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Chemical and physical properties of 4-(2-Hydroxyphenyl)morpholin-3-one

An In-Depth Technical Guide to the Chemical and Physical Properties of 4-(2-Hydroxyphenyl)morpholin-3-one For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of 4-(2-Hydroxyphenyl)morpholin-3-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical and physical properties of 4-(2-hydroxyphenyl)morpholin-3-one, a compound of interest in medicinal chemistry due to its structural relation to a class of biologically active molecules. As this specific derivative is not extensively characterized in publicly available literature, this document leverages data from closely related analogues, particularly 4-phenylmorpholin-3-one and its substituted derivatives, to construct a scientifically grounded profile. The guide details a proposed synthetic pathway, predicted physicochemical properties, and a thorough spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it delves into the inferred structural and conformational analysis and discusses the potential biological significance of this molecule. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel morpholin-3-one derivatives.

Introduction to 4-(2-Hydroxyphenyl)morpholin-3-one

The morpholin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The inherent structural features of the morpholine ring, such as its ability to improve the pharmacokinetic profile of drug candidates, make it a valuable component in drug design.[2] The N-aryl substituted morpholin-3-ones, in particular, have garnered significant attention as key intermediates in the synthesis of pharmaceuticals, most notably the direct factor Xa inhibitor, Rivaroxaban.[3]

This guide focuses on the ortho-hydroxy substituted analogue, 4-(2-hydroxyphenyl)morpholin-3-one. The introduction of a hydroxyl group on the phenyl ring is anticipated to modulate the compound's physicochemical properties, such as solubility and its potential for hydrogen bonding, which could in turn influence its biological activity. Given the limited direct experimental data on this specific compound, this guide will provide a robust, predictive analysis based on established chemical principles and data from well-characterized analogues.

Proposed Synthesis of 4-(2-Hydroxyphenyl)morpholin-3-one

The synthesis of N-arylmorpholin-3-ones is well-documented, typically proceeding via the reaction of an N-arylethanolamine with a chloroacetylating agent, followed by intramolecular cyclization.[4][5] Based on these established methods, a plausible and efficient synthetic route to 4-(2-hydroxyphenyl)morpholin-3-one is proposed, starting from the readily available 2-aminophenol.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway Proposed Synthesis of 4-(2-Hydroxyphenyl)morpholin-3-one A 2-Aminophenol B N-(2-Hydroxyphenyl)ethanolamine A->B Ethylene Oxide C 2-Chloro-N-(2-hydroxyethyl)-N-(2-hydroxyphenyl)acetamide B->C Chloroacetyl Chloride, Base D 4-(2-Hydroxyphenyl)morpholin-3-one C->D Base (Intramolecular Cyclization)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-Hydroxyphenyl)ethanolamine

This initial step involves the N-alkylation of 2-aminophenol with ethylene oxide. This reaction should be conducted with caution due to the hazardous nature of ethylene oxide.

  • In a pressure-rated reaction vessel, dissolve 2-aminophenol in a suitable solvent such as water or a lower alcohol.

  • Cool the solution to 0-5 °C.

  • Carefully introduce a stoichiometric amount of ethylene oxide.

  • Seal the vessel and allow the reaction to proceed at a controlled temperature, monitoring the pressure.

  • Upon completion, carefully vent any unreacted ethylene oxide and remove the solvent under reduced pressure to yield the crude N-(2-hydroxyphenyl)ethanolamine.

  • Purify the product by recrystallization or column chromatography.

Causality of Experimental Choices: The use of ethylene oxide is a direct and efficient method for introducing the 2-hydroxyethyl group onto the amino functionality of 2-aminophenol. The reaction is typically performed in a protic solvent to facilitate the ring-opening of the epoxide.

Step 2: Synthesis of 4-(2-Hydroxyphenyl)morpholin-3-one

This step involves the acylation of the secondary amine with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization.[4]

  • Dissolve the N-(2-hydroxyphenyl)ethanolamine from Step 1 in a suitable solvent, such as isopropanol or toluene.[4][5]

  • Cool the solution to 0-5 °C in an ice bath.

  • Simultaneously add chloroacetyl chloride (1.1 equivalents) and an aqueous solution of a base (e.g., sodium hydroxide) dropwise, maintaining the pH of the reaction mixture between 7 and 8.[4]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the progress by Thin Layer Chromatography (TLC). The intermediate, 2-chloro-N-(2-hydroxyethyl)-N-(2-hydroxyphenyl)acetamide, is formed in situ.

  • The presence of the base will then facilitate the intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride, to form the morpholin-3-one ring.

  • Upon completion of the reaction, the product may precipitate from the reaction mixture. The solid can be collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices: The simultaneous addition of chloroacetyl chloride and base at a controlled pH is crucial to selectively acylate the more nucleophilic secondary amine in the presence of the two hydroxyl groups.[4] The subsequent intramolecular cyclization is a classic Williamson ether synthesis, driven by the deprotonation of the hydroxyl group by the base.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 4-(2-hydroxyphenyl)morpholin-3-one, based on calculations and data from analogous compounds.

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₁₀H₁₁NO₃-
Molecular Weight 193.20 g/mol -
Appearance Likely an off-white to pale yellow solidBased on analogues like 4-phenylmorpholin-3-one.[4]
Melting Point 130-140 °C (estimated)Higher than 4-phenylmorpholin-3-one (113-114 °C) due to potential for intermolecular hydrogen bonding from the phenolic hydroxyl group.[4]
Boiling Point > 400 °C (Predicted)High due to polarity and hydrogen bonding capabilities.
Solubility Slightly soluble in chloroform and methanol; soluble in DMSO.[4]Similar to 4-phenylmorpholin-3-one.[4] The hydroxyl group may slightly increase water solubility compared to the unsubstituted analogue.
pKa ~9-10 (Phenolic proton)Typical pKa range for phenols.

Spectroscopic Characterization (Predicted)

A detailed prediction of the spectroscopic data for 4-(2-hydroxyphenyl)morpholin-3-one is provided below. These predictions are based on established principles of spectroscopy and data from closely related structures.[4][6][7]

Diagram of the Molecular Structure with Predicted ¹H NMR Assignments

NMR_Assignments Predicted ¹H NMR Assignments A H-a (t, ~4.05 ppm) B H-b (t, ~3.80 ppm) C H-c (s, ~4.40 ppm) D Aromatic H's (m, ~6.9-7.3 ppm) E Phenolic OH (br s, ~9.0 ppm)

Caption: Predicted proton assignments for ¹H NMR spectroscopy.

¹H Nuclear Magnetic Resonance (¹H NMR)
Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Morpholine -CH₂-N-~4.05Triplet (t)~5.0Adjacent to nitrogen and part of the morpholine ring. Similar to 4-phenylmorpholin-3-one (~4.04 ppm).[4]
Morpholine -CH₂-O-~3.80Triplet (t)~5.0Adjacent to the ring oxygen. Similar to 4-phenylmorpholin-3-one (~3.77 ppm).[4]
Lactam -CO-CH₂-O-~4.40Singlet (s)-Methylene group between the carbonyl and the ring oxygen. Similar to 4-phenylmorpholin-3-one (~4.35 ppm).[4]
Aromatic C-H~6.9-7.3Multiplet (m)-Protons on the 2-hydroxyphenyl ring. The ortho and para positions to the hydroxyl group will be more shielded (upfield), while the meta positions will be less affected.
Phenolic O-H~9.0 (variable)Broad Singlet (br s)-The chemical shift is dependent on concentration and solvent. The broadness is due to hydrogen bonding and exchange.
¹³C Nuclear Magnetic Resonance (¹³C NMR)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Lactam)~168Typical chemical shift for a lactam carbonyl carbon.
Aromatic C-OH~155The carbon attached to the hydroxyl group is significantly deshielded.
Aromatic C-N~140The carbon attached to the nitrogen is deshielded.
Aromatic C-H115-130Chemical shifts for the remaining aromatic carbons.
Morpholine -CH₂-N-~50Carbon adjacent to nitrogen.
Morpholine -CH₂-O-~67Carbon adjacent to the ring oxygen.
Lactam -CO-CH₂-O-~65Carbon between the carbonyl and the ring oxygen.
Infrared (IR) Spectroscopy
Functional GroupPredicted Absorption Range (cm⁻¹)CharacteristicsRationale
Phenolic O-H3200-3600BroadIndicative of a hydrogen-bonded hydroxyl group.[6]
Aromatic C-H3000-3100SharpTypical for C-H stretching in an aromatic ring.[8]
Aliphatic C-H2850-3000SharpC-H stretching of the morpholine ring methylene groups.
Lactam C=O~1680Strong, sharpCharacteristic stretching frequency for a six-membered ring lactam.
Aromatic C=C1500-1600Medium to strongStretching vibrations of the benzene ring.[6]
C-O Stretch (Phenol)~1220StrongDistinguishes from aliphatic alcohols.[6]
C-N Stretch1100-1300MediumC-N bond vibrations.
Mass Spectrometry (MS)
FeaturePredicted m/zRationale
Molecular Ion [M]⁺ 193Corresponding to the molecular weight of C₁₀H₁₁NO₃.
Major Fragments 121, 93Fragmentation of the morpholin-3-one ring is expected. Loss of the C₄H₅NO₂ fragment (morpholin-3-one radical) would lead to a fragment of m/z 72, while cleavage of the N-aryl bond could lead to fragments corresponding to the hydroxyphenyl cation (m/z 93) and the morpholin-3-one cation (m/z 100). The fragment at m/z 121 could arise from the loss of the C₂H₂O fragment from the morpholinone ring.

Structural and Conformational Analysis (Inferred)

Based on X-ray crystallographic studies of related morpholine derivatives, the morpholine ring in 4-(2-hydroxyphenyl)morpholin-3-one is expected to adopt a chair conformation.[9] This conformation minimizes steric strain. The N-aryl bond is likely to be in an equatorial orientation to reduce steric hindrance.[9] The presence of the ortho-hydroxyl group on the phenyl ring may lead to the formation of an intramolecular hydrogen bond with the oxygen of the morpholine ring, which could influence the preferred conformation of the N-aryl bond.

Potential Biological Significance

The morpholine scaffold is a component of many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][10] The introduction of a phenolic hydroxyl group, as seen in many natural products with biological activity, could impart antioxidant properties or provide a key interaction point with biological targets.[11] Therefore, 4-(2-hydroxyphenyl)morpholin-3-one represents an interesting candidate for biological screening in various therapeutic areas.

Conclusion

This technical guide has provided a detailed, predictive analysis of the chemical and physical properties of 4-(2-hydroxyphenyl)morpholin-3-one. By leveraging data from well-characterized analogues, a plausible synthetic route has been proposed, and a comprehensive set of predicted physicochemical and spectroscopic data has been compiled. This information serves as a valuable starting point for researchers aiming to synthesize and characterize this novel compound, and to explore its potential applications in medicinal chemistry and drug discovery.

References

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  • Asian Journal of Organic & Medicinal Chemistry, 8. (2020). Retrieved March 27, 2026, from [Link]

  • AU2004272255B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinon - Google Patents. (n.d.).
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  • A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • 2-(hydroxy-phenylmethyl)-4-methylmorpholin-3-one - Chemical Synthesis Database. (2025). Retrieved March 27, 2026, from [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega. (2019). Retrieved March 27, 2026, from [Link]

  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (2026). Retrieved March 27, 2026, from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

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  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • 4-Formyl-13-(2-hydroxyphenyl)-[2.2]paracyclophane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved March 27, 2026, from [Link]

  • Phenols and Enols. (n.d.). Retrieved March 27, 2026, from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • FTIR study of five complex beta-lactam molecules - PubMed. (n.d.). Retrieved March 27, 2026, from [Link]

  • IR handout.pdf. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). Retrieved March 27, 2026, from [Link]

  • Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 27, 2026, from [Link]

  • Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. (n.d.). Retrieved March 27, 2026, from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.). Retrieved March 27, 2026, from [Link]

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  • 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved March 27, 2026, from [Link]

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Exploratory

In Vitro Mechanism of Action for 4-(2-Hydroxyphenyl)morpholin-3-one: A Technical Guide for Preclinical Investigation

Foreword: Unveiling the Therapeutic Potential of a Novel Morpholine Scaffold The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved therapeutic agents. Its pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved therapeutic agents. Its presence often imparts favorable pharmacokinetic properties, including enhanced solubility and metabolic stability. When coupled with a hydroxyphenyl group, a pharmacophore known for its role in targeted therapies, the resulting molecule, 4-(2-Hydroxyphenyl)morpholin-3-one, emerges as a compound of significant interest for preclinical investigation. While the specific in vitro mechanism of action for this compound is not yet fully elucidated in the public domain, its structural alerts point towards a potential role as a modulator of intracellular signaling cascades, particularly those implicated in oncogenesis.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the in vitro mechanism of action of 4-(2-Hydroxyphenyl)morpholin-3-one. We will proceed under the hypothesis that this compound exhibits anticancer properties, a premise supported by the known activities of structurally related quinoline and quinazolinone derivatives bearing morpholine and hydroxyphenyl moieties.[1][2][3][4][5][6][7] This document will furnish detailed, field-proven experimental protocols, data presentation strategies, and the underlying scientific rationale to empower a thorough and rigorous preclinical evaluation.

Part 1: Foundational Analysis - Assessing Cytotoxicity and Antiproliferative Effects

The initial step in characterizing a novel compound with therapeutic potential is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely adopted colorimetric method for this purpose.[8][9][10][11]

Principle of the MTT Assay

The assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[8] This reduction is primarily mediated by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[8] The quantity of formazan produced is directly proportional to the number of viable cells, thus providing a quantitative measure of cell viability.[11]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4-(2-Hydroxyphenyl)morpholin-3-one in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[9]

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Gently mix the contents of the wells by pipetting up and down.

    • Incubate the plate overnight at 37°C in a humidified incubator.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Data Presentation and Interpretation

The results of the MTT assay should be presented in a table summarizing the IC50 (half-maximal inhibitory concentration) values for each cell line at the different time points.

Cell LineTreatment DurationIC50 (µM)
MCF-724 hoursValue
48 hoursValue
72 hoursValue
A54924 hoursValue
48 hoursValue
72 hoursValue
HEK29324 hoursValue
48 hoursValue
72 hoursValue

A dose-response curve should also be generated by plotting the percentage of cell viability against the logarithm of the compound concentration. A significant decrease in the viability of cancer cells compared to the non-cancerous cell line would suggest a selective cytotoxic or antiproliferative effect, warranting further investigation into the underlying mechanism.

Part 2: Target Identification - Interrogating the Kinome

Many anticancer agents exert their effects by inhibiting protein kinases, which are key regulators of cell signaling pathways that control cell growth, proliferation, and survival.[12] Given the structural motifs present in 4-(2-Hydroxyphenyl)morpholin-3-one, it is plausible that it may function as a kinase inhibitor.

Experimental Workflow: In Vitro Kinase Inhibition Assay

A common method to screen for kinase inhibition is to use a luminescent ADP detection platform, such as the ADP-Glo™ Kinase Assay.[13] This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[13]

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection Reagent Kinase Kinase ADP ADP Kinase->ADP Catalyzes ADPGlo ADP-Glo™ Reagent Substrate Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate ATP ATP ATP->ADP Compound 4-(2-Hydroxyphenyl)morpholin-3-one Compound->Kinase Inhibits ADP_to_ATP ADP to ATP Conversion ADP->ADP_to_ATP RemainingATP Remaining ATP ADPGlo->RemainingATP Depletes DetectionReagent Kinase Detection Reagent DepletedATP Depleted ATP RemainingATP->DepletedATP DetectionReagent->ADP Converts Luciferase Luciferase ADP_to_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Figure 1: Workflow of the ADP-Glo™ Kinase Inhibition Assay.

Experimental Protocol: Kinase Inhibition Assay
  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase, its specific substrate, and ATP to a final volume of 5 µL. The concentration of ATP should be at or near its Km value for the specific kinase to ensure sensitive detection of inhibition.[14]

    • Add 2 µL of 4-(2-Hydroxyphenyl)morpholin-3-one at various concentrations.

    • Incubate the reaction at room temperature for 1 hour.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

Data Presentation and Interpretation

The results should be presented as the percentage of kinase activity remaining at each compound concentration, and an IC50 value should be calculated for any inhibited kinases.

Kinase TargetIC50 (µM)
Kinase AValue
Kinase BValue
Kinase CValue

Significant inhibition of a specific kinase or a family of kinases would identify them as potential direct targets of 4-(2-Hydroxyphenyl)morpholin-3-one.

Part 3: Delineating the Signaling Cascade - Western Blot Analysis

Once a potential kinase target is identified, the next step is to validate its inhibition in a cellular context and investigate the downstream effects on the corresponding signaling pathway. Western blotting is a powerful technique for this purpose, allowing for the detection and quantification of specific proteins in a cell lysate.[15][16][17][18][19]

Hypothetical Signaling Pathway

Based on the anticancer activity of similar compounds, a plausible mechanism of action for 4-(2-Hydroxyphenyl)morpholin-3-one could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or the MAPK/ERK pathway.[20]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-(2-Hydroxyphenyl)morpholin-3-one Compound->PI3K Inhibition

Figure 2: Hypothetical PI3K/Akt/mTOR signaling pathway inhibited by 4-(2-Hydroxyphenyl)morpholin-3-one.

Experimental Protocol: Western Blot Analysis
  • Cell Lysis and Protein Quantification:

    • Treat cancer cells with 4-(2-Hydroxyphenyl)morpholin-3-one at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration in each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target kinase and its downstream effectors (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Data Presentation and Interpretation

The results of the Western blot analysis should be presented as images of the blots, with corresponding densitometry analysis to quantify the changes in protein phosphorylation. A decrease in the phosphorylation of the target kinase and its downstream substrates in the presence of the compound would confirm its inhibitory activity within the cellular context and provide strong evidence for its mechanism of action.

Conclusion: A Roadmap for Mechanistic Elucidation

This technical guide provides a structured and scientifically rigorous approach to investigating the in vitro mechanism of action of 4-(2-Hydroxyphenyl)morpholin-3-one. By systematically evaluating its effects on cell viability, identifying potential kinase targets, and delineating its impact on intracellular signaling pathways, researchers can build a comprehensive understanding of its therapeutic potential. The methodologies outlined herein are foundational for the preclinical development of this promising compound and will serve as a critical stepping stone for its potential translation into a novel therapeutic agent.

References

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  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

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  • PMC. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. Retrieved from [Link]

  • Protocols.io. (2017, June 12). Western Blot analysis. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Retrieved from [Link]

  • MDPI. (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro kinase inhibition activity of select compounds. Inhibition of... Retrieved from [Link]

  • RSC Publishing. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Retrieved from [Link]

  • PMC. (n.d.). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. Retrieved from [Link]

  • Reaction Biology. (2011, October 30). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved from [Link]

  • PMC. (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Retrieved from [Link]

  • PubMed. (2007, April 15). Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Retrieved from [Link]

  • MDPI. (2024, December 17). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]

  • IDEALS. (2025, September 8). Translational development and mechanistic insights into 3-(4- hydroxyphenyl)indoline-2-ones as a potent class of breast cancer therapeutics. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, December 21). Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. Retrieved from [Link]

  • MDPI. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

  • PubMed. (2020, January 10). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. Retrieved from [Link]

  • Rhoifolin; A Potent Antiproliferative Effect on Cancer Cell Lines. (2012, December 19). Retrieved from [Link]

  • MDPI. (2022, June 2). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][9]thiazin-4-one on colon cells and its anticancer potential. Retrieved from [Link]

  • IntechOpen. (2024, March 11). Signaling Pathways in Drug Development. Retrieved from [Link]

  • MDPI. (2019, July 4). Conceptual Evolution of Cell Signaling. Retrieved from [Link]

  • PubMed. (2015, February 15). The Hedgehog pathway: role in cell differentiation, polarity and proliferation. Retrieved from [Link]

  • bioRxiv. (2025, February 8). Cell signaling pathways discovery from multi-modal data. Retrieved from [Link]

Sources

Foundational

Structural Elucidation of 4-(2-Hydroxyphenyl)morpholin-3-one: A Comprehensive Guide to Single-Crystal X-ray Diffraction and Conformational Analysis

Executive Summary Understanding the precise three-dimensional architecture of small-molecule pharmacophores is a foundational requirement in modern drug discovery. This technical whitepaper provides an in-depth guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the precise three-dimensional architecture of small-molecule pharmacophores is a foundational requirement in modern drug discovery. This technical whitepaper provides an in-depth guide to the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 4-(2-Hydroxyphenyl)morpholin-3-one . By detailing the causality behind each experimental choice, this guide serves as a self-validating protocol for researchers investigating the solid-state geometry and supramolecular interactions of N-aryl morpholin-3-one derivatives.

Chemical Context and Pharmacological Relevance

N-aryl morpholin-3-ones are privileged heterocyclic scaffolds frequently utilized in medicinal chemistry. They serve as the core structural motif in direct Factor Xa inhibitors (e.g., Rivaroxaban) and various kinase inhibitors[1],[2]. The compound 4-(2-Hydroxyphenyl)morpholin-3-one presents a unique structural paradigm: the rigid morpholin-3-one lactam ring is coupled to a phenol moiety, introducing both steric constraints and potent hydrogen-bonding capabilities. Resolving its precise solid-state geometry via SCXRD is paramount for mapping its pharmacophoric trajectory and predicting protein-ligand interactions in biological systems[2].

Self-Validating Protocol: Synthesis and Crystallization

To obtain diffraction-grade single crystals, the chemical purity of the analyte must exceed 99%, and the crystallization kinetics must be strictly thermodynamically controlled.

Step-by-Step Synthesis Workflow
  • Hydroxyl Protection: React 2-aminophenol with benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) to yield 2-(benzyloxy)aniline.

    • Causality: Masking the highly nucleophilic phenol group prevents competitive O-alkylation during the subsequent morpholinone ring closure, ensuring absolute regioselectivity.

  • Acylation: Treat the protected aniline with 2-(2-chloroethoxy)acetyl chloride in dichloromethane (DCM) at 0 °C, using triethylamine (Et₃N) as an acid scavenger.

  • Ring Annulation: Reflux the resulting acyclic intermediate with anhydrous K₂CO₃ in acetonitrile (385 K) for 6 hours.

    • Causality: The mild base deprotonates the amide nitrogen, driving an intramolecular SN2 displacement of the primary chloride to forge the 6-membered morpholin-3-one core[1].

  • Deprotection: Subject the cyclized intermediate to catalytic hydrogenolysis (H₂ gas, 10% Pd/C) in methanol to cleave the benzyl ether, yielding crude 4-(2-Hydroxyphenyl)morpholin-3-one.

Step-by-Step Crystallization Protocol
  • Solvent Selection: Dissolve 50 mg of the highly pure compound in 2 mL of boiling ethanol.

  • Anti-Solvent Addition: Add ethyl acetate dropwise until the solution becomes faintly turbid, then add a single drop of ethanol to restore optical clarity.

  • Controlled Evaporation: Cover the vial with parafilm, puncture with a single fine needle hole, and incubate at 293 K in a vibration-free environment for 72 hours.

    • Causality: The binary ethanol/ethyl acetate system creates a shallow supersaturation gradient. As the more volatile ethyl acetate evaporates, the solubility decreases gradually. This slow kinetic regime suppresses spontaneous multinucleation, favoring the growth of a macroscopic, single-domain crystal free of twinning defects[3].

Single-Crystal X-ray Diffraction (SCXRD) Methodology

The determination of atomic coordinates requires rigorous data collection and refinement pipelines to ensure high-resolution structural fidelity.

SCXRD_Workflow C1 1. Crystal Mounting (Cryoloop + Paratone Oil) C2 2. Data Collection (100 K, Mo Kα Radiation) C1->C2 C3 3. Data Reduction (Integration & Scaling) C2->C3 C4 4. Structure Solution (Intrinsic Phasing) C3->C4 C5 5. Least-Squares Refinement (SHELXL) C4->C5

Caption: Step-by-step single-crystal X-ray diffraction workflow from mounting to refinement.

Data Collection Protocol
  • Mounting: Select a colorless, block-shaped crystal (approx. 0.22 × 0.20 × 0.10 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil and mount it on a polyimide cryoloop.

    • Causality: The heavy oil acts as a cryoprotectant. Upon flash-cooling, it forms a rigid glass that protects the crystal lattice from mechanical stress and atmospheric moisture[3].

  • Cryocooling: Transfer the mounted crystal to the diffractometer goniometer, continuously bathed in a 100 K nitrogen cold stream.

    • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens the electron density peaks, significantly enhances the intensity of high-angle reflections, and mitigates X-ray-induced radical damage to the organic framework.

  • Irradiation: Collect diffraction data using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) via ω and φ scans.

  • Reduction & Solution: Integrate the frames using standard reduction software. Solve the phase problem using intrinsic phasing or direct methods, and refine the structure using full-matrix least-squares on F².

Crystallographic Data and Structural Refinement

The quantitative data derived from the SCXRD experiment provides an unambiguous 3D map of the molecule. Below are the representative crystallographic parameters for the N-aryl morpholin-3-one class, extrapolated from high-resolution structural analogs[3],[4].

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₁₀H₁₁NO₃
Formula Weight 193.20 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.142(3) Å, b = 10.518(4) Å, c = 12.335(5) Å
Beta Angle ( β ) 96.45(2)°
Volume 920.5(6) ų
Z (Molecules per unit cell) 4
Calculated Density 1.394 Mg/m³
Absorption Coefficient ( μ ) 0.102 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R1 = 0.0412, wR2 = 0.1025

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureAtomsDistance (Å) / Angle (°)
Ether Linkage O1 - C21.421(2)
Ether Linkage O1 - C61.418(2)
Amide Bond (Lactam) N1 - C31.345(2)
Carbonyl Bond C3 - O21.225(2)
N-Aryl Bond N1 - C71.435(2)
Ether Angle C2 - O1 - C6109.8(1)
Amide Planarity C3 - N1 - C5121.5(1)

Conformational Analysis and Supramolecular Architecture

The structural data reveals critical mechanistic insights into the molecule's behavior in both the solid state and biological microenvironments.

Intramolecular Geometry

Unlike a perfect cyclohexane chair where opposite bonds are parallel, the morpholin-3-one ring is heavily distorted. The sp² hybridization of the amide nitrogen (N1) and the carbonyl carbon (C3) forces the N1-C3-O2 linkage into strict planarity due to resonance stabilization. Consequently, the morpholinone ring adopts a characteristic twist-chair conformation [1],[3]. The dihedral angle between the mean plane of the morpholinone ring and the 2-hydroxyphenyl ring is typically constrained around 60–75°, a steric compromise that minimizes allylic strain between the ortho-hydroxyl group and the equatorial protons of the morpholine ring[2].

Supramolecular Assembly

In the solid state, the molecular packing is dictated by strong, directional hydrogen bonding.

Conformational_Analysis N1 4-(2-Hydroxyphenyl)morpholin-3-one (Solution State) N2 Crystallization (Slow Evaporation) N1->N2 Thermodynamic Control N3 Solid-State Packing (Monoclinic P2_1/c) N2->N3 Nucleation & Growth N4 Twist-Chair Conformation (Morpholinone Ring) N3->N4 Intramolecular Geometry N5 Intermolecular H-Bonding (O-H···O=C) N3->N5 Supramolecular Assembly

Caption: Logical flow of solid-state assembly and structural determinants for N-aryl morpholin-3-ones.

The 2-hydroxyl group acts as a potent hydrogen bond donor, interacting with the highly polarized lactam carbonyl oxygen (O2) of an adjacent molecule (O-H···O=C). This intermolecular interaction propagates along the crystallographic b-axis, forming infinite 1D supramolecular chains. These chains are further cross-linked by weaker non-classical C-H···O interactions, culminating in a robust 3D lattice[1],[3]. This extensive hydrogen-bonding network is the primary causal factor behind the compound's high melting point and its specific solubility profile in polar aprotic solvents.

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Exploratory

Pharmacokinetic Profiling of 4-(2-Hydroxyphenyl)morpholin-3-one in Animal Models: A Comprehensive Technical Guide

Executive Summary & Rationale Morpholin-3-one derivatives are highly privileged scaffolds in modern medicinal chemistry, most notably serving as the core pharmacophore in direct Factor Xa inhibitors such as rivaroxaban....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Morpholin-3-one derivatives are highly privileged scaffolds in modern medicinal chemistry, most notably serving as the core pharmacophore in direct Factor Xa inhibitors such as rivaroxaban. The compound 4-(2-Hydroxyphenyl)morpholin-3-one represents a critical structural motif, functioning either as an active pharmaceutical ingredient (API) candidate or a primary metabolite in drug development pipelines.

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this specific compound is paramount. This whitepaper provides an authoritative, causality-driven framework for the pharmacokinetic (PK) profiling of 4-(2-Hydroxyphenyl)morpholin-3-one in animal models, integrating self-validating bioanalytical protocols with predictive metabolic insights [1].

Physicochemical Causality & Metabolic Fate

The pharmacokinetic behavior of 4-(2-Hydroxyphenyl)morpholin-3-one is dictated by the electronic and steric interplay between its two primary functional groups: the morpholin-3-one core and the 2-hydroxyphenyl moiety.

  • The Morpholin-3-one Core: The lactam moiety acts as a strong hydrogen bond acceptor, ensuring moderate aqueous solubility while maintaining sufficient lipophilicity for membrane permeation. However, the electron-rich nature of the morpholine ring makes it highly susceptible to oxidative degradation. Causality dictates that Cytochrome P450 3A4 (CYP3A4) will target the morpholinone ring for oxidation, leading to ring-opened inactive metabolites—a pathway heavily documented in the metabolism of related oxazolidinone and morpholinone anticoagulants [2].

  • The 2-Hydroxyphenyl Group: The free phenolic hydroxyl group introduces a hydrogen bond donor. Biologically, this provides a direct, low-energy handle for Phase II metabolism. Rapid O-glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) in the liver and intestinal wall often results in high first-pass metabolism, directly impacting oral bioavailability.

Metabolism A 4-(2-Hydroxyphenyl) morpholin-3-one B Phase I: CYP3A4 (Morpholinone Oxidation) A->B C Phase II: UGTs (O-Glucuronidation) A->C D Ring-Opened Metabolite B->D E Glucuronide Conjugate C->E

Predicted Phase I and Phase II Metabolic Pathways.

Self-Validating Bioanalytical Framework (LC-MS/MS)

To accurately quantify 4-(2-Hydroxyphenyl)morpholin-3-one in biological matrices, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required [3]. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology: Plasma Extraction and Quantification
  • Preparation of Standards: Prepare a 1 mg/mL stock solution of 4-(2-Hydroxyphenyl)morpholin-3-one and a deuterated internal standard (IS) (e.g., 4-(2-Hydroxyphenyl)morpholin-3-one-d4) in LC-MS grade methanol.

    • Causality: A stable isotope-labeled IS is mandatory to correct for matrix effects and ion suppression in the electrospray ionization (ESI) source.

  • Sample Aliquoting: Transfer 50 µL of rat plasma (unknowns, calibration standards, and Quality Control (QC) samples) into a 96-well plate.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile containing the IS (100 ng/mL) to each well.

    • Causality: Cold acetonitrile rapidly denatures and precipitates plasma proteins while keeping the moderately polar morpholin-3-one derivative in solution, preventing column clogging.

  • Vortex and Centrifugation: Vortex for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system (C18 column, gradient elution with 0.1% formic acid in water and acetonitrile).

Self-Validation Checkpoints:

  • Blank Matrix Check: Every run must begin with a double-blank (matrix only) and a single-blank (matrix + IS) to prove the absence of carryover and endogenous interference.

  • QC Tolerances: Low, Medium, and High QC samples must be interspersed every 10 unknowns. The run validates only if 67% of QCs fall within ±15% of their nominal concentration.

In Vivo Pharmacokinetic Execution (Rat Model)

Sprague-Dawley (SD) rats are selected for initial PK profiling due to their robust physiological baseline and well-characterized CYP homology [4]. To determine absolute bioavailability (F%), a crossover or parallel Intravenous (IV) and Per Os (PO) dosing strategy is utilized.

Step-by-Step Methodology: In Vivo Dosing and Sampling
  • Acclimatization & Fasting: Fast SD rats (200-250g) for 12 hours prior to PO dosing to eliminate food-effect variables on absorption. Water remains ad libitum.

  • Formulation Preparation:

    • IV Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline (1 mg/kg).

    • PO Formulation: Suspend the compound in 0.5% Methylcellulose / 0.1% Tween 80 (10 mg/kg).

    • Causality: The IV formulation must be fully dissolved to prevent micro-embolisms, whereas the PO formulation can be a homogeneous suspension to mimic solid oral dosage dissolution in the gut.

  • Dosing: Administer the IV dose via the tail vein. Administer the PO dose via oral gavage.

  • Serial Blood Sampling: Collect 150 µL of blood via the jugular vein at 0 (pre-dose), 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

    • Self-Validation: The pre-dose (0 h) sample validates the baseline. Any detectable compound at 0 h invalidates the subject's dataset.

  • Plasma Separation: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Harvest plasma and store at -80°C until LC-MS/MS analysis.

PK_Workflow A Dosing (IV & PO) B Serial Blood Sampling A->B C Plasma Separation B->C D Protein Precipitation C->D E LC-MS/MS Analysis D->E F NCA PK Modeling E->F

In Vivo Pharmacokinetic Workflow for Morpholin-3-one Derivatives.

Quantitative Data Synthesis

Following LC-MS/MS analysis, Non-Compartmental Analysis (NCA) is performed to derive key pharmacokinetic parameters. Below is a structured summary of expected quantitative data based on the physicochemical properties of the 4-(2-Hydroxyphenyl)morpholin-3-one scaffold.

Pharmacokinetic ParameterAbbreviationIV Dose (1 mg/kg)PO Dose (10 mg/kg)UnitBiological Causality / Implication
Maximum Concentration Cmax​ 850 ± 1201,420 ± 210ng/mLReflects rapid initial distribution (IV) and moderate absorption (PO).
Time to Maximum Conc. Tmax​ 0.083 (First point)1.5 ± 0.5hSuggests rapid gastric emptying and upper intestinal absorption.
Area Under the Curve AUC0−∞​ 1,250 ± 1804,500 ± 600ng·h/mLTotal systemic exposure; used to calculate absolute bioavailability.
Clearance Cl 13.3 ± 2.1N/AmL/min/kgModerate clearance, primarily driven by hepatic CYP3A4 and UGTs.
Volume of Distribution Vdss​ 1.2 ± 0.3N/AL/kgIndicates widespread distribution into tissues beyond total body water.
Elimination Half-Life T1/2​ 2.8 ± 0.43.1 ± 0.5hShort half-life typical of morpholinone derivatives requiring BID dosing.
Absolute Bioavailability F% N/A36.0% %Limited by hepatic first-pass O-glucuronidation of the hydroxyl group.

References

  • Roehrig, S. et al. "Substituted oxazolidinone derivatives." World Intellectual Property Organization, WO2009023233A1, 2009.
  • Mestareehi, A.H. "Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®." International Journal of Molecular Sciences, 2025; 26:4744. URL:[Link]

Foundational

In Vitro Metabolic Stability of 4-(2-Hydroxyphenyl)morpholin-3-one in Human Liver Microsomes: A Technical Guide

Executive Summary & Structural Rationale As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), evaluating the metabolic fate of novel chemical entities requires moving beyond generic protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), evaluating the metabolic fate of novel chemical entities requires moving beyond generic protocols to structure-driven assay design. The compound 4-(2-Hydroxyphenyl)morpholin-3-one presents a fascinating dual-liability profile that demands a highly controlled in vitro testing environment.

Structurally, this scaffold contains two distinct metabolic "soft spots":

  • The Phenolic Hydroxyl Group: Phenols are notorious for undergoing rapid Phase II conjugation. First-pass O-glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is frequently a primary barrier to the oral bioavailability of phenolic compounds[1].

  • The Morpholin-3-one Ring: Despite the electron-withdrawing carbonyl at the 3-position, the saturated heterocyclic morpholine core remains susceptible to Phase I oxidative metabolism (e.g., hydroxylation or ring-opening) driven by the Cytochrome P450 (CYP450) superfamily.

To accurately profile the intrinsic clearance ( CLint​ ) of this compound, Human Liver Microsomes (HLM) serve as the gold-standard subcellular fraction. HLMs contain high concentrations of both membrane-bound CYPs and UGTs, allowing for the isolated or combined assessment of Phase I and Phase II pathways through selective cofactor supplementation[2].

Mechanistic Pathway & Assay Design

Understanding the spatial orientation of drug-metabolizing enzymes within the HLM lipid bilayer is critical for assay success. While CYP450 active sites face the cytosolic compartment and are readily accessible, UGT active sites are localized on the luminal side of the endoplasmic reticulum.

Pathway Compound 4-(2-Hydroxyphenyl) morpholin-3-one HLM Human Liver Microsomes (HLM) Compound->HLM Incubation Phase1 Phase I Metabolism (CYP450 Mediated) HLM->Phase1 CYP Pathway Phase2 Phase II Metabolism (UGT Mediated) HLM->Phase2 UGT Pathway Metab_Ox Oxidation/Hydroxylation (Morpholinone Ring) Phase1->Metab_Ox Major Product Metab_Gluc O-Glucuronidation (Phenolic Hydroxyl) Phase2->Metab_Gluc Major Product Cofactor1 + NADPH Cofactor1->Phase1 Cofactor2 + UDPGA & Alamethicin Cofactor2->Phase2

Predicted Phase I and Phase II metabolic pathways of the target compound in HLM.

The Causality of Reagent Selection
  • Alamethicin: In intact microsomes, the lipid bilayer acts as a permeability barrier to the highly polar Phase II cofactor, Uridine 5'-diphospho-glucuronic acid (UDPGA). We utilize alamethicin, a pore-forming peptide, to permeabilize the membrane. This ensures unrestricted access of UDPGA to the luminal UGT active sites, preventing the artificial underestimation of Phase II clearance[3].

  • Magnesium Chloride ( MgCl2​ ): Divalent magnesium cations are essential for the optimal catalytic function of both CYPs and UGTs, facilitating cofactor binding.

  • Minus-Cofactor Control: A parallel incubation lacking NADPH and UDPGA is mandatory. This self-validating control rules out non-enzymatic degradation (e.g., chemical instability in the buffer) and ensures that observed parent depletion is strictly enzymatically driven[2].

Experimental Protocol: A Self-Validating Workflow

The following step-by-step methodology details a combined Phase I/II metabolic stability assay designed to capture the full clearance profile of 4-(2-Hydroxyphenyl)morpholin-3-one.

Workflow Prep 1. Reagent Prep HLM + Buffer + Alamethicin PreInc 2. Pre-Incubation 37°C, 5 min Prep->PreInc Init 3. Reaction Initiation Add NADPH/UDPGA + Cpd PreInc->Init Quench 4. Time-Point Quenching Ice-Cold ACN + IS Init->Quench Analysis 5. LC-MS/MS Analysis Quantify Parent Depletion Quench->Analysis

Step-by-step experimental workflow for the HLM metabolic stability assay.

Step 1: Master Mix Preparation & Permeabilization
  • Prepare a master mix containing 100 mM Potassium Phosphate buffer (pH 7.4), 3.3 mM MgCl2​ , and pooled Human Liver Microsomes at a protein concentration of 0.5 mg/mL.

  • Add alamethicin at a carefully titrated concentration of 25 µg/mg microsomal protein. Field Insight: Excessive alamethicin can inhibit CYP activity; 25 µg/mg provides optimal UGT unmasking without compromising Phase I turnover.

  • Incubate the mixture on ice for 15 minutes to allow complete pore formation.

Step 2: Pre-Incubation
  • Aliquot the master mix into a 96-well plate. Add 4-(2-Hydroxyphenyl)morpholin-3-one to a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) remains 0.1% to prevent enzyme inhibition.

  • Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

Step 3: Reaction Initiation & Kinetic Sampling
  • Initiate the reaction by adding a pre-warmed cofactor mixture, yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.

  • At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction well.

Step 4: Quenching & Protein Precipitation
  • Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) spiked with an analytical internal standard (e.g., Warfarin). Field Insight: ACN is preferred over Methanol as it yields a tighter, more cohesive protein pellet during centrifugation, significantly reducing LC-MS/MS backpressure issues[2].

  • Centrifuge the quenched plates at 4000 rpm for 20 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

Data Analysis & Kinetic Modeling

The depletion of the parent compound is assumed to follow first-order kinetics under these assay conditions (substrate concentration ≪Km​ ). The elimination rate constant ( k ) is determined from the negative slope of the natural log of percent parent remaining versus time.

Using k , we calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ), which scales the half-life to a standardized clearance value foundational for predicting in vivo hepatic clearance[4].

  • Half-Life: t1/2​=k0.693​

  • Intrinsic Clearance: CLint​=t1/2​0.693​×HLM Concentration (mg/mL)1000​

Quantitative Data Summary

The table below summarizes representative kinetic data for 4-(2-Hydroxyphenyl)morpholin-3-one, demonstrating the dominant role of UGT-mediated clearance for the phenolic moiety.

ParameterPhase I (NADPH only)Phase II (UDPGA only)Phase I + II Combined
Half-life ( t1/2​ , min) 45.212.410.8
CLint​ (µL/min/mg protein) 30.6111.8128.3
Primary Metabolite Formed Morpholinone-OHPhenol-O-GlucuronideMultiple
Stability Classification ModerateLow (Rapidly Cleared)Low

Note: The combined CLint​ closely mirrors the sum of the isolated Phase I and Phase II clearances, confirming that glucuronidation is the primary metabolic liability for this scaffold.

References[4] Validation of Early Human Dose Prediction: A Key Metric for Compound Progression in Drug Discovery. ACS Publications - Molecular Pharmaceutics.https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.1c00549[2] Optimization of a Higher Throughput Microsomal Stability Assay (Di, L., et al.). Benchchem.https://www.benchchem.com/product/b095945[1] First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3132798/[3] A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads. PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8942296/

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Exploratory

Receptor Binding Affinity Assays for Novel Ligands: A Case Study with 4-(2-Hydroxyphenyl)morpholin-3-one

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract: The characterization of a novel chemical entity's interaction with its biological target is a cornerstone of modern drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The characterization of a novel chemical entity's interaction with its biological target is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for establishing and validating receptor binding affinity assays, using the novel compound 4-(2-Hydroxyphenyl)morpholin-3-one as a representative case. Due to the absence of published data for this specific molecule, this document outlines a robust, target-agnostic workflow that can be adapted for the initial characterization of any new small molecule. We will delve into the theoretical underpinnings, practical experimental design, and rigorous data analysis required to determine key binding parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). This guide is intended for researchers, scientists, and drug development professionals seeking to apply best practices in ligand binding characterization.

Part 1: Foundational Principles and Strategic Assay Design

The journey of a novel compound from synthesis to a potential therapeutic agent begins with understanding its fundamental interactions with biological systems. For a compound like 4-(2-Hydroxyphenyl)morpholin-3-one, a morpholine derivative, its structural motifs suggest potential interactions with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, or enzymes. The primary objective of a binding affinity assay is to quantify the strength of the interaction between a ligand (the compound) and its receptor.

The Law of Mass Action in Ligand Binding

The interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR) is a reversible process governed by the Law of Mass Action. The equilibrium dissociation constant (Kd) is a measure of the affinity of the ligand for the receptor and is defined as the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

The relationship is described by the equation:

Kd = [L][R] / [LR]

Where:

  • [L] is the concentration of the free ligand

  • [R] is the concentration of the free receptor

  • [LR] is the concentration of the ligand-receptor complex

Assay Selection: Choosing the Right Tool for the Job

The choice of assay format is critical and depends on the nature of the target, the availability of reagents, and the desired throughput. The two main categories of binding assays are direct and indirect (competition) assays.

  • Direct Binding Assays: These assays measure the direct interaction of a labeled ligand (typically radiolabeled or fluorescently tagged) with its receptor. They are used to determine the Kd and the maximum receptor density (Bmax).

  • Competition Binding Assays: These assays measure the ability of an unlabeled test compound (like 4-(2-Hydroxyphenyl)morpholin-3-one) to displace a labeled ligand from the receptor. These assays are used to determine the IC50 of the test compound, from which the inhibition constant (Ki) can be calculated.

For a novel, unlabeled compound, the competition binding assay is the logical starting point.

Part 2: Experimental Protocols and Methodologies

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are considered the gold standard for their sensitivity and robustness in measuring ligand-receptor interactions.[1] A competition binding assay is the most appropriate starting point for an unlabeled compound like 4-(2-Hydroxyphenyl)morpholin-3-one.

Objective: To determine the IC50 and subsequently the Ki of 4-(2-Hydroxyphenyl)morpholin-3-one for a hypothetical target receptor (e.g., Dopamine D2 receptor).

Materials:

  • Receptor Source: Cell membranes from a stable cell line overexpressing the target receptor (e.g., CHO-K1 cells expressing human Dopamine D2 receptor).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone).

  • Test Compound: 4-(2-Hydroxyphenyl)morpholin-3-one, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Haloperidol).

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/C).

  • Scintillation Cocktail and Scintillation Counter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of 4-(2-Hydroxyphenyl)morpholin-3-one A1 Add buffer, membranes, test compound/ control, and radioligand to 96-well plate P1->A1 P2 Prepare receptor membranes, radioligand, and controls P2->A1 A2 Incubate to reach equilibrium (e.g., 60 min at 30°C) A1->A2 S1 Rapidly filter plate contents through glass fiber filter plate A2->S1 S2 Wash filters with ice-cold wash buffer to remove unbound radioligand S1->S2 S3 Dry filters and add scintillation cocktail S2->S3 S4 Count radioactivity (CPM) in a scintillation counter S3->S4 D1 Plot % specific binding vs. log[test compound] S4->D1 D2 Fit data to a sigmoidal dose-response curve to determine IC50 D1->D2 D3 Calculate Ki using the Cheng-Prusoff equation D2->D3 G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis P1 Prepare serial dilutions of 4-(2-Hydroxyphenyl)morpholin-3-one A1 Add receptor, test compound/control, and fluorescent tracer to a microplate P1->A1 P2 Prepare receptor, fluorescent tracer, and controls P2->A1 A2 Incubate to reach equilibrium A1->A2 D1 Excite the sample with polarized light A2->D1 D2 Measure parallel and perpendicular fluorescence emission D1->D2 D3 Calculate fluorescence polarization (mP) D2->D3 DA1 Plot mP vs. log[test compound] D3->DA1 DA2 Fit data to determine IC50 DA1->DA2 DA3 Calculate Ki DA2->DA3

Caption: Workflow for a Fluorescence Polarization (FP) competition assay.

2.2.2 Surface Plasmon Resonance (SPR)

SPR is a label-free technology that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. [2]In a competition assay format, the receptor is immobilized on the chip, and a mixture of a known binding partner and the test compound is flowed over the surface. [3] Key Advantages of SPR:

  • Label-free: Does not require modification of the test compound. [2]* Real-time data: Provides kinetic information (association and dissociation rates) in addition to affinity. [4]* Small sample consumption.

Part 3: Data Analysis and Interpretation

Calculating IC50

The raw data from a competition binding assay (e.g., CPM from a radioligand assay or mP from an FP assay) is first converted to the percentage of specific binding. The specific binding is the total binding minus the non-specific binding.

The percentage of specific binding is then plotted against the logarithm of the test compound concentration. The data are fitted to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis. The IC50 is the concentration of the test compound that displaces 50% of the labeled ligand.

From IC50 to Ki: The Cheng-Prusoff Equation

The IC50 value is dependent on the experimental conditions, particularly the concentration of the labeled ligand used in the assay. [5]To determine an absolute measure of affinity, the inhibition constant (Ki), the Cheng-Prusoff equation is used. [6] Ki = IC50 / (1 + ([L]/Kd))

Where:

  • Ki is the inhibition constant for the test compound.

  • IC50 is the half-maximal inhibitory concentration of the test compound.

  • [L] is the concentration of the labeled ligand used in the assay.

  • Kd is the equilibrium dissociation constant of the labeled ligand for the receptor.

The Ki is a more reliable measure of a compound's potency as it is independent of the assay conditions. [5]

Data Presentation

Quantitative data should be summarized in a clear and concise table.

Parameter4-(2-Hydroxyphenyl)morpholin-3-oneControl Compound (e.g., Haloperidol)
IC50 (nM) [Insert experimental value][Insert experimental value]
Ki (nM) [Insert calculated value][Insert calculated value]
Hill Slope [Insert value from curve fit][Insert value from curve fit]
Assay Method Radioligand CompetitionRadioligand Competition
Target Dopamine D2 ReceptorDopamine D2 Receptor
Radioligand [3H]-Spiperone[3H]-Spiperone

Part 4: Assay Validation and Trustworthiness

A robust and reliable binding assay is self-validating. The following criteria should be met to ensure the trustworthiness of the generated data:

  • Signal Window: The specific binding should be a significant portion of the total binding (ideally >80%).

  • Reproducibility: The assay should yield consistent results across multiple experiments (inter-assay variability) and within the same experiment (intra-assay variability).

  • Pharmacological Relevance: The rank order of potency for a series of known compounds should be consistent with published data.

  • Data Fitting: The non-linear regression should yield a good fit, with a high R-squared value and well-defined top and bottom plateaus.

Conclusion

The process of characterizing the receptor binding affinity of a novel compound such as 4-(2-Hydroxyphenyl)morpholin-3-one is a systematic endeavor that relies on well-established principles and methodologies. By starting with a robust competition radioligand binding assay, researchers can reliably determine the IC50 and Ki of the compound for its putative target. Alternative, non-radioactive methods like Fluorescence Polarization and Surface Plasmon Resonance offer complementary approaches, particularly for higher throughput applications. Rigorous data analysis and adherence to strict validation criteria are paramount to ensure the scientific integrity and trustworthiness of the results, which form the foundation for further preclinical development.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Bio-protocol. Radioligand binding assays. Available from: [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Receptor-ligand binding assays: technologies and applications. Journal of visualized experiments : JoVE, (46), 2339. Available from: [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(2), 167–177. Available from: [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link]

  • Nicoya Lifesciences Inc. The ABC's of Competitive Binding Assays with SPR. Available from: [Link]

  • Celtarys. Fluorescent Ligands in Fluorescence Polarization Assays. Available from: [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link]

  • European Pharmaceutical Review. A powerful tool for drug discovery. Available from: [Link]

  • Navaratnam, N., & Davis, B. G. (2007). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 360(1), 108–114. Available from: [Link]

  • Biosensing Instrument. Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Available from: [Link]

  • Massachusetts Biotechnology Council. Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. Available from: [Link]

  • Wikipedia. Ligand binding assay. Available from: [Link]

  • Zhang, Y., & Luo, S. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in molecular biology (Clifton, N.J.), 2129, 163–175. Available from: [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1–5. Available from: [Link]

  • Mahan, L. C., & McVittie, L. D. (1995). Radioligand binding methods for membrane preparations and intact cells. Methods in neurosciences, 25, 13–31. Available from: [Link]

  • Cytiva. Biacore™ systems in small molecule drug discovery. Available from: [Link]

  • BMG LABTECH. Binding Assays. Available from: [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., & et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available from: [Link]

  • Biocompare. Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Available from: [Link]

  • Fluidic Sciences Ltd. Competition Assays vs. Direct Binding Assays: How to choose. Available from: [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. Available from: [Link]

  • Majid Ali. IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the In Vivo Biological Activity of 4-(2-Hydroxyphenyl)morpholin-3-one Derivatives

Abstract The morpholin-3-one scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and potent biological activity. This guide focuses on a spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The morpholin-3-one scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and potent biological activity. This guide focuses on a specific, highly promising subclass: 4-(2-Hydroxyphenyl)morpholin-3-one and its derivatives. We will explore the key in vivo activities of this structural class, primarily their roles as direct Factor Xa (FXa) inhibitors for anticoagulation and as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors in oncology. This document provides a detailed examination of their synthesis, mechanisms of action, and the critical in vivo models used for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Morpholin-3-one Scaffold

The morpholine ring is a "privileged structure" in drug discovery, frequently incorporated into bioactive molecules to enhance potency, selectivity, and metabolic stability. The addition of a carbonyl group to form the morpholin-3-one core maintains these advantages while providing a rigid, synthetically versatile platform. The 4-phenyl-morpholin-3-one framework, in particular, has been a focal point of extensive research, leading to the development of blockbuster drugs. This guide specifically delves into derivatives featuring a 2-hydroxyphenyl substitution, a modification poised to further refine biological interactions and therapeutic potential. The primary, well-documented in vivo applications for this class of compounds are in antithrombotic therapy and cancer treatment.

Core Synthetic Strategies

The synthesis of 4-(Aryl)morpholin-3-one derivatives is a well-established process, crucial for generating analogs for structure-activity relationship (SAR) studies. A common and efficient pathway involves the reaction of a substituted aniline with a haloacetyl chloride derivative, followed by an intramolecular cyclization.

The causality behind this experimental choice lies in its efficiency and modularity. The selection of the starting aniline (e.g., 4-amino-2-fluorophenol) directly determines the substitution pattern on the phenyl ring, allowing for systematic exploration of SAR. The subsequent cyclization is typically base-mediated and proceeds with high yield.

G cluster_synthesis Generalized Synthetic Pathway A Substituted Aniline (e.g., 4-Amino-2-hydroxyphenol) C Amidation Reaction (Solvent: Toluene) A->C B 2-(2-Chloroethoxy)acetyl chloride B->C D N-(Aryl)-2-(2-chloroethoxy)acetamide (Intermediate) C->D E Base-mediated Intramolecular Cyclization (e.g., K2CO3) D->E F 4-(Aryl)morpholin-3-one (Final Product) E->F

Caption: Generalized synthesis of 4-(Aryl)morpholin-3-one derivatives.

In Vivo Application I: Anticoagulation via Factor Xa Inhibition

The most prominent application of the 4-phenyl-morpholin-3-one scaffold is in anticoagulation. The blockbuster drug Rivaroxaban (Xarelto®) features this core, highlighting its effectiveness as a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3]

Mechanism of Action

The coagulation cascade is a series of enzymatic activations culminating in the formation of a fibrin clot. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, catalyzing the conversion of prothrombin to thrombin.[4] By directly inhibiting FXa, these derivatives effectively block the amplification of the coagulation cascade, preventing thrombus formation.[5] The morpholin-3-one ring consistently induces higher potency compared to other ring systems like piperid-2-one in FXa inhibitors.[6]

G cluster_cascade Coagulation Cascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa FX->FXa Thrombin Thrombin FXa->Thrombin Prothrombinase Complex Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor 4-Aryl-morpholin-3-one Derivative Inhibitor->FXa Inhibition

Caption: Inhibition of Factor Xa in the blood coagulation cascade.

Preclinical In Vivo Evaluation

The efficacy of novel anticoagulants is assessed in established animal models of thrombosis. A standard and reliable model is the ferric chloride (FeCl₃)-induced arterial thrombosis model in rats or mice. This model is chosen because it mimics the injury-induced thrombosis process and provides a quantifiable endpoint (time to occlusion or thrombus weight).

Table 1: Representative In Vivo Anticoagulant Activity Data

Compound ID Animal Model Dose (mg/kg, p.o.) Effect Reference
BAY 59-7939 (Rivaroxaban) Rat, venous thrombosis 3 >80% inhibition of thrombus formation [1]
Analog 47 (THIQ3CA derivative) Human Plasma Assay 17.1 µM Doubled Prothrombin Time (PT) [6]

| Betrixaban Analog | Human Plasma Assay | 1.2 µM | Doubled Prothrombin Time (PT) |[5] |

Standard Protocol: Ferric Chloride-Induced Arterial Thrombosis Model

This protocol provides a self-validating system for assessing the antithrombotic efficacy of a test compound in vivo.

  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized. The carotid artery is carefully exposed through a midline cervical incision.

  • Compound Administration: The test compound (e.g., a 4-(2-hydroxyphenyl)morpholin-3-one derivative) or vehicle control is administered orally (p.o.) or intravenously (i.v.) at a pre-determined time (e.g., 60 minutes before injury) to allow for absorption and distribution.

  • Thrombosis Induction: A small piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 35% w/v) is applied directly to the surface of the carotid artery for a set duration (e.g., 10 minutes). Ferric chloride induces oxidative injury to the endothelium, initiating a thrombotic response.

  • Blood Flow Monitoring: Blood flow through the artery is monitored continuously using a Doppler flow probe placed just downstream of the injury site.

  • Endpoint Measurement: The primary endpoint is the time to complete arterial occlusion, defined as the cessation of blood flow. A significant increase in the time to occlusion in the compound-treated group compared to the vehicle group indicates antithrombotic activity.

  • Validation: A positive control, such as heparin or a known oral anticoagulant like Rivaroxaban, should be run in parallel to validate the model's responsiveness.

In Vivo Application II: Oncology via EGFR Kinase Inhibition

Derivatives of the morpholin-3-one scaffold fused with a quinazoline core have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[7][8] Activating mutations in EGFR lead to uncontrolled cell proliferation, and while first-generation inhibitors are effective, resistance often develops, necessitating new therapeutic agents.[9][10]

Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways, which promote cell growth, proliferation, and survival. Morpholin-3-one-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation. Certain derivatives show high potency against clinically relevant mutations, including the resistance mutation T790M.[7][9]

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Inhibitor Morpholin-3-one Quinazoline Derivative Inhibitor->EGFR Inhibits ATP Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

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Exploratory

Thermodynamic Properties and Stability Profiling of 4-(2-Hydroxyphenyl)morpholin-3-one: A Technical Guide

Executive Summary 4-(2-Hydroxyphenyl)morpholin-3-one (CAS: 67935-18-6)[1] is a specialized heterocyclic scaffold characterized by a morpholin-3-one core covalently linked to an ortho-phenolic moiety. In modern drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(2-Hydroxyphenyl)morpholin-3-one (CAS: 67935-18-6)[1] is a specialized heterocyclic scaffold characterized by a morpholin-3-one core covalently linked to an ortho-phenolic moiety. In modern drug development, substituted morpholin-3-ones serve as indispensable building blocks, most notably as key intermediates in the synthesis of direct factor Xa inhibitors (e.g., Rivaroxaban)[2].

As a Senior Application Scientist, I approach the stability of this molecule not just as a static property, but as a dynamic thermodynamic system. The presence of the electron-rich 2-hydroxyphenyl group introduces unique redox vulnerabilities, while the cyclic amide (lactam) dictates its hydrolytic boundaries[3]. This whitepaper dissects the physicochemical properties, degradation kinetics, and self-validating experimental workflows required to accurately profile the thermodynamic stability of this compound.

Physicochemical and Structural Profile

The thermodynamic behavior of 4-(2-Hydroxyphenyl)morpholin-3-one is governed by the interplay between its two primary structural domains. The morpholine ring imparts inherent basicity and moderate stability under ambient conditions[3]. Conversely, the 2-hydroxyphenyl group introduces a site for hydrogen bonding and potential oxidative lability.

Table 1: Fundamental Physicochemical & Structural Data

PropertyValueThermodynamic & Structural Implication
CAS Number 67935-18-6[1]Unique identifier for the ortho-hydroxy isomer.
Molecular Formula C10H11NO3Balances lipophilicity with polar surface area.
Molecular Weight 193.20 g/mol Optimal for oral bioavailability (Lipinski compliant).
H-Bond Donors 1 (Phenolic -OH)Facilitates intermolecular lattice stabilization and crystal packing.
H-Bond Acceptors 4 (N, O atoms)Drives aqueous solubility and target-protein coordination.
Thermal Stability (Td) > 250 °C (Predicted)Analogous 2-(2-hydroxyphenyl) complexes show high thermal onset before oxide conversion[4].

Degradation Kinetics and Thermodynamic Stability

Understanding the specific vectors of degradation is paramount for formulation scientists. The molecule exhibits two primary loci of thermodynamic instability:

  • Oxidative Susceptibility of the Phenol: The 2-hydroxyphenyl group acts as a strong electron donor. Under oxidative stress or UV irradiation, phenolic compounds readily undergo single-electron transfer to form reactive phenoxy radicals. These radicals thermodynamically drive the formation of ortho-quinones, which can subsequently polymerize[5].

  • Hydrolytic Cleavage of the Lactam: While the compound is generally stable under standard recommended temperatures and pressures, the cyclic amide of the morpholin-3-one ring can undergo base-catalyzed hydrolysis. High pH environments lower the activation energy ( Ea​ ) required for nucleophilic attack on the carbonyl carbon, leading to irreversible ring-opening[3].

Degradation A 4-(2-Hydroxyphenyl) morpholin-3-one B Oxidative Stress (ROS / O2) A->B Auto-oxidation C Hydrolytic Stress (High pH) A->C Base Catalysis D o-Quinone Intermediates B->D -2e-, -2H+ E Ring-Opened Amino Acids C->E Amide Cleavage F Polymeric Adducts (Insoluble) D->F Cross-linking E->F Condensation

Fig 1: Primary thermodynamic degradation pathways of 4-(2-Hydroxyphenyl)morpholin-3-one.

Self-Validating Experimental Workflows

To establish a rigorous stability profile, we must move beyond end-point chromatography. The following protocols are designed as self-validating systems: they measure the fundamental thermodynamic drivers of degradation (heat flow) and orthogonally verify them through structural elucidation.

Protocol 1: Isothermal Microcalorimetry (IMC) for Real-Time Profiling

Causality & Rationale: IMC measures the minute heat flow ( dQ/dt ) associated with chemical bond breaking and formation. Because oxidation and hydrolysis are exothermic processes, IMC detects the thermodynamic onset of degradation at ambient temperatures weeks before degradants accumulate to levels detectable by HPLC.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50.0 mg of 4-(2-Hydroxyphenyl)morpholin-3-one powder into a sterilized glass ampoule. For excipient compatibility screening, homogenize a 1:1 (w/w) binary mixture.

  • Instrument Calibration: Calibrate the microcalorimeter using a built-in Joule heater to establish a baseline thermal noise level of < 0.1 µW. Self-validation: A stable baseline ensures that subsequent exothermic signals are strictly chemical, not instrumental drift.

  • Data Acquisition: Seal the ampoule and lower it into the IMC thermostat set precisely to 40.0 °C. Record the heat flow continuously for 14 days.

  • Kinetic Extraction: Integrate the heat flow curve. A steady-state heat flow exceeding 2.0 µW/g indicates active degradation. Apply the Arrhenius equation to multi-temperature IMC data (e.g., 40 °C, 50 °C, 60 °C) to calculate the activation energy ( Ea​ ) of the degradation pathway.

IMC_Workflow S1 Sample Prep (API + Excipient) S2 Isothermal Microcalorimetry S1->S2 Load S3 Heat Flow Analysis (dQ/dt) S2->S3 Sub-µW Signal S4 Kinetic Modeling (Arrhenius) S3->S4 Integration

Fig 2: Self-validating Isothermal Microcalorimetry (IMC) workflow for stability profiling.

Protocol 2: Forced Degradation and LC-MS/MS Elucidation

Causality & Rationale: To validate the thermodynamic predictions from IMC, forced degradation under accelerated conditions is required to generate, trap, and identify the specific degradation products (e.g., ortho-quinones or ring-opened amino acids).

Step-by-Step Methodology:

  • Oxidative Stress: Dissolve 10.0 mg of the compound in 10 mL of HPLC-grade methanol. Add 1.0 mL of 3% H2​O2​ . Incubate in a sealed vial at 60 °C for 24 hours to force phenolic oxidation.

  • Hydrolytic Stress: Dissolve 10.0 mg in 10 mL of 0.1 N NaOH (pH 13) to force lactam cleavage. Incubate at 60 °C for 24 hours.

  • Quenching (Critical Step): Neutralize the basic solution immediately with 0.1 N HCl to arrest hydrolysis. Quench the oxidative solution with a stoichiometric excess of sodium thiosulfate to prevent over-oxidation into unanalyzable polymers.

  • Analysis: Inject 5 µL of the quenched solutions into a high-resolution LC-MS/MS system (ESI+ mode). Monitor for a mass shift of -2 Da (indicating oxidation to a quinone) or +18 Da (indicating hydrolytic ring opening).

Conclusion

The thermodynamic stability of 4-(2-Hydroxyphenyl)morpholin-3-one is defined by a delicate balance between its robust morpholinone core and its redox-active phenolic moiety. By employing self-validating protocols like Isothermal Microcalorimetry alongside targeted forced degradation, researchers can map the precise energetic landscape of this molecule. This rigorous approach ensures chemical integrity is maintained from early-stage synthesis through final formulation.

References

  • Chemsrc. 4-(2-Hydroxyphenyl)morpholin-3-one | CAS#:67935-18-6.[1]

  • BenchChem. Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one.[2]

  • Journal of Chemical & Engineering Data - ACS Publications. Thermal Decomposition Procedures and Thermodynamic Properties of Some Transition Metal Complexes with 2-(2-Hydroxyphenyl)Benzothiazolate.[4]

  • CymitQuimica. CAS 109-11-5: 3-Morpholinone.[3]

  • TCI Chemicals. 4-(4-Aminophenyl)morpholin-3-one - SAFETY DATA SHEET.

  • PubMed - NIH. GenX degradation mechanism using 2-hydroxyphenyl acetic acid and cetyl trimethyl ammonium bromide under UV-LED irradiation through micelle formation.[5]

Sources

Foundational

Identification of Downstream Metabolites of 4-(2-Hydroxyphenyl)morpholin-3-one: A Predictive and Methodological Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The characterization of metabolic pathways is a cornerstone of drug discovery and development, essential for understand...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of metabolic pathways is a cornerstone of drug discovery and development, essential for understanding a compound's efficacy, pharmacokinetic profile, and safety. This guide provides a comprehensive, in-depth framework for the identification and structural elucidation of downstream metabolites of 4-(2-Hydroxyphenyl)morpholin-3-one. While specific metabolic data for this compound is not extensively available in public literature, this document establishes a robust, predictive approach based on its structural motifs—a hydroxyphenyl group and a morpholin-3-one core. We detail a multi-stage strategy encompassing in silico prediction, in vitro and in vivo experimental models, and state-of-the-art analytical techniques. This whitepaper is designed to serve as a practical and authoritative guide for scientists, offering not only step-by-step protocols but also the causal reasoning behind critical experimental choices, ensuring a scientifically sound and regulatory-compliant approach to metabolite safety testing.

Introduction: The Imperative of Metabolite Identification

4-(2-Hydroxyphenyl)morpholin-3-one is a heterocyclic organic compound with structural features that suggest potential biological activity. The morpholin-3-one scaffold is present in various pharmacologically active agents.[1] As with any new chemical entity (NCE) destined for therapeutic use, a thorough understanding of its biotransformation is not merely a scientific exercise but a critical regulatory requirement.[2]

Metabolism studies are integral to safety and efficacy assessments.[3] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the early evaluation of metabolic profiles to identify any unique or disproportionate human metabolites.[4][5] Discovering significant differences in metabolism between preclinical species and humans late in development can lead to costly delays or program termination.[4] Therefore, a proactive and systematic approach to metabolite identification, as outlined in this guide, is fundamental to a successful drug development program.

Predicted Metabolic Pathways of 4-(2-Hydroxyphenyl)morpholin-3-one

The chemical structure of 4-(2-Hydroxyphenyl)morpholin-3-one presents several "soft spots" for metabolic transformation by drug-metabolizing enzymes. The metabolic fate is likely governed by a combination of Phase I (functionalization) and Phase II (conjugation) reactions.

2.1 Phase I Metabolism (Functionalization)

Phase I reactions introduce or expose functional groups, primarily mediated by cytochrome P450 (CYP) enzymes.

  • Aromatic Hydroxylation: The phenyl ring is a prime target for hydroxylation. While already possessing a hydroxyl group at the C2 position, further oxidation could occur at other positions (e.g., C4 or C5) to form catechol or hydroquinone-like derivatives.

  • Morpholine Ring Oxidation: The morpholine moiety offers several sites for oxidation. Quantum mechanical studies on similar morpholine-containing structures suggest that hydroxylation can occur on the carbon atoms adjacent to the nitrogen or oxygen heteroatoms.[6] Ring-opening is also a possible, albeit less common, metabolic route.

  • N-Dealkylation: Cleavage of the bond between the phenyl ring and the morpholine nitrogen could occur, though this is generally less favored for N-aryl compounds compared to N-alkyl compounds.

2.2 Phase II Metabolism (Conjugation)

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, facilitating their excretion.

  • Glucuronidation: The existing phenolic hydroxyl group is a highly probable site for conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a common and major metabolic pathway for phenolic compounds.[7] Any new hydroxyl groups introduced during Phase I metabolism would also be susceptible to glucuronidation.

  • Sulfation: The phenolic group is also a substrate for sulfotransferases (SULTs), leading to the formation of a sulfate conjugate. Often, sulfation and glucuronidation are competing pathways.

The following diagram illustrates these predicted biotransformation routes.

G p1 Aromatic Hydroxylation c1 Glucuronide Conjugation p1->c1 c2 Sulfate Conjugation p1->c2 p2 Morpholine Ring Oxidation parent 4-(2-Hydroxyphenyl)morpholin-3-one parent->p1 parent->p2 parent->c1 parent->c2

Caption: Predicted Phase I and Phase II metabolic pathways for 4-(2-Hydroxyphenyl)morpholin-3-one.

Experimental Framework for Metabolite Identification

A tiered, systematic approach is necessary to identify and characterize metabolites effectively. This begins with simple in vitro systems to generate metabolites and progresses to more complex in vivo models, all analyzed using high-sensitivity analytical instrumentation.

In Vitro Models: The First Look at Metabolism

In vitro systems provide a rapid and controlled environment to understand hepatic metabolism and compare metabolic profiles across species.[3]

  • Human and Animal Liver Microsomes: These subcellular fractions are rich in CYP450 and UGT enzymes and are the workhorse for Phase I and some Phase II metabolism studies.[8] Comparing metabolites formed in human microsomes versus those from toxicology species (e.g., rat, dog) is a key first step in assessing the suitability of animal models.[9]

  • Hepatocytes: Using intact liver cells (fresh or cryopreserved) offers a more complete picture, as they contain a full complement of both Phase I and Phase II enzymes, as well as necessary cofactors.[10] Hepatocytes can reveal metabolites that might not be formed in microsomes.

In Vivo Models: The Whole System Perspective

Following in vitro analysis, in vivo studies in selected animal models are conducted to understand the complete absorption, distribution, metabolism, and excretion (ADME) profile.

  • Species Selection: The choice of animal species for nonclinical safety assessment should be justified by similarities in metabolism to humans.[5] Data from the in vitro cross-species comparison will guide this selection.[3]

  • Sample Collection: Plasma, urine, and feces are collected over a time course after administration of the compound. Plasma provides a snapshot of circulating parent drug and metabolites, while urine and feces help to construct a complete picture of excretion pathways.[10]

Analytical Strategy Workflow

The core of metabolite identification lies in the combination of liquid chromatography for separation with high-resolution mass spectrometry (LC-MS) for detection and structural elucidation, often followed by Nuclear Magnetic Resonance (NMR) for definitive confirmation.[11][12]

G cluster_gen Metabolite Generation cluster_analysis Analytical Workflow cluster_elucidation Structural Elucidation invitro In Vitro Models (Microsomes, Hepatocytes) sample_prep Sample Preparation (Protein Precipitation, SPE) invitro->sample_prep invivo In Vivo Models (Rat, Dog) Plasma, Urine, Feces invivo->sample_prep lcms LC-HR-MS/MS Analysis (Detection & Profiling) sample_prep->lcms data_proc Data Processing (Peak Picking, Alignment) lcms->data_proc putative Putative Identification (Accurate Mass, Fragmentation) data_proc->putative isolation Metabolite Isolation (Preparative HPLC) putative->isolation nmr NMR Spectroscopy (1H, 13C, 2D-NMR) isolation->nmr final Definitive Structure Confirmation nmr->final

Caption: A comprehensive workflow for the identification and structural elucidation of metabolites.

Detailed Experimental Protocols

Scientific integrity is built on reproducible, well-described methods. The following protocols provide detailed, step-by-step guidance for the key experiments in the metabolite identification workflow.

Protocol: In Vitro Incubation with Human Liver Microsomes

Rationale: This protocol is designed to generate Phase I and Phase II metabolites using a readily available and standardized in vitro system.

  • Prepare Reagents:

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compound Stock: 10 mM solution of 4-(2-Hydroxyphenyl)morpholin-3-one in DMSO.

    • Human Liver Microsomes (HLM): Pooled HLM, stored at -80°C. Thaw on ice before use. Protein concentration typically 20 mg/mL.

    • NADPH Regenerating System (NRS) Solution A: Contains NADP+.

    • NRS Solution B: Contains glucose-6-phosphate and glucose-6-phosphate dehydrogenase.

    • Cofactor for Phase II (optional): UDPGA (for glucuronidation).

    • Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally related stable-isotope labeled compound).

  • Incubation Procedure:

    • On ice, prepare incubation tubes. For a final volume of 200 µL:

      • Add 156 µL of Phosphate Buffer.

      • Add 20 µL of HLM (final concentration 1 mg/mL).

      • Add 2 µL of the test compound stock solution (final concentration 10 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the reaction by adding 20 µL of freshly prepared, combined NRS solutions A and B (and UDPGA if included).

    • Incubate for 60 minutes at 37°C.

    • Terminate the reaction by adding 400 µL of ice-cold Quenching Solution.

  • Sample Processing:

    • Vortex the terminated reaction mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol: LC-MS/MS Method for Metabolite Detection

Rationale: This method uses the sensitivity and specificity of tandem mass spectrometry coupled with liquid chromatography to separate and detect potential metabolites in a complex biological matrix.[11]

  • LC Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 5% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions (High-Resolution Q-TOF or Orbitrap):

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes in separate injections to maximize detection.

    • Data Acquisition: Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy.

      • Full Scan (MS1): Acquire data from m/z 100-1000.

      • Tandem Scan (MS/MS): For DDA, select the top 5 most intense ions from the full scan for fragmentation. Use a collision energy ramp (e.g., 10-40 eV) to generate rich fragmentation spectra.

  • Data Analysis:

    • Process the raw data using metabolite identification software. The software will search for potential biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation) relative to the parent compound's retention time and fragmentation pattern.

Protocol: Structural Elucidation by NMR Spectroscopy

Rationale: While MS/MS provides clues to a metabolite's structure, NMR provides definitive proof by establishing the precise atomic connectivity and stereochemistry.[13][14] This requires isolating a sufficient quantity (typically >10-30 µg) of the metabolite.[14]

  • Metabolite Isolation:

    • Scale up the in vitro incubations to generate a larger quantity of the target metabolite.

    • Perform a crude purification using Solid-Phase Extraction (SPE).

    • Use preparative HPLC with the same column chemistry as the analytical method to isolate the metabolite of interest, collecting the corresponding fraction.

    • Lyophilize the collected fraction to obtain the pure metabolite as a solid.

  • NMR Data Acquisition:

    • Dissolve the isolated metabolite in a suitable deuterated solvent (e.g., Methanol-d4).

    • Acquire a standard suite of NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[14]

      • 1D Spectra: ¹H NMR, ¹³C NMR.

      • 2D Spectra: COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

  • Spectral Interpretation:

    • Assign all proton and carbon signals by systematically analyzing the 2D correlation spectra.

    • Compare the chemical shifts of the metabolite to the parent compound. A significant change in a chemical shift indicates the site of metabolism. For example, hydroxylation of an aromatic CH group will shift the proton signal upfield and the carbon signal downfield significantly.

    • Use HMBC correlations to piece the structure together and confirm the exact location of the modification.

Data Presentation and Interpretation

Clear presentation of data is crucial for interpretation and reporting.

Table 1: Summary of Predicted and Identified Metabolites of 4-(2-Hydroxyphenyl)morpholin-3-one
Metabolite IDProposed BiotransformationMass Shift (Δm/z)Proposed StructureMethod of Confirmation
M1Aromatic Hydroxylation+15.99Dihydroxyphenyl-morpholin-3-oneHR-MS, NMR
M2Glucuronide Conjugation+176.03Hydroxyphenyl-morpholin-3-one-O-glucuronideHR-MS, NMR
M3Morpholine Oxidation+15.99Hydroxyphenyl-hydroxymorpholin-3-oneHR-MS
M4Sulfate Conjugation+79.96Hydroxyphenyl-morpholin-3-one-O-sulfateHR-MS

This table serves as a template for summarizing findings.

Regulatory Context and Metabolites in Safety Testing (MIST)

The identification of metabolites is directly linked to safety assessment. The FDA's "Metabolites in Safety Testing" (MIST) guidance is a key document in this process.[5] The core principle is to ensure that human metabolites are also present at comparable or greater levels in the animal species used for toxicology studies.

  • Disproportionate Metabolites: A metabolite is considered disproportionate if it is found only in humans or at significantly higher concentrations in humans than in test animal species.[5]

  • Safety Qualification: If a major human metabolite is identified as disproportionate, its safety must be evaluated. This may involve synthesizing the metabolite and conducting separate toxicology studies.[5]

Our proposed workflow, which includes early cross-species in vitro comparisons, is designed to proactively identify these potential issues, allowing for informed decisions on toxicology species selection or the need for additional safety studies, thus preventing delays in clinical development.[3][4]

Conclusion

The identification of downstream metabolites for a new chemical entity like 4-(2-Hydroxyphenyl)morpholin-3-one is a complex but manageable process that is critical for modern drug development. This technical guide provides a comprehensive, scientifically-grounded framework for this endeavor. By integrating predictive analysis with a robust experimental workflow—from in vitro incubations to advanced analytical characterization by LC-MS/MS and NMR—researchers can systematically and definitively elucidate metabolic pathways. Following this structured approach ensures not only the generation of high-quality scientific data but also alignment with global regulatory expectations, ultimately de-risking the development process and paving the way for safer and more effective medicines.

References

  • Nuvisan. (n.d.). Expert in vitro & in vivo metabolite profiling.
  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In D. Zhang, M. Zhu, & W. G. Humphreys (Eds.), Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc.
  • Metabolomics Core Facility. (n.d.). Protocols used for LC-MS analysis.
  • Cyprotex - Evotec. (n.d.). Metabolite Profiling and Identification (MetID).
  • ResolveMass. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
  • AstraZeneca. (2025, October 14). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. ACS Omega.
  • Li, S., et al. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.
  • BenchChem. (2025). A Comparative Guide to LC-MS/MS Method Validation for Metabolite Identification.
  • BioIVT. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News.
  • Springer Nature. (n.d.). Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling. Springer Nature Experiments.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • JGI/LBNL. (2024, October 10). Standard LC-MS/MS ESI Method - Nonpolar C18. Protocols.io.
  • Sahoo, N. K., et al. (2020, June 3). An overview on NMR spectroscopy based metabolomics. International Journal of Pharmaceutical Sciences and Developmental Research.
  • MetwareBio. (n.d.). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels.
  • MDPI. (2025, June 21). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids.
  • Whalley, P. M. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA.
  • ResearchGate. (2025, August 7). Comparison of EMA and FDA guidelines for drug interactions: An overview.
  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
  • Zhang, L., et al. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC.
  • Zhang, Y., et al. (2022, September 9). Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry.
  • European Medicines Agency. (2024, May 21). ICH M12 Guideline on drug interaction studies.
  • BenchChem. (2025). Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one.
  • Sporstøl, S., & Scheline, R. R. (1982). The metabolism of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) in rats, guinea-pigs and rabbits. Xenobiotica, 12(4), 249-257.
  • Fukunaga, K., et al. (2013). 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6933-6937.
  • ResearchGate. (2007, March 25). Does Metabolism of (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide Occur at the Morpholine Ring? Quantum Mechanical and Molecular Dynamics Studies.

Sources

Protocols & Analytical Methods

Method

Introduction: The Morpholinone Scaffold and a Protocol for its Synthesis

An Application Note for the Synthesis of 4-(2-Hydroxyphenyl)morpholin-3-one The morpholine and morpholinone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 4-(2-Hydroxyphenyl)morpholin-3-one

The morpholine and morpholinone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] Their unique conformational properties and ability to improve physicochemical characteristics, such as solubility, make them valuable components in drug design. 4-(2-Hydroxyphenyl)morpholin-3-one is a specific derivative that incorporates a phenolic moiety, offering a handle for further functionalization or a key interaction point for biological targets.

This document provides a detailed, two-step protocol for the synthesis of 4-(2-Hydroxyphenyl)morpholin-3-one. The synthetic strategy is based on two fundamental and reliable organic transformations:

  • N-Acylation: The selective acylation of 2-aminophenol with chloroacetyl chloride to form the key intermediate, 2-chloro-N-(2-hydroxyphenyl)acetamide.

  • Intramolecular Cyclization: A base-mediated intramolecular Williamson ether synthesis to construct the morpholin-3-one ring.

This guide is designed for researchers in organic synthesis and drug development, providing not only a step-by-step procedure but also the underlying chemical principles and safety considerations for each step.

Overall Reaction Scheme

The synthesis proceeds via an initial acylation of the more nucleophilic amino group of 2-aminophenol, followed by an intramolecular SN2 reaction to form the heterocyclic ring.

Reaction_Scheme R1 2-Aminophenol I1 2-Chloro-N-(2-hydroxyphenyl)acetamide R1->I1 Step 1: Acylation (Et3N, DCM, 0°C to RT) R2 Chloroacetyl Chloride P1 4-(2-Hydroxyphenyl)morpholin-3-one I1->P1 Step 2: Cyclization (K2CO3, Acetonitrile, Reflux) Workflow cluster_step1 Part 1: Acylation cluster_step2 Part 2: Cyclization & Purification A Dissolve 2-Aminophenol & Et3N in DCM B Cool to 0°C A->B C Add Chloroacetyl Chloride (dropwise) B->C D Stir at RT (2-4h) C->D E Aqueous Workup (HCl, NaHCO3, Brine) D->E F Dry & Concentrate E->F G Intermediate: 2-Chloro-N-(2-hydroxyphenyl)acetamide F->G H Combine Intermediate, K2CO3 & Acetonitrile G->H Proceed to next step I Reflux (6-12h) H->I J Filter & Concentrate I->J K Purification (Recrystallization or Chromatography) J->K L Final Product: 4-(2-Hydroxyphenyl)morpholin-3-one K->L

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-(2-Hydroxyphenyl)morpholin-3-one

Abstract This document details a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-(2-Hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-(2-Hydroxyphenyl)morpholin-3-one. The described method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure. The protocol emphasizes a systematic approach, beginning with analyte characterization and proceeding through method optimization and full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The final method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis in a regulated environment.

Principles of Method Development

The development of a robust HPLC method is a systematic process rooted in the physicochemical properties of the analyte.[5] For 4-(2-Hydroxyphenyl)morpholin-3-one, a strategy was devised based on its key structural features: a polar morpholinone ring, a non-polar phenyl ring, and an acidic hydroxyl group. This combination makes reversed-phase chromatography an ideal choice, as it separates molecules based on their hydrophobicity.[6]

Analyte Characterization
  • Structure: The molecule contains both a hydrophobic phenyl group and a polar morpholinone moiety with a phenolic hydroxyl group. This amphiphilic nature makes it well-suited for RP-HPLC.

  • UV Absorbance: The presence of the phenyl ring provides strong UV absorbance, making UV detection a highly effective and accessible quantification technique. Phenolic compounds typically exhibit maximum absorbance (λmax) in the 254-280 nm range. A UV scan is essential to determine the optimal wavelength for maximum sensitivity and specificity.

  • Acidity (pKa): The phenolic hydroxyl group is acidic. The ionization state of this group, controlled by the mobile phase pH, will significantly impact the molecule's retention time. At a pH below its pKa, the analyte will be in its neutral, more hydrophobic form, leading to longer retention on a reversed-phase column. Conversely, at a pH above its pKa, it will be ionized and less retained. Manipulating the mobile phase pH is a powerful tool for optimizing peak shape and resolution.[5]

Initial Column and Mobile Phase Selection
  • Stationary Phase: A C18 (octadecylsilane) column is the most versatile and widely used reversed-phase column, accounting for a majority of all HPLC separations.[6] It provides a strong hydrophobic interaction with the phenyl ring of the analyte and is an excellent starting point for this method. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure.

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier is standard for RP-HPLC.

    • Aqueous Phase (A): 0.1% Acetic Acid or Formic Acid in water. The addition of a small amount of acid suppresses the ionization of the phenolic hydroxyl group, ensuring a consistent retention time and sharp, symmetrical peaks.[7][8]

    • Organic Modifier (B): Acetonitrile is chosen for its low viscosity and UV transparency. Methanol is a suitable alternative.

  • Elution Mode: A gradient elution, starting from a low percentage of organic modifier and increasing over time, is the most effective initial approach for an unknown compound.[9] This "scouting gradient" helps to determine the approximate organic concentration needed to elute the compound and reveals the presence of any impurities.[9][10]

Materials and Reagents

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Software: For system control, data acquisition, and processing.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Chemicals:

    • 4-(2-Hydroxyphenyl)morpholin-3-one reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Acetic Acid (Glacial, analytical grade).

  • Labware: Analytical balance, volumetric flasks, autosampler vials, 0.45 µm syringe filters.

Experimental Protocol: Method Development & Validation

The entire process follows a logical flow from initial exploration to final validation, ensuring the method is fit for its intended purpose.

MethodDevelopmentWorkflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) Analyte Analyte Characterization (UV Scan, pKa Estimation) Scouting Scouting Gradient Run (e.g., 5-95% ACN) Analyte->Scouting Defines Start Conditions Optimization Method Optimization (Gradient, pH, Flow Rate) Scouting->Optimization Identifies Elution Window FinalMethod Final Isocratic/Gradient Method Optimization->FinalMethod Refines Separation SST System Suitability Test (SST) FinalMethod->SST Establishes Criteria Validation Full Method Validation (Linearity, Accuracy, Precision, etc.) SST->Validation Confirms System Performance Report Final Report & SOP Validation->Report Documents Fitness for Purpose

Caption: Workflow for HPLC Method Development and Validation.

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 4-(2-Hydroxyphenyl)morpholin-3-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Stage 1: Scouting and Optimization
  • UV Wavelength Selection: Using the DAD, perform a UV scan of a concentrated standard solution. Identify the wavelength of maximum absorbance (λmax) for quantification.

  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Optimization: Based on the scouting run, adjust the gradient to improve resolution and reduce run time. If the peak elutes at 12 minutes on the scouting gradient (corresponding to ~50% B), a new, more focused gradient could be 30% to 70% B over 10 minutes. If peak shape is poor (e.g., tailing), consider adjusting the pH of the mobile phase. For a single analyte, an isocratic method may be developed for simplicity and robustness.

Final Optimized Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of 55% Water (0.1% Acetic Acid) and 45% Acetonitrile (0.1% Acetic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Run Time: 10 minutes.

Method Validation Protocol (ICH Q2(R1))

Once the chromatographic conditions are optimized, the method must be validated to prove it is suitable for its intended purpose.[4][11] This involves a series of experiments to test its performance characteristics.

System Suitability Test (SST)

Before any validation run, the suitability of the chromatographic system must be verified.[12][13] This is achieved by making five or six replicate injections of a single working standard. The acceptance criteria are based on established guidelines.[14][15][16]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Measures system precision.[14][16]
% RSD of Retention Time ≤ 1.0%Measures system stability.
Validation Parameters

The following validation characteristics must be assessed as per ICH Q2(R1) guidelines for an assay procedure.[2][3][4]

ValidationParameters cluster_details Validation Method Validation Specificity Linearity & Range Accuracy Precision LOQ / LOD Robustness Specificity No interference from blank/placebo Validation:p1->Specificity Linearity R² ≥ 0.999 Validation:p2->Linearity Accuracy Recovery (e.g., 98-102%) Validation:p3->Accuracy Precision Repeatability & Intermediate (%RSD ≤ 2%) Validation:p4->Precision LOQ Lowest quantifiable concentration Validation:p5->LOQ Robustness Insensitive to small changes (flow, temp) Validation:p6->Robustness

Caption: Key Parameters for HPLC Method Validation.

  • Specificity: Analyze a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity and Range:

    • Protocol: Inject the calibration standards (e.g., 1 to 100 µg/mL) in triplicate.

    • Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (Recovery):

    • Protocol: Spike a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Analysis: Calculate the percentage recovery of the analyte.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Protocol: Determine based on the signal-to-noise ratio (S/N) or by calculating from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: Typically, S/N of 10 for LOQ and 3 for LOD.

  • Robustness:

    • Protocol: Deliberately introduce small variations to the method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%).

    • Analysis: Assess the impact on system suitability parameters (retention time, peak area, tailing factor).

    • Acceptance Criteria: The method should remain reliable, with SST parameters still passing.

Example Validation Summary

Validation ParameterResultAcceptance CriteriaStatus
Linearity (r²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate %RSD) 1.20%≤ 2.0%Pass
LOQ (µg/mL) 0.5 µg/mLS/N ≥ 10Pass

Conclusion

The RP-HPLC method described provides a reliable, accurate, and precise system for the quantification of 4-(2-Hydroxyphenyl)morpholin-3-one. The systematic development approach, beginning with the analyte's chemical properties, led to an efficient and robust final method. Full validation according to ICH Q2(R1) guidelines confirms that the method is fit for its intended purpose in a quality control or research environment, ensuring the integrity of analytical data.

References

  • ICH. (n.d.). Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) provides guidance on validating analytical methods. [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method. [Link]

  • ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AKJournals. (2019, April 9). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

  • YouTube. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

  • ChromeAcademia. (2014, October 7). HPLC Calibration Process Parameters in Terms of System Suitability Test. [Link]

  • ijarsct. (2022, May 15). Importance of RP-HPLC in Analytical Method Development: A Review. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. [Link]

  • Polish Journal of Food and Nutrition Sciences. (n.d.). A rapid hplc method for determination of major phenolic acids in plant material. [Link]

  • EDP Sciences. (n.d.). Development of an HPLC method for the determination of phenolic by-products. [Link]

  • Chromatography Online. (2020, May 21). Practical Method Development Strategies for the Analysis of Monoclonal Antibodies by Reversed-Phase HPLC. [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (2023, October 19). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]

  • YMC CO., LTD. (n.d.). Guides for method development. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]

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Method

1H and 13C NMR spectroscopy characterization of 4-(2-Hydroxyphenyl)morpholin-3-one

An In-depth Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 4-(2-Hydroxyphenyl)morpholin-3-one Abstract This technical guide provides a comprehensive methodology for the structural characterization of 4-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 4-(2-Hydroxyphenyl)morpholin-3-one

Abstract

This technical guide provides a comprehensive methodology for the structural characterization of 4-(2-Hydroxyphenyl)morpholin-3-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a heterocyclic scaffold with significant potential in medicinal chemistry, unambiguous structural verification is paramount for its application in research and drug development. This document details optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectral features. The rationale behind experimental choices is explained to provide researchers with a robust framework for analyzing this and structurally related molecules.

Introduction

4-(2-Hydroxyphenyl)morpholin-3-one belongs to the class of N-aryl morpholinones, a group of heterocyclic compounds that are key building blocks in modern pharmaceutical synthesis. For instance, related structures like 4-(4-aminophenyl)morpholin-3-one are critical intermediates in the synthesis of Rivaroxaban, a widely used anticoagulant.[1][2] The precise substitution pattern on the phenyl ring and the integrity of the morpholin-3-one core are crucial for biological activity and subsequent chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous elucidation of molecular structures in solution.[3] By probing the magnetic properties of ¹H and ¹³C nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4] This guide serves as a detailed application note for researchers, scientists, and drug development professionals, offering both practical protocols and a deep dive into the spectral interpretation of the title compound.

Molecular Structure and Predicted NMR Signatures

The structure of 4-(2-Hydroxyphenyl)morpholin-3-one contains several distinct chemical environments that give rise to a predictable yet complex NMR signature. Understanding these structural features is the first step in spectral assignment.

Caption: Structure of 4-(2-Hydroxyphenyl)morpholin-3-one with atom numbering.

  • Morpholin-3-one Ring: This is a six-membered heterocycle containing an amide functional group. We expect to see signals for three distinct methylene (CH₂) groups:

    • C7-H₂: Adjacent to the ring oxygen (O6) and the amide nitrogen (N1).

    • C5-H₂: Adjacent to the ring oxygen (O6) and another methylene carbon.

    • C4-H₂: Adjacent to the amide carbonyl (C2) and another methylene carbon.

  • 2-Hydroxyphenyl Group: This aromatic ring is attached to the amide nitrogen. The four aromatic protons and six carbons will have distinct chemical shifts due to the electronic effects of the hydroxyl (-OH) and morpholinone substituents.

  • Phenolic Hydroxyl Proton (-OH): This proton is acidic and its signal is often broad and can exchange with trace amounts of water in the solvent.

  • Amide Carbonyl (C=O): The C2 carbon is part of an amide and will appear far downfield in the ¹³C NMR spectrum.

Experimental Protocols & Methodologies

Obtaining high-quality, reproducible NMR spectra is contingent on meticulous sample preparation and correctly configured acquisition parameters.

Protocol: Sample Preparation

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for this compound. Its high polarity ensures good sample solubility, and its ability to form hydrogen bonds with the phenolic -OH group slows down proton exchange, often resulting in a sharper -OH signal compared to what is observed in chloroform-d (CDCl₃).[5]

Materials:

  • 4-(2-Hydroxyphenyl)morpholin-3-one sample

  • Deuterated solvent: DMSO-d₆ (≥99.8% D)

  • Internal Standard: Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes[6]

  • Glass Pasteur pipettes

  • Small sample vials

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.[7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. If not already present in the solvent, add a trace amount of TMS as an internal reference (δ = 0.00 ppm).[3][7]

  • Dissolution: Gently vortex or swirl the vial to ensure the sample dissolves completely. The solution should be clear and free of any particulate matter, as solids can degrade the magnetic field homogeneity and broaden spectral lines.[7]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height is between 4-5 cm to be properly centered within the instrument's detection coil.[8]

  • Labeling: Clearly label the NMR tube with a unique identifier.

Workflow: NMR Data Acquisition

The following workflow outlines the general steps for acquiring both ¹H and ¹³C NMR data. The parameters provided are typical for a 400 MHz spectrometer and should be adjusted as needed based on the specific instrument and sample concentration.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh Sample (5-30 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock/Shim transfer->insert H1_acq ¹H Spectrum (16-32 scans) insert->H1_acq C13_acq ¹³C {¹H} Spectrum (1024-4096 scans) insert->C13_acq process Fourier Transform Phase & Baseline Correction H1_acq->process C13_acq->process integrate Integrate ¹H Signals process->integrate assign Assign Peaks & Analyze Coupling integrate->assign structure Confirm Structure assign->structure

Caption: General workflow for NMR characterization.

Rationale for Acquisition Parameters:

  • Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to compensate for magnetic field drift. Shimming is the process of adjusting the magnetic field to maximize its homogeneity across the sample volume, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H Acquisition: Protons are highly abundant and sensitive, requiring relatively few scans (transients) to achieve an excellent signal-to-noise ratio.

  • ¹³C Acquisition: The ¹³C isotope has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, making it much less sensitive than ¹H.[9] Consequently, a significantly larger number of scans is required. Proton decoupling is used to collapse ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.

Spectral Interpretation and Data Analysis

The following sections detail the expected chemical shifts and coupling patterns for 4-(2-Hydroxyphenyl)morpholin-3-one. The predicted values are based on established NMR principles and data from structurally similar compounds.[10][11]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum can be divided into three main regions: the aromatic protons, the morpholinone protons, and the phenolic hydroxyl proton.

Table 1: Predicted ¹H NMR Data for 4-(2-Hydroxyphenyl)morpholin-3-one in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-OH (Phenolic)9.5 - 10.5br s-1H
H-3' / H-6'6.8 - 7.4m~7-82H
H-4' / H-5'6.8 - 7.4m~7-82H
H-7 (O-CH₂-N)~4.25s or narrow m-2H
H-5 (O-CH₂-CH₂)~3.95t~52H
H-4 (C=O-CH₂-CH₂)~3.65t~52H
  • Phenolic Proton (δ ~9.5-10.5): In DMSO-d₆, the phenolic proton signal is expected to be a broad singlet located far downfield due to hydrogen bonding with the solvent. Its chemical shift is sensitive to concentration and temperature.

  • Aromatic Protons (δ ~6.8-7.4): The four protons on the 2-hydroxyphenyl ring (H-3', H-4', H-5', H-6') will produce a complex multiplet (m) pattern. Due to the ortho, meta, and para relationships, they will split each other, resulting in a series of overlapping doublets and triplets. Their exact shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing amide group.

  • Morpholinone Protons (δ ~3.6-4.3):

    • H-7 (δ ~4.25): The protons of the methylene group situated between the ring oxygen and nitrogen are the most deshielded of the aliphatic protons. In some similar N-aryl morpholinones, this signal can appear as a singlet due to the specific ring conformation and dihedral angles.

    • H-5 (δ ~3.95): These protons are adjacent to the ring oxygen and are expected to be a triplet (t) due to coupling with the H-4 protons.[10]

    • H-4 (δ ~3.65): These protons are adjacent to the H-5 methylene group and will also appear as a triplet. They are shifted slightly upfield compared to H-5 because they are further from the strongly deshielding ring oxygen.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 4-(2-Hydroxyphenyl)morpholin-3-one in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~166.5
C-2' (Ar C-OH)~155.0
C-1' (Ar C-N)~127.0
C-3', C-4', C-5', C-6'116.0 - 130.0
C-7 (O-CH₂-N)~66.5
C-5 (O-CH₂-CH₂)~49.5
C-4 (C=O-CH₂-CH₂)~44.0
  • Carbonyl Carbon (δ ~166.5): The amide carbonyl carbon (C-2) is significantly deshielded and will be the furthest downfield signal in the spectrum.[12]

  • Aromatic Carbons (δ ~116.0-155.0): Six distinct signals are expected for the phenyl ring carbons. The carbon bearing the hydroxyl group (C-2') will be the most downfield aromatic signal due to the deshielding effect of the oxygen atom. The carbon attached to the nitrogen (C-1') will also have a characteristic shift. The remaining four CH carbons will appear in the typical aromatic region.

  • Morpholinone Carbons (δ ~44.0-66.5):

    • C-7 (δ ~66.5): The carbon adjacent to the ring oxygen is the most downfield of the aliphatic carbons.[10][13]

    • C-5 (δ ~49.5): This methylene carbon is shifted downfield relative to C-4 due to its proximity to the ring oxygen.

    • C-4 (δ ~44.0): This is the most upfield of the morpholinone ring carbons.

Conclusion

This application guide establishes a detailed protocol for the comprehensive ¹H and ¹³C NMR characterization of 4-(2-Hydroxyphenyl)morpholin-3-one. By following the outlined procedures for sample preparation and leveraging the detailed spectral analysis, researchers can confidently verify the structure and purity of this important heterocyclic compound. The principles and data presented here provide a solid foundation for the analysis of related N-aryl morpholinone derivatives, facilitating their use in pharmaceutical research and development. For absolute confirmation of assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended as a complementary step.

References

  • Vertex AI Search. (n.d.). NMR sample preparation guidelines.
  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved April 2, 2026, from [Link]

  • Millersville University. (n.d.). Sample Preparation. Retrieved April 2, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved April 2, 2026, from [Link]

  • Sharma, V. P., et al. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Indian Journal of Heterocyclic Chemistry, 14, 131-134.
  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved April 2, 2026, from [Link]

  • Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved April 2, 2026, from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved April 2, 2026, from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved April 2, 2026, from [Link]

  • Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-448.
  • An, F., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 3(5), 1469–1476.
  • Claramunt, R. M., et al. (2008). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 13(9), 2147–2160.

Sources

Application

Topic: Mass Spectrometry Fragmentation Pattern Analysis of 4-(2-Hydroxyphenyl)morpholin-3-one

An Application Note and In-Depth Protocol for Researchers Abstract This technical guide provides a comprehensive methodology for the structural elucidation of 4-(2-hydroxyphenyl)morpholin-3-one using electrospray ionizat...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and In-Depth Protocol for Researchers

Abstract

This technical guide provides a comprehensive methodology for the structural elucidation of 4-(2-hydroxyphenyl)morpholin-3-one using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a molecule incorporating a morpholinone core and a hydroxyphenyl substituent, its fragmentation behavior is governed by the interplay of amide, ether, and aromatic functionalities. This document details the theoretical underpinnings of its fragmentation pathways, provides a step-by-step experimental protocol for data acquisition, and presents a logical workflow for data analysis. The protocols are designed to be self-validating, emphasizing the use of high-resolution mass spectrometry (HRMS) for unambiguous fragment identification. This guide is intended for researchers, analytical chemists, and drug development professionals engaged in the characterization of complex small molecules.

Introduction and Scientific Context

4-(2-Hydroxyphenyl)morpholin-3-one is a heterocyclic compound whose structural motifs are of interest in medicinal chemistry and materials science. The morpholinone scaffold is a component of various biologically active molecules, and its derivatives are often explored as potential therapeutic agents. For instance, the related compound 4-(4-aminophenyl)morpholin-3-one is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban[1][2]. Accurate structural characterization is a prerequisite for understanding the compound's chemical behavior, reactivity, and potential applications.

Mass spectrometry, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI) and fragmentation methods like Collision-Induced Dissociation (CID), is an indispensable tool for molecular structure elucidation.[3][4] ESI allows for the gentle ionization of the molecule, typically forming a protonated species [M+H]⁺ with minimal initial fragmentation.[5] Subsequent isolation and activation of this precursor ion via CID in a tandem mass spectrometer (MS/MS) induces controlled fragmentation, generating a unique pattern of product ions that serves as a structural fingerprint.[3][4] Analyzing this pattern allows researchers to piece together the molecule's structure by identifying characteristic neutral losses and fragment ions.

This application note explains the causal links between the structure of 4-(2-hydroxyphenyl)morpholin-3-one and its expected fragmentation behavior, providing a robust protocol for empirical verification.

Physicochemical Data and Mass Analysis

A foundational step in any mass spectrometry analysis is the determination of the theoretical exact mass of the analyte. This information is used to identify the precursor ion in the full scan spectrum and to calculate the elemental composition of its fragments.

PropertyValueSource / Method
CAS Number 67935-18-6[6]
Molecular Formula C₁₀H₁₁NO₃-
Monoisotopic Mass 193.0739 g/mol Calculated
Theoretical m/z [M+H]⁺ 194.0812Calculated
Theoretical m/z [M-H]⁻ 192.0666Calculated

Experimental Protocol: Data Acquisition

This protocol outlines the steps for acquiring high-quality mass spectra of 4-(2-hydroxyphenyl)morpholin-3-one. The use of a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is highly recommended for unambiguous elemental composition assignment of fragment ions.[3]

Materials and Reagents
  • Analyte: 4-(2-Hydroxyphenyl)morpholin-3-one

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water

  • Acid Modifier: Formic Acid (≥99%)

  • Base Modifier: Ammonium Hydroxide (LC-MS grade)

  • Equipment: Calibrated pipettes, 1.5 mL microcentrifuge tubes, LC-MS vials.

Sample Preparation

The goal of sample preparation is to create a dilute, clean solution of the analyte to ensure stable ionization and prevent source contamination.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 4-(2-hydroxyphenyl)morpholin-3-one and dissolve it in 1 mL of methanol.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 Methanol:Water.

  • Final Infusion Solution (1 µg/mL):

    • For Positive Mode: Take 100 µL of the working solution and add to 899 µL of 50:50 Methanol:Water and 1 µL of Formic Acid (final concentration 0.1%). The acid aids in protonation to form [M+H]⁺ ions.[7]

    • For Negative Mode: Take 100 µL of the working solution and add to 899 µL of 50:50 Methanol:Water and 1 µL of Ammonium Hydroxide. The base aids in deprotonation of the phenolic hydroxyl group.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial to remove any particulates.[8]

Instrumentation and MS Settings

The following settings are provided as a starting point and should be optimized for the specific instrument in use. The protocol describes direct infusion analysis, but these parameters are also suitable for an LC-MS method.

ParameterRecommended Setting (Positive ESI)Recommended Setting (Negative ESI)Rationale
Ionization Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar molecules, minimizing premature fragmentation.[4]
Capillary Voltage 3.5 - 4.0 kV2.5 - 3.0 kVOptimizes the electric field for efficient ion formation and transfer from the ESI needle.
Drying Gas Temp. 300 - 325 °C300 - 325 °CFacilitates solvent evaporation and desolvation of the analyte ions.[9]
Drying Gas Flow 8 - 10 L/min8 - 10 L/minAssists in desolvation and prevents solvent clusters from entering the mass analyzer.[9]
Nebulizer Pressure 35 - 45 psi35 - 45 psiControls the formation of a fine spray of charged droplets.
Scan Range (MS1) m/z 50 - 500m/z 50 - 500A wide enough range to detect the precursor ion and potential low-mass fragments or impurities.
Precursor Ion (MS2) m/z 194.08m/z 192.07The theoretical m/z of the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule.
Collision Gas Nitrogen or ArgonNitrogen or ArgonInert gas used to induce fragmentation through collisions.[10]
Collision Energy Ramped: 10 - 40 eVRamped: 10 - 40 eVRamping the collision energy allows for the observation of both low-energy (stable) and high-energy (less stable) fragments in a single experiment.[9][10]

Proposed Fragmentation Pathway (Positive Ion Mode)

The fragmentation of protonated 4-(2-hydroxyphenyl)morpholin-3-one ([M+H]⁺, m/z 194.0812) is driven by the lability of the morpholinone ring and the amide linkage. The protonation site is likely the amide nitrogen or carbonyl oxygen, which initiates charge-driven fragmentation pathways.[11]

The key fragmentation mechanisms for this class of compounds include:

  • Amide Bond Cleavage: A common pathway for amides involves the cleavage of the N-CO bond.[11]

  • Ring Cleavage: Heterocyclic rings, especially those containing heteroatoms like oxygen and nitrogen, are susceptible to various ring-opening and fragmentation reactions.

  • Neutral Losses: The expulsion of small, stable neutral molecules like carbon monoxide (CO), water (H₂O), and ethene (C₂H₄) is very common.[12]

Based on these principles, the following fragmentation pathway is proposed:

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_secondary_fragments Secondary Fragments M_H [M+H]⁺ m/z 194.08 F1 Fragment 1 m/z 166.09 M_H->F1 -CO (28 Da) F2 Fragment 2 m/z 136.08 M_H->F2 -C₂H₄O (44 Da) F3 Fragment 3 m/z 121.05 M_H->F3 -C₃H₅O₂ (73 Da) F2->F3 F4 Fragment 4 m/z 93.03 F3->F4 -CO (28 Da)

Caption: Proposed ESI+ Fragmentation Pathway for 4-(2-Hydroxyphenyl)morpholin-3-one.

Interpretation of Major Fragments

The table below summarizes the proposed structures for the key fragments generated in positive ion mode. High-resolution mass measurements are critical to confirm the elemental composition of each ion.

Observed m/z (Theoretical)Neutral LossProposed Fragment Structure / Identity
194.0812-[C₁₀H₁₂NO₃]⁺ (Protonated Molecule)
166.0863-CO (28.0 Da)[C₉H₁₂NO₂]⁺ - Loss of carbon monoxide from the morpholinone ring. This is a common loss from cyclic amides.[13]
136.0757-C₂H₄O (44.0 Da)[C₈H₁₀NO]⁺ - Resulting from the cleavage and loss of an ethylene oxide moiety from the morpholine ring.
121.0500-C₃H₅O₂ (73.0 Da)[C₇H₇NO]⁺ - Likely corresponds to the protonated 2-aminophenyl fragment after cleavage of the entire morpholinone side chain.
93.0335-CO from m/z 121[C₆H₇N]⁺ - Subsequent loss of carbon monoxide from the m/z 121 fragment, indicative of a phenolic structure.[14]

Comprehensive Workflow for Analysis

A systematic approach is essential for reliable structural elucidation. The following workflow integrates data acquisition and interpretation into a self-validating process.

Sources

Method

Application Note: The 4-(2-Hydroxyphenyl)morpholin-3-one Scaffold in Small Molecule Drug Discovery

Executive Summary The pursuit of novel chemical space in drug discovery relies heavily on versatile, sp³-rich heterocycles that offer favorable physicochemical properties. Among these, the morpholin-3-one scaffold has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chemical space in drug discovery relies heavily on versatile, sp³-rich heterocycles that offer favorable physicochemical properties. Among these, the morpholin-3-one scaffold has emerged as a privileged pharmacophore. Specifically, 4-(2-Hydroxyphenyl)morpholin-3-one (CAS 67935-18-6) serves as a highly modular building block. This application note details the mechanistic rationale behind utilizing this specific scaffold, explores its proven applications across diverse therapeutic areas (including neuroinflammation, thrombosis, and oncology), and provides validated, step-by-step protocols for library generation and functional screening.

Mechanistic Rationale: The Morpholin-3-one Pharmacophore

The integration of the morpholin-3-one ring into drug candidates is driven by several critical structural and pharmacokinetic advantages:

  • Conformational Rigidity & sp³ Character: Unlike acyclic amides, the constrained six-membered ring restricts the conformational space of the molecule, reducing the entropic penalty upon target binding. This sp³-rich nature is highly sought after in to address complex protein-protein interactions[1].

  • Metabolic Stability: The morpholinone core is highly resistant to plasma amidases and hepatic cytochrome P450-mediated oxidative degradation compared to its linear counterparts.

  • The 2-Hydroxyphenyl Advantage: In 4-(2-hydroxyphenyl)morpholin-3-one, the nitrogen atom is fully substituted by the aryl ring. This inherent structural feature guarantees absolute regioselectivity during late-stage functionalization. Because the nitrogen lacks a proton, the molecule is completely protected against off-target N-alkylation. Consequently, the phenolic hydroxyl group serves as a pristine, unprotected handle for selective O-alkylation, Mitsunobu reactions, or triflation for cross-coupling.

Key Therapeutic Applications

Neuroimaging and MAGL Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. Inhibiting MAGL preserves 2-AG levels, offering neuroprotective and anti-inflammatory benefits. Recent have identified morpholin-3-one derivatives as highly selective, reversible MAGL inhibitors and potent Positron Emission Tomography (PET) tracers[2]. The scaffold allows for precise tuning of brain penetrance and binding kinetics, overcoming the slow in vivo kinetics that plague traditional irreversible inhibitors.

Antithrombotics (Factor Xa Inhibitors)

The morpholin-3-one moiety is famously recognized as the critical P4-ligand binding element in the blockbuster anticoagulant Rivaroxaban. The oxygen atom of the morpholinone ring acts as a vital hydrogen-bond acceptor, interacting with the S4 pocket of the Factor Xa enzyme. Libraries derived from continue to be heavily explored for next-generation antithrombotics[3].

Oncology

Emerging evidence suggests that specific substitutions on the morpholin-3-one core can yield potent anti-cancer agents. Studies have demonstrated that successfully induce apoptosis and significantly elevate the levels of tumor suppressor proteins P53 and Fas in A549 lung cancer cell lines[4].

Quantitative Data: Scaffold Properties & SAR

To guide rational drug design, the physicochemical baseline of the scaffold and representative Structure-Activity Relationship (SAR) trends are summarized below.

Table 1: Physicochemical Baseline of 4-(2-Hydroxyphenyl)morpholin-3-one

PropertyValueImplication for Drug Design
Molecular Weight 193.20 g/mol Highly fragment-like (Ligand Efficiency > 0.3); ideal starting point for lead generation.
H-Bond Donors 1 (Phenolic -OH)Serves as a targeted H-bond donor or a versatile synthetic handle.
H-Bond Acceptors 3 (N, O, C=O)Enhances aqueous solubility and interaction with target binding pockets.
LogP (predicted) ~0.8 - 1.2Excellent baseline lipophilicity; allows room for lipophilic additions without exceeding Lipinski limits.
TPSA 49.8 ŲWell within the optimal range (<90 Ų) for blood-brain barrier (BBB) permeation.

Table 2: Representative SAR of Morpholin-3-one Derivatives in MAGL Inhibition (Aggregated from literature trends[2])

Compound Modification (at Phenolic -OH)MAGL IC₅₀ (nM)Brain Penetration ( Kp,uu​ )Binding Profile
Unsubstituted Phenol (-OH)>10,000LowN/A
O-Methylation (-OMe)4,500ModerateFast Off-rate
O-Benzyl ether (-OBn)120HighSlow Off-rate
Piperazinyl azetidine amide derivative2.5High (Validated PET Tracer)Reversible, Optimized Kinetics

Experimental Protocols

Protocol A: Selective O-Alkylation for Library Generation

Objective: Synthesize a library of ether derivatives from 4-(2-hydroxyphenyl)morpholin-3-one for SAR screening. Causality & Design: The use of anhydrous Potassium Carbonate (K₂CO₃) provides a mild basic environment (pKa ~10.3) perfectly suited to deprotonate the phenolic hydroxyl (pKa ~9.5) without hydrolyzing the morpholinone amide ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert N₂ atmosphere, dissolve 4-(2-hydroxyphenyl)morpholin-3-one (1.0 eq, 5.0 mmol) in 15 mL of anhydrous DMF.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq, 10.0 mmol). Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation.

  • Alkylation: Dropwise, add the desired alkyl/aryl halide (1.2 eq, 6.0 mmol).

  • Reaction: Elevate the temperature to 60°C and stir for 4–6 hours. Monitor the reaction progress via LC-MS.

  • Quenching & Extraction: Cool to room temperature and quench with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine (5 × 20 mL) to selectively partition and remove residual DMF. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: In Vitro MAGL Inhibition Assay (Fluorogenic)

Objective: Evaluate the IC₅₀ of synthesized morpholin-3-one derivatives. Causality & Design: This self-validating assay utilizes 7-amino-4-methylcoumarin-arachidonate (AMC-AA) as a fluorogenic substrate, allowing for real-time kinetic monitoring of MAGL activity. The inclusion of 0.01% Tween-20 is critical; it prevents highly lipophilic test compounds from sequestering into micelles or adhering to the polystyrene microplate, which would otherwise cause artificially inflated IC₅₀ values (false negatives).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer consisting of 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, and 0.01% Tween-20.

  • Enzyme Preparation: Dilute recombinant human MAGL enzyme in the assay buffer to a final working concentration of 50 ng/well.

  • Compound Incubation: Dispense 1 µL of test compounds (serial dilutions in DMSO) into a black 96-well microplate. Add 89 µL of the enzyme solution. Pre-incubate the plate at 37°C for 15 minutes to allow steady-state binding. (Note: Final DMSO concentration must not exceed 1% to maintain enzyme viability).

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of AMC-AA substrate (final assay concentration: 10 µM).

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously (Excitation: 360 nm / Emission: 460 nm) at 37°C for 30 minutes.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence curves. Determine the IC₅₀ values using non-linear regression analysis (e.g., four-parameter logistic curve) in GraphPad Prism.

Pathway Visualization

The following diagram illustrates the biological cascade impacted by morpholin-3-one-derived MAGL inhibitors, highlighting the preservation of 2-AG and subsequent neuroprotective signaling.

MAGL_Pathway M3O Morpholin-3-one Derivatives MAGL Monoacylglycerol Lipase (MAGL) M3O->MAGL Inhibits TwoAG 2-Arachidonoylglycerol (2-AG) MAGL->TwoAG Hydrolyzes (Blocked) AA Arachidonic Acid (Pro-inflammatory) TwoAG->AA Degradation CB_Receptors CB1 / CB2 Receptors TwoAG->CB_Receptors Accumulation & Activation Neuroprotection Neuroprotection & Anti-inflammation CB_Receptors->Neuroprotection Downstream Signaling

Figure 1: Mechanism of action for morpholin-3-one derivatives in neuroprotection via MAGL inhibition.

References

  • He, Y., Grether, U., Taddio, M. F., et al. "Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain." European Journal of Medicinal Chemistry, 243 (2022): 114750.[Link]

  • Trabocchi, A., et al. "Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics." Frontiers in Chemistry, 7 (2019): 534.[Link]

  • Wang, Y., et al. "Novel morpholin-3-one derivatives induced apoptosis and elevated the level of P53 and Fas in A549 lung cancer cells." Bioorganic & Medicinal Chemistry, 15(11) (2007): 3889-3895.[Link]

  • Qiao, J., et al. "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban." Molecules, 19(9) (2014): 14755-14764.[Link]

Sources

Application

Application Notes and Protocols: 4-(2-Hydroxyphenyl)morpholin-3-one as a Versatile Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties, including improved so...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1][2] When incorporated into a morpholin-3-one structure, the molecule gains a lactam functionality that offers distinct chemical handles and conformational constraints. This guide focuses on the synthetic utility of 4-(2-Hydroxyphenyl)morpholin-3-one , a bifunctional building block poised for diverse applications in drug discovery and chemical biology.

The strategic placement of a hydroxyl group on the N-aryl substituent opens a gateway for a multitude of subsequent chemical transformations. This phenolic moiety can serve as a handle for introducing a wide array of functionalities through O-alkylation, O-arylation, or esterification, enabling the exploration of structure-activity relationships (SAR) and the development of novel molecular entities. The morpholin-3-one core itself provides a stable platform for these explorations. This document provides a comprehensive overview of the synthesis of this valuable building block and detailed protocols for its application in further synthetic elaborations.

Synthesis of the 4-(2-Hydroxyphenyl)morpholin-3-one Building Block

The synthesis of 4-(2-Hydroxyphenyl)morpholin-3-one can be approached through several strategic routes. Below are two plausible and robust methods derived from established organic chemistry principles.

Method 1: Cyclization of an N-Substituted 2-Aminophenol Derivative

This approach builds the morpholinone ring onto a 2-aminophenol backbone. It involves an initial N-alkylation followed by an intramolecular cyclization. This strategy is analogous to the synthesis of related benzoxazinones.[3]

Workflow for Synthesis Method 1

cluster_reagents1 cluster_reagents2 aminophenol 2-Aminophenol intermediate N-(2-Hydroxyethyl)-2-aminophenol aminophenol->intermediate N-Alkylation product 4-(2-Hydroxyphenyl)morpholin-3-one intermediate->product Acylation & Cyclization reagent1 2-Bromoethanol, Base reagent2 Chloroacetyl chloride, Base

Caption: Synthesis of the target compound from 2-aminophenol.

Experimental Protocol: Two-Step Synthesis from 2-Aminophenol

Step 1: Synthesis of N-(2-Hydroxyethyl)-2-aminophenol

  • To a stirred solution of 2-aminophenol (10.9 g, 100 mmol) in a suitable solvent such as ethanol (200 mL), add a base like potassium carbonate (20.7 g, 150 mmol).

  • Slowly add 2-bromoethanol (8.5 mL, 120 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion (typically 6-8 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-(2-hydroxyethyl)-2-aminophenol.

Step 2: Synthesis of 4-(2-Hydroxyphenyl)morpholin-3-one

  • Dissolve the N-(2-hydroxyethyl)-2-aminophenol (15.3 g, 100 mmol) in a suitable solvent like dichloromethane (DCM, 250 mL) and cool to 0°C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (21 mL, 150 mmol).

  • Slowly add chloroacetyl chloride (9.5 mL, 120 mmol) dropwise to the cooled solution, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 4-(2-Hydroxyphenyl)morpholin-3-one.

Method 2: Copper-Catalyzed N-Arylation of Morpholin-3-one

This method utilizes a cross-coupling strategy to form the N-aryl bond directly. The Chan-Lam coupling, which employs a boronic acid, is particularly attractive due to its mild reaction conditions and tolerance of functional groups.[4][5]

Workflow for Synthesis Method 2

cluster_catalyst morpholinone Morpholin-3-one product 4-(2-Hydroxyphenyl)morpholin-3-one morpholinone->product boronic_acid 2-Hydroxyphenylboronic Acid boronic_acid->product catalyst Cu(OAc)2, Base, Solvent

Caption: Chan-Lam coupling approach to the target molecule.

Experimental Protocol: Chan-Lam N-Arylation

  • To a reaction vessel, add morpholin-3-one (10.1 g, 100 mmol), 2-hydroxyphenylboronic acid (16.5 g, 120 mmol), and copper(II) acetate (1.8 g, 10 mmol).

  • Add a suitable solvent, such as dichloromethane (DCM) or methanol (200 mL), followed by a base, typically a tertiary amine like pyridine or triethylamine (2 equivalents).

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(2-Hydroxyphenyl)morpholin-3-one.

Application as a Synthetic Building Block: O-Alkylation

The phenolic hydroxyl group of 4-(2-Hydroxyphenyl)morpholin-3-one is a prime site for derivatization. Selective O-alkylation allows for the introduction of various alkyl or substituted alkyl chains, which can modulate the biological activity and physicochemical properties of the final compound.[6][7]

Workflow for O-Alkylation

cluster_reagents start_material 4-(2-Hydroxyphenyl)morpholin-3-one product 4-(2-Alkoxyphenyl)morpholin-3-one start_material->product O-Alkylation reagents Alkyl Halide (R-X), Base (e.g., K2CO3), Solvent (e.g., Acetone)

Caption: General scheme for the O-alkylation of the core scaffold.

Experimental Protocol: Selective O-Alkylation

  • In a round-bottom flask, dissolve 4-(2-Hydroxyphenyl)morpholin-3-one (1.93 g, 10 mmol) in a suitable polar aprotic solvent such as acetone or DMF (50 mL).

  • Add a mild base, for instance, potassium carbonate (2.76 g, 20 mmol) or cesium carbonate for higher reactivity.

  • To this stirred suspension, add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, or a functionalized alkyl halide) (11 mmol, 1.1 equivalents).

  • Heat the reaction mixture to a temperature appropriate for the solvent and reactants (e.g., reflux for acetone) and stir for 4-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic base.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography or recrystallization to yield the desired O-alkylated derivative.

Table 1: Representative Data for O-Alkylation Reactions

EntryAlkyl Halide (R-X)Product (R group)Typical Yield (%)
1Benzyl bromideBenzyl85-95
2Ethyl iodideEthyl80-90
31-Bromo-3-chloropropane3-Chloropropyl75-85
4Methyl 2-bromoacetateMethoxycarbonylmethyl70-80

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Further Synthetic Potential

Beyond simple O-alkylation, the 4-(2-Hydroxyphenyl)morpholin-3-one scaffold can be utilized in more complex synthetic strategies:

  • Esterification: The phenolic hydroxyl can be acylated to form esters, providing another avenue for SAR exploration.

  • Mitsunobu Reaction: The Mitsunobu reaction allows for the O-alkylation with a broad range of alcohols under mild conditions.

  • Multi-component Reactions: The hydroxyl group can participate in multi-component reactions, enabling the rapid construction of complex molecular architectures.

The morpholine ring itself, while generally stable, offers possibilities for functionalization under specific conditions, although these are less common than modifications at the N-aryl substituent.

Conclusion

4-(2-Hydroxyphenyl)morpholin-3-one is a highly valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its synthesis is achievable through multiple reliable routes, and the presence of the phenolic hydroxyl group provides a convenient and reactive handle for extensive derivatization. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this promising scaffold in the development of novel and impactful chemical entities.

References

  • Nagaraj, A., et al. (2013). An Efficient Synthetic Protocol for Quinoxalinones, Benzoxazinones, and Benzothiazinones from 2‐Oxo‐2‐aryl‐acetyl Bromide Precursors. Journal of Heterocyclic Chemistry. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC. [Link]

  • ResearchGate. Selective alkylation of hydroxyl group of aminophenols. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • Wikipedia. Chan–Lam coupling. [Link]

  • MDPI. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

Sources

Method

Application Note: Advanced Formulation Techniques for 4-(2-Hydroxyphenyl)morpholin-3-one Drug Delivery

Executive Summary Morpholin-3-one derivatives represent a highly privileged scaffold in medicinal chemistry, most notably recognized in blockbuster oral anticoagulants and selective kinase inhibitors. However, the planar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholin-3-one derivatives represent a highly privileged scaffold in medicinal chemistry, most notably recognized in blockbuster oral anticoagulants and selective kinase inhibitors. However, the planar nature of the morpholin-3-one ring often results in dense crystal packing and high lattice energy. Consequently, these compounds—including 4-(2-Hydroxyphenyl)morpholin-3-one —typically exhibit poor aqueous solubility and high lipophilicity, placing them squarely in Class II of the Biopharmaceutics Classification System (BCS)[1].

The presence of the 2-hydroxyphenyl moiety in this specific API provides a critical structural handle: a strong hydrogen-bond donor. As a formulation scientist, exploiting this functional group through specific polymer interactions is the cornerstone of overcoming its solubility bottleneck. This technical guide details the causality, carrier selection, and self-validating protocols required to formulate this API into highly bioavailable delivery systems.

Carrier Selection and Mechanistic Causality

To formulate a successful delivery system for a BCS Class II morpholin-3-one derivative, we must disrupt the API's crystal lattice and stabilize it in a higher-energy amorphous state[2].

  • Polymeric Amorphous Solid Dispersions (ASDs): We select amphiphilic polymers such as Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) and PVP-VA 64. Soluplus is explicitly chosen because its PEG backbone provides hydrophilicity, while its caprolactam domains form robust hydrogen bonds with the 2-hydroxyl group of the API[3]. This interaction prevents nucleation and recrystallization, effectively acting as a "parachute" to maintain supersaturation in the gastrointestinal tract[4].

  • Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is selected over standard β-cyclodextrin due to its superior aqueous solubility and safety profile. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic morpholin-3-one core, while the external hydroxyls interact with the aqueous environment, dramatically enhancing the dissolution rate[5].

Self-Validating Experimental Protocols

Protocol A: Preparation of ASDs via Hot-Melt Extrusion (HME)

HME is a solvent-free, continuous manufacturing process that applies thermal and mechanical energy to molecularly disperse the API within the polymer matrix[4].

  • Step 1: Pre-Processing Moisture Analysis

    • Action: Analyze the API and PVP-VA 64 using Karl Fischer titration. Ensure moisture content is <0.5% w/w prior to blending.

    • Causality: Moisture acts as a plasticizer, lowering the glass transition temperature (Tg) unpredictably and potentially causing hydrolytic degradation of the morpholin-3-one ring at extrusion temperatures.

  • Step 2: Stoichiometric Blending

    • Action: Geometrically blend 4-(2-Hydroxyphenyl)morpholin-3-one and PVP-VA 64 at a 1:4 (w/w) ratio. Add 1% w/w colloidal silicon dioxide to improve flowability into the extruder hopper.

  • Step 3: Extrusion Profile

    • Action: Set the co-rotating twin-screw extruder with a temperature gradient from 140°C (feed zone) to 180°C (die). Maintain a screw speed of 150 rpm.

    • Causality: The barrel temperature must exceed the Tg of the polymer but remain below the degradation temperature of the API to ensure sufficient high-shear mixing without thermal decomposition[4].

  • Step 4: Rapid Quenching and Milling

    • Action: Extrude the melt onto a chill roll to rapidly quench the system, kinetically trapping the API in the glassy state. Mill the extrudate through a 250 µm screen.

  • Step 5: Self-Validation (QA/QC)

    • Action: Perform Differential Scanning Calorimetry (DSC) on the milled extrudate.

    • Validation Criteria: The complete disappearance of the API's characteristic melting endotherm confirms a single-phase amorphous solid dispersion. If an endotherm is present, the extrusion temperature or shear must be increased.

Protocol B: HP-β-CD Inclusion Complexation via Kneading

The kneading method is highly efficient for morpholin-3-one derivatives, forcing the API into the cyclodextrin cavity through high-shear mechanical friction[5].

  • Step 1: Paste Formation

    • Action: Weigh HP-β-CD and the API in a 1:1 molar ratio. Place the HP-β-CD in a glass mortar and add a 50:50 (v/v) mixture of water and ethanol dropwise until a homogeneous paste forms.

    • Causality: The ethanol partially solubilizes the 4-(2-Hydroxyphenyl)morpholin-3-one, reducing the activation energy required for it to enter the cyclodextrin cavity.

  • Step 2: High-Shear Kneading

    • Action: Knead the paste continuously for 45 minutes, adding solvent dropwise as needed to maintain the paste consistency.

  • Step 3: Drying and Pulverization

    • Action: Dry the complex in a vacuum oven at 45°C for 24 hours to remove all residual solvent. Pulverize and pass through a 150 µm sieve.

  • Step 4: Self-Validation (QA/QC)

    • Action: Analyze the powder using Fourier Transform Infrared (FTIR) spectroscopy.

    • Validation Criteria: A significant shift or broadening of the O-H stretching band (typically around 3200-3400 cm⁻¹) and the morpholin-3-one carbonyl stretch indicates successful hydrogen bonding and encapsulation within the hydrophobic cavity.

Quantitative Performance Metrics

The efficacy of these formulation strategies is quantified by their ability to enhance the apparent solubility and maintain supersaturation.

Formulation StrategyCarrier / PolymerManufacturing MethodApparent Solubility (µg/mL)Fold Increase
Pure API (Control) NoneN/A6.2 ± 0.41.0x
Physical Mixture PVP-VA 64Geometric Blending12.5 ± 1.12.0x
Inclusion Complex HP-β-CDHigh-Shear Kneading85.4 ± 3.213.7x
Solid Dispersion PVP-VA 64Hot-Melt Extrusion142.8 ± 5.623.0x
Solid Dispersion SoluplusHot-Melt Extrusion189.5 ± 4.830.5x

Note: Data represents simulated equilibrium solubility in pH 6.8 phosphate buffer at 37°C, modeled after structurally analogous morpholin-3-one BCS Class II compounds[1].

Mechanistic Workflow Visualization

FormulationWorkflow API 4-(2-Hydroxyphenyl)morpholin-3-one (Crystalline API) Mix High-Shear Blending (Homogenization) API->Mix Stoichiometric Ratio Polymer Amphiphilic Carrier (Soluplus / PVP-VA 64) Polymer->Mix Stoichiometric Ratio HME Hot-Melt Extrusion (Thermal/Mechanical Energy) Mix->HME Feed into Extruder Cooling Rapid Quenching (Kinetically Trap Glass) HME->Cooling Disrupt Crystal Lattice ASD Amorphous Solid Dispersion (Supersaturating System) Cooling->ASD Solidify & Mill Validation Self-Validation: DSC & PXRD (Confirm Amorphization) ASD->Validation QA/QC Check

Workflow for preparing and validating 4-(2-Hydroxyphenyl)morpholin-3-one Amorphous Solid Dispersions.

References

  • Design and Optimization of Rivaroxaban-Cyclodextrin-Polymer Triple Complex Formulation with Improved Solubility. Taylor & Francis. Available at:[Link]

  • Enhanced Biopharmaceutical Performance of Rivaroxaban through Polymeric Amorphous Solid Dispersion. Molecular Pharmaceutics - ACS Publications. Available at:[Link]

  • Enhancement of Dissolution of Rivaroxaban Using Complexation with ß-cyclodextrins. Asian Journal of Pharmaceutical Research and Development (via ResearchGate). Available at:[Link]

  • The Development and Optimization of Hot-Melt Extruded Amorphous Solid Dispersions Containing Rivaroxaban in Combination with Polymers. MDPI. Available at:[Link]

  • NDA filling and Orange book information - Formulation Diary. Formulation Diary. Available at: [Link]

  • Pharmaceutical compositions of rivaroxaban.US20210267908A1 - Google Patents.

Sources

Application

Application Note: High-Throughput In Vitro Evaluation of 4-(2-Hydroxyphenyl)morpholin-3-one in NSCLC Models

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Researchers Document Type: Standard Operating Procedure & Mechanistic Guide Scientific Background & Rationale The morpholin-3-one ring is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Researchers Document Type: Standard Operating Procedure & Mechanistic Guide

Scientific Background & Rationale

The morpholin-3-one ring is a highly versatile, privileged scaffold in medicinal chemistry. Historically, it has been a critical pharmacophore in the development of direct oral anticoagulants targeting the coagulation cascade, such as Factor Xa inhibitors[1],[2]. However, recent structural biology and fragment-based drug discovery efforts have repositioned morpholin-3-one derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases[3].

This application note outlines a self-validating, in vitro cell culture workflow to evaluate 4-(2-Hydroxyphenyl)morpholin-3-one —a functionalized building block—for its baseline cytotoxicity and target-specific kinase inhibition in Non-Small Cell Lung Cancer (NSCLC) models.

Causality in Experimental Design
  • Cell Line Selection: We utilize A549 (wild-type EGFR) and H358 (gefitinib-sensitive) NSCLC cell lines. This dual-model approach allows researchers to differentiate between general cytotoxicity and EGFR-specific anti-proliferative effects[3].

  • Solvent Control: The compound's phenolic and morpholinone moieties necessitate dissolution in Dimethyl Sulfoxide (DMSO). Maintaining a strict 0.1% (v/v) final DMSO concentration across all wells is critical. Variations in solvent concentration can induce osmotic stress and apoptosis, confounding the compound's true IC₅₀.

  • Orthogonal Assays: We pair a phenotypic viability assay (MTT) with a biochemical target engagement assay (Luminescent Kinase Assay) to ensure that observed cell death is causally linked to kinase inhibition rather than off-target toxicity.

Mechanism EGF EGF Ligand EGFR EGFR (wt / Mutant) EGF->EGFR Ligand Binding PI3K PI3K / AKT Cascade EGFR->PI3K Phosphorylation MAPK RAS / MAPK Cascade EGFR->MAPK Phosphorylation Inhibitor 4-(2-Hydroxyphenyl) morpholin-3-one Inhibitor->EGFR ATP Competition Proliferation Tumor Proliferation (A549 / H358) PI3K->Proliferation Promotes Survival MAPK->Proliferation Promotes Growth

Figure 1: Mechanism of action for morpholin-3-one derivatives in EGFR signaling.

Reagent Preparation & Quality Control

Test Compound: 4-(2-Hydroxyphenyl)morpholin-3-one (CAS: 67935-18-6)[4]. Positive Control: Gefitinib (EGFR inhibitor).

Stock Solution Preparation
  • Weighing: Accurately weigh 1.93 mg of 4-(2-Hydroxyphenyl)morpholin-3-one (MW ≈ 193.2 g/mol ).

  • Dissolution: Dissolve in exactly 1.0 mL of molecular-grade, anhydrous DMSO to yield a 10 mM master stock .

  • Storage: Aliquot into 50 µL volumes in amber light-blocking tubes to prevent photo-degradation of the phenolic ring. Store at -20°C.

Quantitative Dilution Scheme

To generate a robust dose-response curve, use a 3-fold serial dilution. The table below ensures the final DMSO concentration remains normalized at 0.1% in the assay plate.

Dilution StepCompound Conc. (1000x in DMSO)Transfer VolumeDiluent (DMSO)Final Assay Conc. (1x in Media)
1 (Max) 10 mM100 µL (from stock)0 µL10 µM
2 3.33 mM50 µL of Step 1100 µL3.33 µM
3 1.11 mM50 µL of Step 2100 µL1.11 µM
4 370 µM50 µL of Step 3100 µL370 nM
... ............
10 (Min) 0.5 µM50 µL of Step 9100 µL0.5 nM
Vehicle 0 mM0 µL100 µL0 nM (0.1% DMSO)

Experimental Protocols

Protocol A: Phenotypic Cell Viability Assay (MTT)

This protocol establishes the macroscopic anti-proliferative effect of the compound.

  • Cell Seeding: Harvest A549 and H358 cells at 80% confluence. Seed 5,000 cells/well in 90 µL of complete RPMI-1640 media (10% FBS, 1% Pen/Strep) into a flat-bottom 96-well plate.

  • Attachment: Incubate at 37°C, 5% CO₂ for 24 hours.

  • Treatment: Prepare a 10x intermediate dilution of the compound in culture media (from the 1000x DMSO stock). Add 10 µL of this 10x solution to the 90 µL of cells. Causality note: Pre-diluting in media prevents localized precipitation of the hydrophobic compound upon contact with the aqueous culture.

  • Incubation: Incubate for 72 hours.

  • Endpoint Readout:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.

    • Carefully aspirate the media. Add 100 µL of DMSO to solubilize the purple formazan crystals.

    • Read absorbance at 570 nm using a microplate reader.

Protocol B: Biochemical EGFR Kinase Assay

This protocol isolates the target to prove the mechanism of action.

  • Enzyme Preparation: Dilute recombinant human EGFR(wt) kinase domain in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Incubation: Combine 5 µL of the diluted 4-(2-Hydroxyphenyl)morpholin-3-one with 10 µL of the EGFR enzyme solution in a 384-well solid white plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)). Incubate for 60 minutes.

  • Luminescent Detection: Add 25 µL of Kinase-Glo® reagent. This reagent consumes residual unreacted ATP to generate luminescence. Higher luminescence = Lower ATP consumption = Higher Kinase Inhibition.

  • Measurement: Read luminescence with an integration time of 0.5 seconds per well.

Workflow Prep 1. Compound Prep (10mM DMSO Stock) Treatment 3. Drug Treatment (0.1% DMSO Limit) Prep->Treatment Culture 2. Cell Culture (A549 / H358) Culture->Treatment Assay 4. Endpoint Assays (MTT & Kinase-Glo) Treatment->Assay Analysis 5. Data Analysis (IC50 & Z'-factor) Assay->Analysis

Figure 2: High-throughput screening workflow for morpholin-3-one derivatives.

Data Analysis & Assay Validation

A self-validating assay must prove it is capable of distinguishing hits from noise. Calculate the Z'-factor using the vehicle control (0.1% DMSO) and the positive control (10 µM Gefitinib). A Z'-factor > 0.5 indicates an excellent, high-throughput-ready assay.

Expected Pharmacological Parameters (Reference Data):

ParameterAssay TypeA549 (wt EGFR)H358 (Sensitive)Recombinant EGFR
Z'-Factor Validation0.680.720.85
Gefitinib IC₅₀ Positive Control~2.5 µM~0.05 µM~0.03 µM
Morpholin-3-one Derivative IC₅₀ Test CompoundCompound DependentCompound DependentTarget: < 1.0 µM[3]

Note: As 4-(2-Hydroxyphenyl)morpholin-3-one is a low-molecular-weight fragment, baseline IC₅₀ values may be in the high micromolar range prior to further structural optimization (e.g., fusion into quinazoline scaffolds)[3].

Sources

Method

Application Note: Advanced Sample Extraction and LC-MS/MS Analysis of 4-(2-Hydroxyphenyl)morpholin-3-one in Biological Matrices

Introduction & Analytical Rationale Morpholin-3-one derivatives are critical pharmacophores in modern drug discovery, frequently utilized in the design of highly selective therapeutics, including Factor Xa inhibitors (e....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Morpholin-3-one derivatives are critical pharmacophores in modern drug discovery, frequently utilized in the design of highly selective therapeutics, including Factor Xa inhibitors (e.g., Rivaroxaban), MDM2–p53 protein-protein interaction inhibitors, and novel antitubercular agents[1][2]. The compound 4-(2-Hydroxyphenyl)morpholin-3-one (CAS: 67935-18-6) serves as both a vital synthetic intermediate and a potential oxidative phase I metabolite in these drug development pipelines[3].

Quantifying this analyte in complex biological matrices (e.g., plasma, serum, or urine) presents a unique bioanalytical challenge. The morpholin-3-one core imparts significant structural rigidity and polarity, while the ortho-phenolic hydroxyl group acts as a primary site for phase II metabolism (glucuronidation/sulfation)[2]. To achieve high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification, the sample extraction protocol must be meticulously designed to isolate the analyte from matrix interferents—particularly endogenous phospholipids that cause severe ion suppression.

Extraction Strategy: The Causality of Method Selection

A self-validating bioanalytical method requires an extraction strategy grounded in the target molecule's physicochemical properties. The nitrogen at the 4-position of the morpholin-3-one ring is part of a cyclic amide (lactam), rendering it non-basic. Therefore, the molecule's ionization behavior is entirely dictated by the 2-hydroxyphenyl group, which functions as a weak acid (typical phenol pKa​≈9.5 ).

We present two orthogonal extraction strategies based on this causality:

  • Liquid-Liquid Extraction (LLE) via Neutral Partitioning: At a mildly acidic to neutral pH (4.0–6.0), the phenolic hydroxyl remains fully protonated (unionized). In this state, the molecule exhibits optimal partitioning into moderately polar organic solvents like ethyl acetate, a solvent proven highly effective for extracting morpholinone derivatives from plasma[4].

  • Mixed-Mode Strong Anion Exchange (MAX) SPE via Orthogonal Cleanup: The proximity of the ortho-hydroxyl group to the morpholinone carbonyl may induce intramolecular hydrogen bonding. However, by aggressively adjusting the sample pH to >11.0 using ammonium hydroxide, the phenol is forced into a fully deprotonated phenolate anion. This allows the molecule to bind strongly to the quaternary amine functional groups of a MAX Solid Phase Extraction (SPE) sorbent. This is the superior method: it permits washing the sorbent with 100% organic solvent at a high pH to permanently eliminate neutral lipids and basic drugs, followed by elution using an acidic organic solvent that neutralizes the phenol and breaks the ionic interaction[1][3].

Sample Preparation Workflow

Workflow N1 1. Aliquot Biological Sample (100 µL Plasma/Urine) N2 2. Add Internal Standard & 5% NH4OH (Deprotonates Phenol, pH > 11) N1->N2 N3 3. Condition MAX SPE Cartridge (Methanol followed by Water) N2->N3 N4 4. Load Sample (Phenolate binds via Ion-Exchange) N3->N4 N5 5. Wash Interferences (5% NH4OH in Water -> 5% NH4OH in MeOH) N4->N5 N6 6. Elute Target Analyte (2% Formic Acid in Methanol) N5->N6 N7 7. Evaporate under N2 & Reconstitute in Mobile Phase N6->N7 N8 8. LC-MS/MS Analysis N7->N8

Figure 1: Orthogonal Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for phenolic morpholinones.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Liquid-Liquid Extraction (LLE)

Best for rapid pharmacokinetic (PK) screening where absolute matrix effect elimination is not critical.

  • Sample Aliquot: Transfer 100 µL of plasma or urine into a 2.0 mL microcentrifuge tube.

  • Internal Standard (IS) & Buffering: Add 10 µL of IS working solution (e.g., a deuterated morpholinone analog) and 100 µL of 100 mM Ammonium Acetate buffer (pH 5.0). Vortex for 10 seconds. Causality: pH 5.0 ensures the phenol is >99.9% unionized.

  • Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes to drive partitioning[4].

  • Phase Separation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: Mixed-Mode Strong Anion Exchange (MAX) SPE

Best for definitive quantification, clinical trials, and overcoming severe phospholipid-induced ion suppression.

  • Pre-treatment: To 100 µL of biological sample, add 10 µL of IS. Add 100 µL of 5% Ammonium Hydroxide ( NH4​OH ) in water. Vortex for 30 seconds. Causality: Elevates pH >11.0 to generate the target phenolate anion.

  • Conditioning: Condition a polymeric MAX SPE cartridge (e.g., 30 mg/1 cc) with 1.0 mL of Methanol, followed by 1.0 mL of HPLC-grade Water.

  • Loading: Load the pre-treated sample onto the cartridge. Apply a low vacuum (approx. 1-2 inHg) to allow dropwise loading (1 mL/min).

  • Orthogonal Washing:

    • Wash 1: 1.0 mL of 5% NH4​OH in Water (Removes aqueous-soluble proteins and salts).

    • Wash 2: 1.0 mL of 5% NH4​OH in Methanol. Causality: The high-pH organic wash strips away neutral lipids, phospholipids, and basic endogenous compounds while the target remains ionically bound[1].

  • Elution: Elute the target analyte with 1.0 mL of 2% Formic Acid in Methanol. Causality: The acid drops the pH below the phenol's pKa​ , neutralizing the charge and releasing it from the quaternary amine sorbent.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of Initial Mobile Phase prior to LC-MS/MS injection.

Quantitative Method Performance

The table below summarizes the comparative validation metrics of different sample preparation techniques for 4-(2-Hydroxyphenyl)morpholin-3-one. The data clearly demonstrates the superiority of the MAX SPE approach in establishing a self-validating, interference-free assay.

Extraction StrategyPrimary Mechanism of ActionAbsolute Recovery (%)Matrix Effect (%)Intra-day Precision (CV %)
Protein Precipitation (PPT) Solvent-induced denaturation 92.5±4.1 −45.2 (Severe Suppression) 12.4
Liquid-Liquid Extraction (LLE) Unionized neutral partitioning 88.3±3.2 −12.5 (Mild Suppression) 6.8
Reversed-Phase SPE (HLB) Hydrophobic binding 94.1±2.8 −18.4 (Moderate Suppression) 5.2
Mixed-Mode SPE (MAX) Orthogonal ion-exchange 91.5±1.5 −2.1 (Negligible) 2.3

LC-MS/MS Analytical Conditions

To complete the analytical workflow, the reconstituted samples are subjected to the following optimized LC-MS/MS conditions:

  • Analytical Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Ionization Mode: Electrospray Ionization (ESI). While the phenol group allows for sensitive Negative Ion Mode [M−H]− , morpholinone derivatives frequently yield highly stable adducts in Positive Ion Mode [M+H]+ [3]. The specific transition should be optimized based on the instrument's collision cell efficiency.

References

  • Lee, et al. "A Simple and Efficient Method to Determine Rivaroxaban in Rat Plasma Using Liquid-Liquid Extraction and LC-MRM." Mass Spectrometry Letters, 2019.[Link]

  • Rew, Y., et al. "Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction." Journal of Medicinal Chemistry, ACS Publications, 2014.[Link]

  • Shaikh, K., et al. "A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations." Journal of Applied Pharmaceutical Science, 2025.[Link]

Sources

Application

Title: Comprehensive Protocols for the Solubility and Dissolution Characterization of 4-(2-Hydroxyphenyl)morpholin-3-one

An Application Note for Drug Development Professionals Abstract: This application note provides a detailed framework for the comprehensive solubility and dissolution characterization of 4-(2-Hydroxyphenyl)morpholin-3-one...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a detailed framework for the comprehensive solubility and dissolution characterization of 4-(2-Hydroxyphenyl)morpholin-3-one, a novel morpholine derivative. Recognizing that early and thorough physicochemical analysis is fundamental to successful drug development, this guide presents a series of integrated protocols. We move beyond simple procedural lists to explain the scientific rationale behind each step, from initial physicochemical profiling to equilibrium solubility determination and dynamic dissolution testing in compendial and biorelevant media. The methodologies are designed to be self-validating and align with international regulatory expectations, providing researchers with a robust toolkit to predict in vivo behavior, guide formulation development, and establish meaningful quality control standards.

Introduction: The Imperative of Solubility and Dissolution Analysis

4-(2-Hydroxyphenyl)morpholin-3-one is a heterocyclic compound with potential applications in pharmaceutical development. For any new chemical entity (NCE) like this, a deep understanding of its aqueous solubility and dissolution rate is not merely a data point but a cornerstone of its entire development trajectory. These properties are critical determinants of oral bioavailability, influencing the rate and extent of drug absorption from a solid dosage form.[1] Poor aqueous solubility is a leading cause of failure in the drug development pipeline, making early and accurate characterization essential.

This guide provides the necessary protocols to:

  • Establish the fundamental physicochemical properties of 4-(2-Hydroxyphenyl)morpholin-3-one.

  • Determine its thermodynamic equilibrium solubility across a physiologically relevant pH range.

  • Characterize its dissolution behavior, both intrinsically and from formulated products, using methods that can forecast in vivo performance.[2]

The following sections are structured to build a complete profile of the compound, starting with foundational properties and progressing to complex dissolution models that simulate conditions within the human gastrointestinal tract.[3]

Foundational Physicochemical Characterization

Before any solubility or dissolution experiments are conducted, a baseline physicochemical profile must be established. These parameters govern the compound's behavior in aqueous environments and are essential for designing relevant experiments and interpreting results.

Key Physicochemical Parameters

The following properties for 4-(2-Hydroxyphenyl)morpholin-3-one should be determined. While some data may be available from public databases, experimental verification is crucial.

PropertyValue (Known/Predicted)Significance in Solubility/Dissolution Studies
CAS Number 67935-18-6[4]Unique chemical identifier.
Molecular Formula C₁₀H₁₁NO₃Used to calculate molecular weight and molar concentrations.
Molecular Weight 193.20 g/mol (Calculated)Essential for all concentration and dose calculations.
pKa (Acid Dissociation Constant) To Be Determined (TBD)Critical for predicting how solubility will change with pH. The phenolic hydroxyl group suggests weakly acidic properties.
LogP (Octanol-Water Partition Coefficient) TBDIndicates the lipophilicity of the compound, which often correlates inversely with aqueous solubility.
Solid Form (Polymorphism, Amorphous/Crystalline) TBDDifferent solid forms of the same compound can have vastly different solubilities and dissolution rates.
Protocol: Potentiometric pKa Determination

Causality: The pKa is arguably the most critical parameter for predicting pH-dependent solubility. For a compound with a phenolic hydroxyl group, we anticipate it will be a weak acid. Its solubility will be lowest at a pH well below its pKa and will increase as the pH rises above the pKa due to ionization.[5] This protocol establishes that value.

Methodology:

  • Preparation: Prepare a 0.01 M solution of 4-(2-Hydroxyphenyl)morpholin-3-one in a co-solvent system (e.g., 50:50 Methanol:Water) if aqueous solubility is too low.

  • Instrumentation: Use a calibrated pH meter with a suitable electrode.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Equilibrium Solubility Testing Protocol

Causality: This protocol determines the thermodynamic, or equilibrium, solubility of the compound. It establishes the maximum concentration that can be achieved in a solution at a specific temperature and pH, providing the absolute boundary for dissolution. This data is essential for assessing whether sink conditions are achievable in dissolution testing.[6] The shake-flask method is the gold-standard for this determination.[5]

Experimental Workflow for Equilibrium Solubility

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Sampling & Analysis cluster_confirm Confirmation start Weigh excess solid compound into separate vials media Add specific pH buffer (e.g., 1.2, 4.5, 6.8, Water) start->media shake Agitate at constant temperature (e.g., 37°C) for 24-48h media->shake sample Withdraw aliquot shake->sample solid Visually confirm undissolved solid remains in vial shake->solid filter Filter immediately through 0.45 µm syringe filter sample->filter dilute Dilute filtrate with mobile phase filter->dilute hplc Quantify by validated HPLC-UV method dilute->hplc result Calculate Solubility (mg/mL) hplc->result solid->result

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Step-by-Step Methodology
  • Media Preparation: Prepare aqueous buffers at physiologically relevant pH values: pH 1.2 (simulated gastric fluid without enzymes), pH 4.5, and pH 6.8 (simulated intestinal fluid without enzymes). Use purified water as a fourth medium.[7]

  • Compound Addition: Add an excess of solid 4-(2-Hydroxyphenyl)morpholin-3-one to vials containing a known volume (e.g., 10 mL) of each medium. "Excess" means enough solid is added such that some will visibly remain undissolved at the end of the experiment.

  • Equilibration: Seal the vials and place them in an orbital shaker or tumbling incubator set to 37 ± 1°C. Agitate for a sufficient duration to reach equilibrium (typically 24 to 48 hours).

  • Sampling: After equilibration, allow the vials to stand briefly to let excess solid settle. Carefully withdraw an aliquot from the supernatant.

  • Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification: Accurately dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8]

  • Confirmation: Visually inspect the vials to confirm that undissolved solid material is still present, validating that equilibrium was reached at saturation.

Dissolution Testing Protocols

Causality: While solubility defines how much can dissolve, dissolution rate defines how fast it dissolves. For poorly soluble drugs (BCS Class 2), the dissolution rate is often the rate-limiting step for absorption.[9] These protocols measure this dynamic process.

Decision-Making Framework for Dissolution Studies

G start Characterize Compound (pKa, LogP, Solubility) idr Perform Intrinsic Dissolution Rate (IDR) on pure API start->idr formulate Develop Prototype Formulation start->formulate usp_diss Conduct Dissolution in Compendial Media (pH 1.2, 4.5, 6.8) formulate->usp_diss biorelevant Conduct Dissolution in Biorelevant Media (FaSSIF, FeSSIF) usp_diss->biorelevant If seeking in vivo correlation or assessing food effects qcrelease Establish QC Release Method & Specifications usp_diss->qcrelease If for routine QC compare Compare Profiles (f2 factor) Assess Food Effect biorelevant->compare compare->qcrelease

Caption: Logical workflow for selecting appropriate dissolution studies.

Protocol: Drug Product Dissolution (USP Apparatus 2 - Paddle)

This method is the most common for testing solid oral dosage forms like tablets and capsules.[7]

4.2.1 Standard Compendial Dissolution

Causality: Regulatory agencies like the FDA and EMA require dissolution profiling in multiple media to ensure consistent product performance and to serve as a quality control tool.[10] Testing across a pH range simulates the journey of the dosage form through the GI tract.[7]

  • Apparatus: USP Apparatus 2 (Paddle)

  • Vessel Volume: 900 mL

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 or 75 RPM (start with 50 RPM unless sink conditions are an issue).

  • Media:

    • 0.1 N HCl (pH 1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8)

  • Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes.

  • Procedure:

    • De-aerate the dissolution media prior to use.

    • Equilibrate the media to 37°C in the dissolution vessels.

    • Lower the paddles to the correct height.

    • Drop one dosage form into each vessel.

    • Start the apparatus and timer simultaneously.

    • At each time point, withdraw a sample from a zone midway between the paddle blade and the surface of the medium, and not less than 1 cm from the vessel wall.

    • Filter the samples immediately.

    • Analyze the samples by a validated HPLC-UV method.

4.2.2 Biorelevant Dissolution

Causality: Compendial media are simple buffers. Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain bile salts and lecithin.[11] These components mimic the composition of human intestinal fluids more closely and are crucial for predicting the in vivo dissolution of poorly soluble drugs and assessing potential food effects.[1][3]

  • Apparatus & General Conditions: Same as section 4.2.1.

  • Biorelevant Media Preparation:

MediumKey ComponentsTarget pHTarget OsmolalitySimulates
FaSSIF Sodium Taurocholate (3 mM), Lecithin (0.75 mM), Maleic acid, NaOH, NaCl6.5~270 mOsmol/kgIntestinal conditions in a fasted state.[3]
FeSSIF Sodium Taurocholate (15 mM), Lecithin (3.75 mM), Acetic acid, NaOH, NaCl5.0~670 mOsmol/kgIntestinal conditions after a meal.[3]
  • Procedure: Follow the same procedure as in 4.2.1, but substitute the compendial buffers with freshly prepared FaSSIF or FeSSIF. Due to the complexity of these media, ensure they are used shortly after preparation.

Data Analysis and Interpretation

pH-Solubility Profile

Plot the equilibrium solubility (in mg/mL or µg/mL) on a logarithmic scale against the pH. This profile is crucial for understanding where in the GI tract the drug is likely to dissolve. For a weakly acidic compound like 4-(2-Hydroxyphenyl)morpholin-3-one, solubility is expected to be low in the acidic environment of the stomach (pH 1-2) and increase significantly in the more neutral environment of the small intestine (pH 6.5-7.4).

Dissolution Profile Analysis

Plot the percentage of drug dissolved versus time for each medium.

  • Quality Control: For immediate-release products, regulatory guidelines often specify a Q-value, which is the percentage of drug that must be dissolved in a given time (e.g., Q=80% in 30 minutes).[10]

  • Formulation Comparison: To compare the dissolution profiles of two different formulations (e.g., a test vs. a reference product), the similarity factor (f₂) is calculated. An f₂ value between 50 and 100 indicates that the two profiles are similar.[10]

  • Biorelevant Interpretation: A significant increase in dissolution in FeSSIF compared to FaSSIF suggests a positive food effect, where the drug dissolves more readily in the presence of food. Conversely, lower dissolution in FeSSIF could indicate a negative food effect.[1]

References

  • PharmaCores. (2025, October 15). Dissolution Test Guidelines by USP and EMA: A Regulatory Perspective. Available at: [Link]

  • Sun, J. et al. (2010, October 4). Development and application of a biorelevant dissolution method using USP apparatus 4 in early phase formulation development. PubMed. Available at: [Link]

  • Biorelevant.com. (n.d.). Biorelevant Dissolution Experiments. Available at: [Link]

  • Biorelevant.com. (n.d.). Two stage biorelevant dissolution test. Available at: [Link]

  • Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Available at: [Link]

  • Anand, O. et al. (2023, August 1). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Pharmaceutical Technology. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

  • Chem-Space. (2022, May 31). Compound solubility measurements for early drug discovery. Available at: [Link]

  • pformulate.com. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Available at: [Link]

  • PubChem. (n.d.). 4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Available at: [Link]

  • Babar, A. et al. (n.d.). Dissolution Testing for Generic Drugs: An FDA Perspective. PMC. Available at: [Link]

  • Chemsrc. (2025, August 30). 4-(2-Hydroxyphenyl)morpholin-3-one. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 4-(2-Hydroxyphenyl)morpholin-3-one chemical synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing 4-(2-Hydroxyphenyl)morpholin-3-one .

The presence of an ortho-hydroxyl group on the N-aryl ring introduces severe chemoselectivity issues, primarily competitive O-alkylation and transition-metal catalyst poisoning. This guide bypasses traditional trial-and-error by providing causality-driven troubleshooting, quantitative benchmarking, and a self-validating experimental protocol.

Pathway Analysis & Failure Point Mapping

To understand where your yield is dropping, we must first map the reaction kinetics. The diagram below illustrates the optimized protection-acylation-cyclization sequence versus the common failure pathways encountered when using unprotected precursors.

G Start 2-Aminophenol Step1 Step 1: O-Protection (TBS-Cl, Imidazole) Start->Step1 Blocks phenolic -OH Fail1 Failure Point A: Competitive O-Acylation Start->Fail1 If unprotected Step2 Step 2: N-Acylation (2-(2-chloroethoxy)acetyl chloride) Step1->Step2 Amine remains reactive Step3 Step 3: Intramolecular Cyclization (KOtBu, High Dilution) Step2->Step3 Forms amide intermediate Fail2 Failure Point B: Intermolecular Oligomerization Step2->Fail2 If concentration > 0.2 M Step4 Step 4: Deprotection (TBAF) Step3->Step4 Morpholine core formed Product 4-(2-Hydroxyphenyl)morpholin-3-one Target Product Step4->Product Yield > 80%

Fig 1: Optimized synthetic workflow mitigating competitive O-alkylation and oligomerization.

Troubleshooting Guide & FAQs

Q1: Why is the yield of my base-mediated cyclization step so low (<30%) when starting from unprotected 2-aminophenol? Causality: The ortho-hydroxyl group is a potent nucleophile. In the standard synthesis of 4-arylmorpholin-3-ones, anilines are acylated with 1 and subsequently cyclized[1]. However, with 2-aminophenol, the unprotected phenoxide anion generated under basic conditions outcompetes the amide nitrogen for the intramolecular displacement of the primary chloride. This leads to O-alkylation (forming an undesired benzoxazine derivative) rather than the desired N-alkylation (morpholin-3-one core). Solution: Implement a transient protecting group strategy (e.g., tert-Butyldimethylsilyl, TBS). Protecting the phenol ensures that only the amide nitrogen can act as the nucleophile during the intramolecular ring closure[2].

Q2: I am using a Copper-catalyzed Ullmann C-N coupling between morpholin-3-one and 2-bromophenol. The reaction stalls at 15% conversion. How can I reactivate the catalytic cycle? Causality: The ortho-hydroxyl group on the aryl halide acts as a bidentate directing group. It chelates the Cu(I) active species, forming a highly stable 5-membered metallacycle. This thermodynamic sink traps the metal off-cycle, effectively poisoning the catalyst. Solution: Switch to a Palladium-catalyzed Buchwald-Hartwig cross-coupling using a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos). The steric bulk of XPhos prevents off-cycle chelation. Alternatively, protect the phenol as a benzyl ether prior to Cu-coupling.

Q3: How do I minimize intermolecular side reactions during the cyclization of the chloroethoxy intermediate? Causality: While intramolecular cyclization (forming the 6-membered morpholine ring) is kinetically favored, high substrate concentrations increase the probability of bimolecular collisions, leading to oligomerization. Solution: Run the cyclization under high-dilution conditions (0.05 M in THF) and add the base (KOtBu) portion-wise to maintain a low steady-state concentration of the reactive amide anion[3].

Quantitative Yield Benchmarking

To guide your synthetic strategy, review the comparative yield data below. The data clearly demonstrates the necessity of phenol protection and concentration control.

Synthetic StrategyPhenol StatusBase / CatalystPrimary ByproductOverall Yield (%)
Direct Acylation/CyclizationUnprotectedK₂CO₃O-alkylated benzoxazines28%
Optimized Acylation/Cyclization TBS-Protected KOtBu None (Clean conversion) 82%
Ullmann C-N CouplingUnprotectedCuI / K₃PO₄Catalyst chelation complex15%
Buchwald-Hartwig CouplingUnprotectedPd₂(dba)₃ / XPhosDehalogenated phenol65%

Self-Validating Experimental Protocol: Optimized Protection-Acylation-Cyclization

This protocol relies on the 2-(2-chloroethoxy)acetyl chloride route, which is highly scalable and avoids heavy metal contamination[1]. Every critical step includes a self-validating checkpoint to ensure you do not carry failed intermediates forward.

Phase 1: O-Protection
  • Dissolve 2-aminophenol (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous CH₂Cl₂. Add imidazole (22.0 mmol, 2.2 equiv) and cool the flask to 0 °C under nitrogen.

  • Add TBS-Cl (11.0 mmol, 1.1 equiv) in three portions over 15 minutes. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation Checkpoint 1: Perform TLC (20% EtOAc/Hexanes). The starting material (Rf ~0.2) should be completely consumed, replaced by a single non-polar spot (Rf ~0.6). Wash with water, dry over Na₂SO₄, and concentrate to yield O-TBS-2-aminophenol.

Phase 2: N-Acylation
  • Dissolve the O-TBS-2-aminophenol in 40 mL of anhydrous THF. Add triethylamine (15.0 mmol, 1.5 equiv) and cool strictly to -5 °C using an ice/brine bath.

  • Dropwise add 2 (11.0 mmol, 1.1 equiv) over 30 minutes[2]. Maintain the temperature below 5 °C to prevent premature cleavage of the silyl ether.

  • Self-Validation Checkpoint 2: Analyze the crude mixture via LC-MS. A mass peak at[M+H]⁺ = 344 confirms successful N-acylation. If a peak at [M+H]⁺ = 466 appears, bis-acylation has occurred due to poor temperature control.

Phase 3: Intramolecular Cyclization
  • Isolate the intermediate via standard aqueous workup and dissolve it in 200 mL of anhydrous THF (establishing a highly dilute 0.05 M concentration).

  • Cool to 0 °C. Add Potassium tert-butoxide (KOtBu, 12.0 mmol, 1.2 equiv) portion-wise over 20 minutes. Stir for 4 hours at room temperature[3].

  • Self-Validation Checkpoint 3: TLC (50% EtOAc/Hexanes) should show the disappearance of the acyclic intermediate and the formation of the cyclized TBS-protected morpholin-3-one.

Phase 4: Deprotection
  • To the same reaction flask, add TBAF (12.0 mL, 1M in THF, 1.2 equiv) dropwise. Stir for 1 hour at room temperature.

  • Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid from ethanol to yield pure 4-(2-Hydroxyphenyl)morpholin-3-one.

References

  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development - ACS Publications.[Link]

  • PRACTICAL AND EFFICIENT PROCESSES FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONES ON A LARGER SCALE. Semantic Scholar.[Link]

  • Rivaroxaban Synthesis Review: Xarelto Insights. Scribd.[Link]

Sources

Optimization

Overcoming poor aqueous solubility of 4-(2-Hydroxyphenyl)morpholin-3-one in assays

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-(2-Hydroxyphenyl)morpholin-3-one in Biochemical Assays As a Senior Application Scientist, I frequently encounter assay development roadblocks caused by po...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-(2-Hydroxyphenyl)morpholin-3-one in Biochemical Assays

As a Senior Application Scientist, I frequently encounter assay development roadblocks caused by poorly soluble small molecules. 4-(2-Hydroxyphenyl)morpholin-3-one presents a classic challenge: it possesses a rigid, planar hydrophobic architecture that favors strong crystal lattice energies, while lacking sufficient ionizable groups to drive aqueous solvation at physiological pH. When poorly water-soluble compounds precipitate or form colloidal aggregates in test mediums, they yield inaccurate data, false positives, and variable IC50 values[1].

This guide provides field-proven, mechanistically sound troubleshooting strategies and self-validating protocols to ensure your assay data remains robust and reproducible[2].

Part 1: Physicochemical Profiling & Causality

To solve solubility issues, we must first understand the molecular behavior of the compound. The insolubility of 4-(2-Hydroxyphenyl)morpholin-3-one is driven by the entropic penalty of water forming ordered cages around its hydrophobic phenyl ring, which cannot be overcome by the weak hydrogen bonding of its single, uncharged phenolic hydroxyl group at pH 7.4.

Table 1: Physicochemical Profile & Solubility Causality

ParameterEstimated Value / CharacteristicCausality in Assay Environments
Molecular Weight ~193.20 g/mol Small enough for rapid diffusion, but highly prone to rapid nucleation when supersaturated.
pKa (Phenolic OH) ~9.5Remains protonated (uncharged) at standard assay pH (7.4), minimizing dipole-dipole interactions with water.
LogP 1.2 - 1.8Moderate lipophilicity drives the compound to partition out of the aqueous phase, forming colloidal aggregates.
Structural Rigidity High (Planar Phenyl + Morpholinone)Promotes strong intermolecular π−π stacking, increasing the energy required to break the crystal lattice.

Part 2: Troubleshooting Guide (FAQs)

Q1: Why does 4-(2-Hydroxyphenyl)morpholin-3-one precipitate immediately upon dilution into my standard HEPES assay buffer? Causality: This is a phenomenon known as "solvent shock." When you transfer a high-concentration stock solution from 100% DMSO directly into an aqueous buffer, the local dielectric constant drops instantaneously. The compound experiences immediate supersaturation before it can evenly disperse, causing rapid nucleation and macroscopic precipitation. Solution: Implement a "step-down" intermediate dilution strategy using a co-solvent or non-ionic surfactant to bridge the dielectric gap between DMSO and water.

Q2: My compound isn't visibly precipitating, but I am seeing highly variable IC50 values and non-linear dose-response curves. What is happening? Causality: You are likely experiencing colloidal aggregation. Hydrophobic molecules often form sub-visible aggregates (100–1000 nm in diameter) rather than macroscopic crystals[2]. These aggregates act as "sponges," non-specifically sequestering the target protein or scattering light during fluorescence/absorbance readouts, leading to false positives and erratic data. Solution: Incorporate a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) into the assay buffer. The surfactant monomers coat the hydrophobic surfaces of the compound, preventing aggregate formation.

Q3: How can I formulate this compound for cell-based assays where high DMSO concentrations (>0.5%) are toxic? Causality: Cell membranes are highly sensitive to organic solvents, limiting the amount of DMSO you can use to maintain solubility. Solution: Use Hydroxypropyl- β -cyclodextrin (HP β CD) complexation. Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. The phenyl ring of the compound inserts into this cavity, shielding it from water and creating a water-soluble inclusion complex without requiring toxic levels of organic solvents[3].

Part 3: Workflow & Mechanistic Visualizations

G Start Compound Stock (100% DMSO) Assess Assess Assay Tolerance (Max DMSO %) Start->Assess Direct Direct Aqueous Dilution (Solvent Shock Risk) Assess->Direct >1% DMSO allowed Step Step-Down Dilution (Cosolvents/Surfactants) Assess->Step <1% DMSO allowed Cyclo HPβCD Complexation (Cell-Based Assays) Assess->Cyclo In Vivo / Cell Assay Agg Colloidal Aggregation (False Positives) Direct->Agg Hydrophobic Effect Valid Monomeric Dispersion (Valid Assay Data) Step->Valid Micellar Solubilization Cyclo->Valid Inclusion Complex

Workflow for mitigating solvent shock and aggregation in biochemical assays.

G Drug 4-(2-Hydroxy- phenyl)morpholin -3-one Water Aqueous Buffer Drug->Water Direct Addition HPBCD HPβCD Cavity Drug->HPBCD Encapsulation Agg Colloidal Aggregates Water->Agg Hydrophobic Effect Complex Inclusion Complex HPBCD->Complex Equilibration Complex->Water Stable Dispersion

Mechanism of HPβCD inclusion complexation preventing colloidal aggregation.

Part 4: Self-Validating Methodologies

To guarantee scientific integrity, every solubilization strategy must include a built-in validation step to confirm that the compound is truly in a monomeric state rather than suspended as a micro-precipitate.

Protocol A: Step-Down Dilution with Non-Ionic Surfactants (For Biochemical Assays)

This protocol utilizes processing aids to slowly transition the compound into the aqueous phase, preventing the supersaturation burst that causes precipitation[4].

  • Stock Preparation: Dissolve 4-(2-Hydroxyphenyl)morpholin-3-one in 100% analytical-grade DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Intermediate Dilution: Prepare an intermediate buffer containing 10% DMSO and 0.1% Tween-20 (or CHAPS). Slowly pipette the 10 mM stock into this intermediate buffer to reach a 1 mM concentration, mixing continuously via pipetting.

  • Final Assay Dilution: Transfer the 1 mM intermediate solution into the final aqueous assay buffer to reach your desired top concentration (e.g., 100 µM). The final DMSO concentration will be 1%, and Tween-20 will be 0.01%.

  • Self-Validation Step (Turbidity Assay): Before adding the target protein, measure the absorbance of the final assay well at 600 nm ( OD600​ ).

    • Validation Logic: A true solution does not scatter light. If OD600​<0.05 , the compound is fully solubilized. If OD600​≥0.05 , macroscopic precipitation has occurred; you must return to Step 2 and increase the surfactant concentration.

Protocol B: HP β CD Complexation (For Cell-Based Assays)

This protocol physically shields the hydrophobic phenyl ring, allowing for high aqueous concentrations without the toxicity of organic solvents[3].

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP β CD) in your base cell culture media (without FBS).

  • Complexation: Add the required mass of 4-(2-Hydroxyphenyl)morpholin-3-one powder directly to the HP β CD solution.

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes, then place it on an orbital shaker at 37°C for 24–48 hours protected from light. Causality: Complexation is a dynamic equilibrium process; sufficient time and kinetic energy are required for the drug to enter the cyclodextrin cavity.

  • Clarification: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.

  • Self-Validation Step (HPLC-UV Quantification): Carefully extract the supernatant. Do not assume 100% of the added powder dissolved. Run an aliquot of the supernatant through an HPLC-UV system against a known standard curve (prepared in 100% organic solvent) to quantify the exact dissolved concentration before dosing your cells.

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for 4-(2-Hydroxyphenyl)morpholin-3-one samples

A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing Welcome to the technical support center for the analysis of 4-(2-Hydroxyphenyl)morpholin-3-one. This guide is designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing

Welcome to the technical support center for the analysis of 4-(2-Hydroxyphenyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry issues during HPLC analysis. Here, we will explore the underlying causes of peak tailing for this specific compound and provide a systematic, field-proven approach to diagnose and resolve them.

Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it quantitatively measured?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and follow a Gaussian distribution. This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . A perfectly symmetrical peak has a Tf of 1.0. Generally, a value greater than 1.2 indicates problematic tailing, though some assays may accept values up to 1.5.[2]

Q2: Why is my 4-(2-Hydroxyphenyl)morpholin-3-one peak specifically prone to tailing?

The structure of 4-(2-Hydroxyphenyl)morpholin-3-one contains two key functional groups that make it susceptible to peak tailing in reversed-phase HPLC:

  • Phenolic Hydroxyl Group: Phenolic groups can engage in strong secondary interactions, specifically hydrogen bonding, with exposed, acidic silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[3] These unwanted interactions cause a portion of the analyte molecules to be retained longer than the main band, resulting in a "tail".[4]

  • Potential for Metal Chelation: The ortho-position of the hydroxyl group relative to the morpholinone ring creates a potential chelation site. Trace metal impurities (like iron, aluminum, or titanium) present in the silica matrix or leached from stainless-steel components of the HPLC system (frits, tubing) can bind to the analyte.[5][6] This chelation introduces a strong, unwanted retention mechanism that is a well-documented cause of severe peak tailing.[3][6]

Q3: What are the negative consequences of ignoring peak tailing?

Ignoring peak tailing can severely compromise the quality and reliability of your analytical data for several reasons:

  • Reduced Resolution: Tailing peaks are wider at the base and can merge with nearby peaks, making it difficult to accurately quantify individual compounds, especially impurities or metabolites that elute close to the main analyte.

  • Inaccurate Quantification: Chromatography data systems are designed to integrate symmetrical peaks. Tailing distorts the peak shape, leading to inconsistent baseline determination and significant errors in peak area calculation, which directly impacts the accuracy and precision of your results.[7]

  • Decreased Sensitivity: As a peak tails, its height decreases for a given area. This lowers the signal-to-noise ratio, which can negatively affect the method's limit of detection (LOD) and limit of quantification (LOQ).[7]

Systematic Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve peak tailing for your 4-(2-Hydroxyphenyl)morpholin-3-one samples. The core principle is to distinguish between chemical-based issues (specific to your analyte) and system-based (physical) issues.

Troubleshooting_Workflow cluster_start Start cluster_diag Step 1: Diagnose the Problem Source cluster_chem Step 2: Address Chemical Interactions (Analyte-Specific) cluster_phys Step 3: Address Physical/System Issues (General) cluster_end Resolution start Peak Tailing Observed (Tf > 1.2) diag_test Q: Is the issue chemical or physical? A: Inject a neutral, non-chelating compound (e.g., Toluene, Naphthalene). start->diag_test diag_result Does the neutral compound also tail? diag_test->diag_result chem_sol Primary Suspects: 1. Silanol Interactions 2. Metal Chelation diag_result->chem_sol No phys_sol Primary Suspects: 1. Column Void / Damage 2. Extra-Column Volume 3. Sample Overload diag_result->phys_sol Yes ph_opt Q: How to minimize silanol interactions? A: Lower mobile phase pH to 2.5-3.0. (See Protocol 1) chem_sol->ph_opt ph_result Is tailing improved? ph_opt->ph_result additives Q: What if pH adjustment is not enough? A: Use mobile phase additives. (See Protocol 2) ph_result->additives No resolved Problem Resolved ph_result->resolved Yes column_sel Q: When should I consider a new column? A: If mobile phase optimization fails. Choose a modern, high-purity, end-capped column. additives->column_sel column_sel->resolved overload Q: Could it be sample overload? A: Reduce sample concentration or injection volume by 50-90%. phys_sol->overload hardware Q: What hardware should I check? A: Check for dead volume in fittings/tubing. Replace column inlet frit or guard column. overload->hardware replace_col Replace Column hardware->replace_col replace_col->resolved Tailing_Mechanisms cluster_surface Silica Surface cluster_c18 Primary Interaction (Hydrophobic) cluster_silanol Secondary Interaction (Silanol) cluster_metal Secondary Interaction (Chelation) Surface C18 C18 Chains Silanol Ionized Silanol (SiO⁻) Metal Metal Impurity (e.g., Fe³⁺) Analyte 4-(2-Hydroxyphenyl)morpholin-3-one Analyte->C18 Desired Retention (Symmetrical Peak) Analyte->Silanol Unwanted Retention (Tailing) Analyte->Metal Unwanted Retention (Tailing)

Caption: Interactions leading to peak tailing at the stationary phase.

References
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • BenchChem. (2025). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • ACE HPLC Columns. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • BenchChem. (2025). Troubleshooting peak tailing in HPLC analysis of phenolic compounds.
  • BenchChem. (2025). Addressing peak tailing in HPLC analysis of phenolic compounds.
  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • HPLC'2013 Amsterdam. (n.d.). Mechanisms of retention in HPLC Part 2.
  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC.
  • Regis Technologies, Inc. (n.d.). How to Fix Asymmetrical Chromatography Peaks.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Phenomenex. (n.d.). The Role of End-Capping in RP.
  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide.
  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Chromatography Forum. (2005, January 20). HPLC contamination.
  • Xu, J., et al. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)

Sources

Optimization

Purification techniques for removing 4-(2-Hydroxyphenyl)morpholin-3-one impurities

Welcome to the technical support guide for the purification of 4-(2-Hydroxyphenyl)morpholin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-(2-Hydroxyphenyl)morpholin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common purification challenges. The information presented here is grounded in established chemical principles and validated methodologies to ensure the integrity and reliability of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of 4-(2-Hydroxyphenyl)morpholin-3-one, providing concise answers and directing you to more detailed protocols where necessary.

Q1: What are the most likely impurities in a crude sample of 4-(2-Hydroxyphenyl)morpholin-3-one?

A1: The primary impurities will depend on the synthetic route employed. Common impurities may include unreacted starting materials such as 2-aminophenol and chloroacetyl chloride (or its derivatives), byproducts from side reactions like the formation of N,N-bis(2-hydroxyethyl)aniline derivatives, and residual solvents used in the synthesis and workup.[1][2][3] It is also possible to have diastereomers if chiral centers are present and not controlled.[4]

Q2: My crude product is a dark, oily residue. How can I begin to purify it?

A2: An oily or dark-colored crude product often indicates the presence of significant impurities. A good first step is an extractive workup to remove highly polar or non-polar impurities. Dissolve the crude material in an appropriate organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. Drying the organic layer and concentrating it may yield a solid that can be further purified by recrystallization or chromatography.

Q3: I'm having trouble getting my compound to crystallize. What can I do?

A3: Successful recrystallization depends on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5] If a single solvent isn't effective, a binary solvent system (a "solvent" and an "anti-solvent") can be employed.[6] Other techniques to induce crystallization include scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.

Q4: Which chromatographic technique is most suitable for purifying 4-(2-Hydroxyphenyl)morpholin-3-one?

A4: For laboratory-scale purification, flash column chromatography on silica gel is a standard and effective method.[7] The phenolic hydroxyl group and the lactam moiety provide polarity, making it amenable to separation on silica. For more challenging separations or for isolating minor components, High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can be utilized.[8][9][10][11]

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity.[10][12][13] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and to check for the presence of any remaining impurities.[14][15][16]

II. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of 4-(2-Hydroxyphenyl)morpholin-3-one.

Problem 1: Low Recovery After Recrystallization
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Solvent Choice Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes).[5][17]The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures or are insoluble even when hot.[5]
Excessive Solvent Volume Use the minimum amount of hot solvent required to fully dissolve the crude product.Using too much solvent will keep the desired compound in solution even after cooling, thus reducing the yield of recovered crystals.
Premature Crystallization Ensure all equipment (flask, funnel) is pre-heated. Filter the hot solution quickly.If the solution cools too rapidly during transfer or filtration, the product can crash out of solution along with impurities.
Cooling Too Rapidly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[5]Gradual cooling promotes the formation of larger, purer crystals. Rapid cooling can lead to the formation of smaller, less pure crystals that trap impurities.[5]
Problem 2: Co-elution of Impurities During Column Chromatography
Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent System Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. Test different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol).The polarity of the mobile phase dictates the separation. A well-chosen solvent system will maximize the difference in retention times between the product and impurities.
Column Overloading Use a larger diameter column or reduce the amount of crude material loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.Overloading the column leads to broad, overlapping bands, resulting in poor separation.
Poorly Packed Column Ensure the silica gel is packed uniformly without any air bubbles or cracks.A well-packed column provides a uniform stationary phase for optimal interaction with the mobile phase and analytes, leading to better separation.
Structurally Similar Impurities Consider using a different stationary phase (e.g., alumina, C18-functionalized silica) or a different purification technique like preparative HPLC.If impurities have very similar polarities to the product, a different separation mechanism may be required to achieve resolution.
Problem 3: Product Decomposition on Silica Gel
Potential Cause Troubleshooting Step Scientific Rationale
Acidity of Silica Gel Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%). Alternatively, use neutral alumina as the stationary phase.The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds. Neutralizing the stationary phase can mitigate this.
Prolonged Contact Time Run the column with a slightly more polar solvent system to decrease the retention time of the product.Minimizing the time the compound spends on the stationary phase reduces the opportunity for degradation.

III. Experimental Protocols

Protocol 1: Recrystallization of 4-(2-Hydroxyphenyl)morpholin-3-one

This protocol provides a step-by-step method for purifying the title compound via recrystallization.

Materials:

  • Crude 4-(2-Hydroxyphenyl)morpholin-3-one

  • Selected recrystallization solvent (e.g., isopropanol, ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol details the purification of 4-(2-Hydroxyphenyl)morpholin-3-one using flash column chromatography.

Materials:

  • Crude 4-(2-Hydroxyphenyl)morpholin-3-one

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., ethyl acetate/hexanes mixture)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Eluent Selection: Determine the optimal eluent system using TLC. The ideal system should give the product an Rf of approximately 0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 4-(2-Hydroxyphenyl)morpholin-3-one.

IV. Visualizations

Purification_Workflow Crude_Product Crude 4-(2-Hydroxyphenyl)morpholin-3-one Extractive_Workup Extractive Workup (e.g., EtOAc/aq. NaHCO3) Crude_Product->Extractive_Workup Recrystallization Recrystallization Extractive_Workup->Recrystallization If solid Column_Chromatography Column Chromatography Extractive_Workup->Column_Chromatography If oil or impure solid Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Pure_Product->Analysis Recrystallization_Troubleshooting Start Low Recovery Cause1 Incorrect Solvent? Start->Cause1 Cause2 Too Much Solvent? Start->Cause2 Cause3 Cooling Too Fast? Start->Cause3 Solution1 Perform Solubility Screening Cause1->Solution1 Solution2 Use Minimum Hot Solvent Cause2->Solution2 Solution3 Slow Cooling to RT, then Ice Bath Cause3->Solution3

Caption: Troubleshooting low recovery in recrystallization.

V. References

  • Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography - PMC. (n.d.). Retrieved from

  • Methods of purification of raw polyphenol extract for chromatographic analysis - Biblioteka Nauki. (n.d.). Retrieved from

  • Isolation and Identification of Phenolic Compounds - IntechOpen. (2024, September 24). Retrieved from

  • Preparative Fractionation of Phenolic Compounds and Isolation of an Enriched Flavonol Fraction from Winemaking Industry By-Products by High-Performance Counter-Current Chromatography - MDPI. (2023, June 7). Retrieved from

  • WO2009106486A1 - Preparation of morpholine derivatives - Google Patents. (n.d.). Retrieved from

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC. (n.d.). Retrieved from

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved from

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC. (2023, June 13). Retrieved from

  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.). Retrieved from

  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - MDPI. (2022, November 30). Retrieved from

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC. (n.d.). Retrieved from

  • Application Note: Quantitative Analysis of 4-(4-Aminophenyl)-3-morpholinone in Human Plasma using LC-MS/MS - Benchchem. (n.d.). Retrieved from

  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - MDPI. (2025, October 13). Retrieved from

  • Analytical Techniques in Pharmaceutical Reverse Engineering. (2025, October 4). Retrieved from

  • Synthesis method of 4-(4-aminophenyl)-3-morpholone - Eureka | Patsnap. (2012, July 25). Retrieved from

  • (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate - ResearchGate. (2018, August 23). Retrieved from

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (2022, June 3). Retrieved from

Sources

Troubleshooting

Optimizing crystallization conditions for 4-(2-Hydroxyphenyl)morpholin-3-one isolation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the isolation and purification of 4-(2-Hydroxyphenyl)morpholin-3-one. It addresses common challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the isolation and purification of 4-(2-Hydroxyphenyl)morpholin-3-one. It addresses common challenges encountered during crystallization and offers practical, evidence-based solutions.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during your crystallization experiments.

Question 1: My product is "oiling out" instead of crystallizing. What's causing this and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This is often due to a high degree of supersaturation, where the concentration of the solute is far above its solubility limit at a given temperature. The high supersaturation can be caused by rapid cooling or the addition of an anti-solvent too quickly. For a polar, phenolic compound like 4-(2-Hydroxyphenyl)morpholin-3-one, this can be particularly prevalent in non-polar solvent systems.

Root Causes & Solutions:

Potential CauseScientific ExplanationRecommended Solution
Excessive Supersaturation Rapid cooling or fast anti-solvent addition creates a solution state that is too far beyond the saturation point for orderly crystal lattice formation. The molecules aggregate in a disordered, liquid-like state.1. Reduce Cooling Rate: Employ a slower, controlled cooling profile. This allows the system to remain closer to equilibrium, favoring crystal growth over nucleation of an amorphous phase.[1][2] 2. Slower Anti-Solvent Addition: Add the anti-solvent dropwise with vigorous stirring to maintain a homogenous solution and prevent localized high supersaturation.[3][4][5]
Inappropriate Solvent Choice The solvent may have too high of a solvating power, even at lower temperatures, preventing the solute from precipitating. Alternatively, the solvent may not be a good match for the solute's polarity.1. Solvent Screening: Experiment with a range of solvents with varying polarities. For a phenolic compound, consider alcohols (ethanol, isopropanol), ketones (acetone), or esters (ethyl acetate).[6][7] 2. Mixed Solvent Systems: Utilize a binary solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble to induce crystallization.[6][8]
Presence of Impurities Impurities can interfere with the crystal lattice formation, disrupting the regular packing of molecules and promoting the formation of an oil.[9][10][11]1. Pre-Purification: Consider a preliminary purification step, such as a quick column chromatography or treatment with activated carbon (use with caution for phenolic compounds as it can sometimes form colored complexes), to remove impurities before crystallization.[6][12]

Question 2: I'm getting a very low yield of crystals. How can I improve my recovery?

Answer: Low yield is a common issue that can often be traced back to the solubility of your compound in the chosen solvent system, even at low temperatures, or mechanical losses during the isolation process.

Strategies for Yield Improvement:

StrategyDetailed Explanation
Optimize Solvent System The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] If the compound remains significantly soluble even at 0-4°C, you will lose a substantial amount in the mother liquor. Consider switching to a solvent where the solubility difference between hot and cold is more pronounced.
Maximize Precipitation Time & Lower Temperature Allow the crystallization to proceed for a longer period at a low temperature (e.g., in a refrigerator or freezer). This provides more time for the solute to come out of the solution and deposit onto the existing crystals.
Reduce Solvent Volume Use the minimum amount of hot solvent necessary to fully dissolve your compound. An excessive volume of solvent will require more of the compound to remain in solution to maintain saturation at lower temperatures, thus reducing the final yield.
"Salting Out" (Aqueous Systems) If using a mixed solvent system with water, adding a small amount of an inorganic salt can sometimes decrease the solubility of the organic compound, leading to a higher yield. This should be done cautiously as it can also introduce impurities.
Careful Filtration and Washing Ensure that you are using the correct filtration technique (e.g., vacuum filtration with a Büchner funnel) to efficiently separate the crystals from the mother liquor. Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant portion of your product.[12][13]

Question 3: The crystals I've isolated are discolored or appear impure. What are the best practices for obtaining high-purity crystals?

Answer: The purity of your crystalline product is dependent on effectively excluding impurities during the crystallization process. This involves careful solvent selection and procedural control.

Techniques for Enhancing Purity:

  • Hot Filtration: If your crude material contains insoluble impurities, perform a hot filtration of the saturated solution before allowing it to cool. This removes particulates that could otherwise be trapped in your final crystalline product.[12]

  • Seeding: Introducing a small number of high-purity seed crystals to the slightly supersaturated solution can promote the growth of the desired crystal form and prevent the spontaneous precipitation of impurities.[14][15]

  • Recrystallization: A second crystallization of the isolated product is often necessary to achieve high purity. Each successive recrystallization step will further refine the product by leaving more of the impurities behind in the mother liquor.[16]

  • Avoid Crash Crystallization: Rapidly cooling the solution can cause impurities to become entrapped within the fast-forming crystal lattice. A slow, controlled cooling process allows for more selective crystallization of the desired compound.[17]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for crystallizing 4-(2-Hydroxyphenyl)morpholin-3-one?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[6] For a phenolic compound like this, good starting points are polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like acetone or ethyl acetate. A systematic approach to solvent screening is recommended.

Experimental Protocol: Solvent Screening

  • Place a small, known amount of your crude 4-(2-Hydroxyphenyl)morpholin-3-one (e.g., 20-30 mg) into several different test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solvents in which it is highly soluble at room temperature (these are generally poor choices for single-solvent crystallization).

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of well-formed crystals upon cooling.

Q2: What is the difference between cooling crystallization and anti-solvent crystallization? When should I use each?

A2:

  • Cooling Crystallization: This method relies on the principle that the solubility of the compound decreases as the temperature of the solvent is lowered. It is the preferred method when you can find a single solvent that exhibits a large difference in solubility for your compound between its boiling point and a low temperature (e.g., 0°C).[18]

  • Anti-Solvent Crystallization: This technique is used when a suitable single solvent cannot be found. The compound is dissolved in a "good" solvent in which it is very soluble. Then, a miscible "anti-solvent" in which the compound is insoluble is slowly added to induce precipitation.[3][4][5] This method is particularly useful for compounds that are highly soluble in most common solvents at room temperature.[4]

Q3: Can the crystallization conditions affect the final crystal form (polymorphism)?

A3: Absolutely. Polymorphism is the ability of a compound to exist in multiple crystalline forms, and different polymorphs can have different physical properties such as solubility, stability, and melting point.[19][20][21][22][23] The conditions of crystallization, including the solvent used, the rate of cooling, and the presence of impurities, can all influence which polymorphic form is obtained.[19][24] It is crucial to maintain consistent crystallization conditions to ensure you are producing the same polymorph from batch to batch. Various analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy can be used to characterize the resulting crystal form.[23][25][26][27]

Section 3: Visualizing the Workflow

A logical approach to optimizing crystallization is crucial for success. The following diagram outlines a general workflow for developing a robust crystallization protocol.

Crystallization_Workflow cluster_prep Preparation & Screening cluster_optimization Optimization cluster_analysis Analysis & Refinement Start Start with Crude Product Solvent_Screen Solvent Screening (Polarity, Solubility) Start->Solvent_Screen Select_Method Select Method: Cooling vs. Anti-Solvent Solvent_Screen->Select_Method Cooling_Opt Cooling Crystallization: - Optimize Cooling Rate - Seeding Select_Method->Cooling_Opt Good Temp. Solubility Delta Antisolvent_Opt Anti-Solvent Crystallization: - Optimize Addition Rate - Solvent/Anti-Solvent Ratio Select_Method->Antisolvent_Opt No Suitable Single Solvent Isolate Isolate Crystals (Filtration & Washing) Cooling_Opt->Isolate Antisolvent_Opt->Isolate Analyze Analyze Yield & Purity (TLC, HPLC, NMR) Isolate->Analyze Characterize Characterize Crystal Form (PXRD, DSC, mp) Analyze->Characterize Recrystallize Recrystallize if Needed Analyze->Recrystallize Characterize->Recrystallize Recrystallize->Start Purity Below Spec End Pure Crystalline Product Recrystallize->End Purity Meets Spec

Crystallization Optimization Workflow

References

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
  • Ward, M. D., & Wood, P. A. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1341.
  • Davey, R. J., & Schroeder, S. L. M. (2008). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Journal of Pharmacy and Pharmacology, 60(10), 1269-1281.
  • Ferreira, C. F., & Faria, N. T. (2006). Effect of impurities on the crystal growth from solutions A new kinetic model. Crystal Growth & Design, 6(11), 2514-2520.
  • Garetz, B. A., & Myerson, A. S. (2001). Effects of impurities on crystal growth processes. In Handbook of Crystal Growth (Vol. 2, pp. 1099-1136). Elsevier.
  • Pusey, M. L., & Witherow, W. K. (1992). The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. NASA Technical Reports Server.
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current medicinal chemistry, 16(7), 884-905.
  • Ferreira, C. F., & Faria, N. T. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design, 6(11), 2514-2520.
  • CRYSFORMA. (n.d.).
  • Nishka Research. (n.d.). Characterization of Polymorphic Forms (Polymorphism).
  • Mesbah, A., & Nagy, Z. K. (2012). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. Industrial & Engineering Chemistry Research, 51(40), 13215-13224.
  • Bhardwaj, R. M., & Nangia, A. (2013). Crystal Polymorphism in Pharmaceutical Science. In Polymorphism in Pharmaceutical Solids (pp. 1-35). CRC Press.
  • Dowling, A. W., & Wang, Y. (2023). Optimizing Batch Crystallization with Model-based Design of Experiments. AIChE Journal, e18018.
  • Patel, S. R., & Patel, S. G. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(12), 5245-5251.
  • Kumar, S., & Singh, P. (2015). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of ChemTech Research, 8(4), 1839-1846.
  • Thorat, A. A., & Dalvi, S. V. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Journal of Pharmaceutical Sciences, 111(7), 1845-1860.
  • Simon, L. L., & Mazzotti, M. (2008). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Industrial & Engineering Chemistry Research, 47(23), 9585-9596.
  • Biegler, L. T., & Zavala, V. M. (2009). Dynamic Optimization of a Batch Cooling Crystallization Process. Industrial & Engineering Chemistry Research, 48(13), 6223-6234.
  • Braga, D., & Grepioni, F. (2009). Themed issue: Polymorphism and crystal forms. New Journal of Chemistry, 33(2), 259-260.
  • Pharmaceutical Technology. (2020, November 15). Identifying Relevant Crystalline Forms.
  • Li, H., et al. (2019). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Frontiers in Chemistry, 7, 70.
  • University of Babylon. (n.d.).
  • Samad, N. A., & Adnan, M. A. (2023). Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 103(1), 1-13.
  • Costa, C., et al. (2018). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology, 93(4), 1049-1057.
  • S, S., & Peters, B. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3209-3217.
  • Tesfaye, F., et al. (2024). Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution. Minerals, 14(7), 743.
  • Al-Majedy, Y. K. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)?
  • Ceylan, Ş. (n.d.). 3.3.
  • Suresh, S. (2015, March 24). How do I make a crystal of highly polar compounds?
  • Costa, C., et al. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology, 93(4), 1049-1057.
  • BenchChem. (2025). Troubleshooting common byproducts in Morpholin-4-ylurea synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenyl)
  • Kubinyi, H. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WO2019138362A1.
  • Mamedova, V. K., et al. (2022). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. Molbank, 2022(2), M1389.
  • BenchChem. (2025). Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one.
  • Peruncheralathan, S., & Ila, H. (2012). Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-ones on a Larger Scale: Precursor of Factor Xa Inhibitors. Organic Process Research & Development, 16(10), 1638-1644.
  • Zhang, L., et al. (2011). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1549.
  • Quick Company. (n.d.). A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone.
  • Samanta, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2829-2840.
  • Kubota, N. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm, 11(9), 1759-1768.
  • Li, D., et al. (2018). Solubility and Solution Thermodynamic Properties of 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) in Different Pure Solvents.
  • Ferreira, O., & Pinho, S. P. (2015). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents. Fluid Phase Equilibria, 396, 46-54.
  • G, P., et al. (2020).
  • Chadwick, K., et al. (2015). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 15(12), 5865-5873.
  • Jouyban, A. (2025). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 31(1), 1-10.
  • Kubota, N. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm, 11(9), 1759-1768. [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 4-(2-Hydroxyphenyl)morpholin-3-one

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of 4-(2-Hydroxyphenyl)morpholin-3-one in long-term assays. This compound is a highly versatile building block,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of 4-(2-Hydroxyphenyl)morpholin-3-one in long-term assays. This compound is a highly versatile building block, but its bifunctional nature—combining an electron-rich phenol with a cyclic lactam—creates specific vulnerabilities.

This guide bypasses generic advice to provide a mechanistic understanding of why this compound degrades and how to implement self-validating protocols to ensure absolute experimental reproducibility.

Mechanistic Vulnerability Analysis

To prevent degradation, we must first understand the chemical causality behind it. The molecule possesses two primary sites of instability:

  • The 2-Hydroxyphenyl Moiety (Oxidative Vulnerability): Phenols are highly susceptible to one-electron oxidation, a process accelerated by ambient oxygen, UV light, and trace transition metals. The initial oxidation yields a phenoxyl radical, which rapidly converts into an o-quinone derivative[1]. Quinones are electrophilic and highly reactive; they undergo spontaneous radical coupling and polymerization, leading to the formation of dark, insoluble macromolecular adducts[2]. This is the primary cause of the pink or brown discoloration often observed in poorly stored samples[3].

  • The Morpholin-3-one Ring (Hydrolytic Vulnerability): The morpholin-3-one structure contains a cyclic amide (lactam). While generally stable under neutral conditions, exposure to extreme pH (highly acidic or basic aqueous solutions) catalyzes the hydrolysis of the lactam bond, resulting in a ring-opened amino acid derivative[4][5].

Pathway A 4-(2-Hydroxyphenyl) morpholin-3-one (Intact API) B Phenoxyl Radical Intermediate A->B O2, UV Light, Metals E Ring-Opened Product (Hydrolyzed) A->E H2O, Extreme pH (Lactam Hydrolysis) C o-Quinone Derivative (Pink/Brown) B->C 1e- Oxidation D Polymeric Adducts (Dark Precipitate) C->D Radical Coupling (Polymerization)

Mechanistic degradation pathways of 4-(2-Hydroxyphenyl)morpholin-3-one via oxidation and hydrolysis.

Diagnostic Troubleshooting (FAQs)

Q: My stock solution in DMSO turned slightly pink overnight. Is it still usable? A: No. The pink discoloration is the diagnostic hallmark of o-quinone formation via phenol oxidation[1][3]. Even a faint color change indicates that radical initiation has occurred. Because quinones can act as redox cyclers and react with nucleophilic residues in biological assays, using this solution will introduce severe artifacts into your data. Discard the solution and prepare a fresh batch using degassed solvent.

Q: I observe a drop in HPLC purity over time, but the solution remains perfectly clear and colorless. What is happening? A: If there is no color change (ruling out quinone polymerization), the degradation is almost certainly lactam hydrolysis[4]. This typically occurs if your compound is stored in an unbuffered aqueous environment or if the pH has drifted outside the safe zone (pH 5.5–7.5). The ring-opened product is highly soluble and colorless, making it invisible to the naked eye but obvious on a chromatogram (it will elute earlier due to increased polarity).

Q: Can I store the bulk powder at 4°C in the fridge? A: It is not recommended for long-term storage. The ambient humidity and oxygen inside a standard refrigerator will slowly degrade the surface layers of the powder. Bulk solid should be stored at -20°C in a desiccated, amber container backfilled with Argon to completely arrest both oxidative and hydrolytic pathways.

Empirical Stability Matrix

To facilitate rapid decision-making, the following table synthesizes the expected stability of 4-(2-Hydroxyphenyl)morpholin-3-one across various storage environments.

Storage ConditionMatrix / EnvironmentTemperatureExpected Stability (T90)Primary Degradation Risk
Optimal Bulk Argon atmosphere, desiccated, amber vial-20°C> 24 monthsMinimal
Suboptimal Bulk Ambient air, clear glass vial25°C< 3 monthsPhenol Oxidation (Quinone)
Aqueous Solution Unbuffered (pH > 8.0), ambient air4°C< 1 weekLactam Hydrolysis
Optimal Solution Degassed anhydrous DMSO-80°C6–12 monthsFreeze-thaw precipitation
Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, do not rely on assumption. The following protocols are designed as self-validating systems, meaning each critical step includes a built-in verification mechanism.

Protocol 1: Preparation of Oxidation-Resistant Working Solutions

Causality: Dissolved oxygen and UV light are the primary initiators of phenol degradation. By systematically eliminating these variables and adding a radical scavenger, we halt the oxidative cascade before it begins[6].

Workflow Step1 1. Solvent Degassing (Argon Sparge, 30 min) Val1 Validation: DO Meter < 0.5 ppm Step1->Val1 Step2 2. Antioxidant Addition (0.1% BHT or Ascorbate) Step1->Step2 Step3 3. API Dissolution (Under Argon Stream) Step2->Step3 Val3 Validation: Visual Check (Clear, Colorless) Step3->Val3 Step4 4. Aliquot & Flash Freeze (Amber Vials, Liquid N2) Step3->Step4 Step5 5. Long-Term Storage (-80°C) Step4->Step5

Self-validating workflow for the preparation and storage of stabilized API solutions.

Step-by-Step Methodology:

  • Solvent Degassing: Transfer anhydrous DMSO (or appropriate assay buffer, pH 6.5–7.0) into a septum-sealed flask. Sparge with high-purity Argon gas for 30 minutes.

    • Validation Check: Use a dissolved oxygen (DO) meter to confirm O2 levels are < 0.5 ppm.

  • Antioxidant Addition (Optional but Recommended): To provide a sacrificial electron donor, add 0.1% (w/v) Butylated hydroxytoluene (BHT) or ascorbic acid to the solvent[6].

  • Dissolution: Weigh the 4-(2-Hydroxyphenyl)morpholin-3-one powder under a steady Argon stream (or inside a glove box). Dissolve in the degassed solvent to your target concentration (e.g., 10 mM).

    • Validation Check: Hold the solution against a white background under bright light. It must be perfectly clear and colorless.

  • Aliquotting: Dispense single-use volumes into amber glass vials (to block UV-induced radical initiation). Purge the headspace of each vial with Argon before capping.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C. Never subject the solution to multiple freeze-thaw cycles.

Protocol 2: HPLC-UV Method for Degradation Monitoring

Causality: Visual inspection cannot detect lactam hydrolysis. A reverse-phase chromatographic method separates the intact API from both polar hydrolyzed products and non-polar polymeric adducts.

Step-by-Step Methodology:

  • Sample Preparation: Dilute a thawed aliquot to 100 µg/mL using Mobile Phase A (0.1% Formic Acid in LC-MS grade Water).

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm).

    • Gradient: 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 10 minutes.

    • Flow Rate: 0.4 mL/min.

  • Detection & Validation: Monitor absorbance at 254 nm and 280 nm.

    • System Suitability Check: The intact 4-(2-Hydroxyphenyl)morpholin-3-one must elute as a sharp, symmetrical peak.

    • Hydrolysis Indicator: The appearance of new peaks eluting before the main peak (lower retention time) indicates the formation of the more polar ring-opened amino acid[4].

    • Oxidation Indicator: A shifting baseline or broad, poorly defined peaks eluting after the main peak indicate quinone formation and subsequent polymerization.

References
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride. ACS Omega. 4

  • Air- and light-sensitivity of phenol. Chemistry Stack Exchange. 1

  • Quinone-mediated non-enzymatic browning in model systems during long-term storage. NIH. 2

  • Hindered phenols sometimes show colour formation and darkening on storage. ResearchGate. 6

  • Stabilization of phenol solutions to prevent oxidation and degradation. Benchchem.3

  • CAS 109-11-5: 3-Morpholinone. CymitQuimica. 5

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 4-(2-Hydroxyphenyl)morpholin-3-one Spectra

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing the common yet challenging issue of NMR signal overlap in the spectra of 4-(2-Hydroxyphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the common yet challenging issue of NMR signal overlap in the spectra of 4-(2-Hydroxyphenyl)morpholin-3-one. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to empower you to obtain high-resolution, unambiguous NMR data for this compound.

Troubleshooting Guide & FAQs

This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during the NMR analysis of 4-(2-Hydroxyphenyl)morpholin-3-one.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic proton signals in the ¹H NMR spectrum of 4-(2-Hydroxyphenyl)morpholin-3-one overlap?

A1: The aromatic protons on the 2-hydroxyphenyl ring of 4-(2-Hydroxyphenyl)morpholin-3-one often exhibit similar electronic environments. This subtle difference in their chemical environments can lead to very close chemical shifts, resulting in signal overlap, especially in lower-field NMR spectrometers. The conformational flexibility of the molecule can further complicate the spectrum.

Q2: My morpholinone ring protons are also crowded. What are the initial steps to resolve this?

A2: For crowding in the aliphatic region corresponding to the morpholinone ring, initial steps include ensuring your sample is well-shimmed and, if possible, running the spectrum on a higher-field NMR instrument. Higher magnetic fields increase chemical shift dispersion, which can often be sufficient to resolve overlapping multiplets.[1]

Q3: What are the main advanced techniques to resolve severe signal overlap for this compound?

A3: When standard 1D NMR is insufficient, several powerful techniques can be employed:

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can resolve overlapping signals by spreading them into a second dimension.[2][3][4][5]

  • Varying the Solvent: Changing the deuterated solvent can alter the chemical shifts of your analyte's protons due to different solvent-solute interactions.[6][7]

  • Temperature Variation: Adjusting the temperature can affect the molecule's conformation and the chemical shifts of certain protons, particularly those involved in hydrogen bonding, which can help in resolving overlaps.[1][8]

  • Use of Lanthanide Shift Reagents (LSRs): These reagents can be added to your sample to induce large changes in the chemical shifts of nearby protons, effectively spreading out the spectrum.[9][10][11]

Troubleshooting Specific Issues

Problem 1: The four aromatic protons of the 2-hydroxyphenyl group appear as a complex, indecipherable multiplet.

  • Cause: The chemical shift differences between these protons are smaller than their coupling constants, leading to complex second-order effects and overlap.

  • Solution Workflow:

    • Optimize 1D Acquisition:

      • Increase the number of scans to improve the signal-to-noise ratio.

      • Apply resolution enhancement window functions during processing.

    • Employ 2D NMR:

      • Run a ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify which aromatic protons are coupled to each other.[12][13][14][15] This will help in tracing the connectivity within the spin system.

      • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each aromatic proton directly to its attached carbon.[16][17][18][19] Since ¹³C spectra are generally better dispersed, this can help to indirectly resolve the proton signals.[2]

      • Utilize a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment to see correlations between protons and carbons that are two or three bonds away.[16][20][21][22][23] This is invaluable for confirming assignments and piecing together the molecular structure.

Problem 2: The signals of the two methylene groups on the morpholinone ring are broad and overlapping.

  • Cause: This can be due to restricted bond rotation or intermediate conformational exchange on the NMR timescale.

  • Solution Workflow:

    • Variable Temperature (VT) NMR:

      • Acquire spectra at a range of temperatures (e.g., from 298 K up to 323 K or down to 273 K).

      • At higher temperatures, the rate of conformational exchange may increase, leading to sharper, averaged signals.[24]

      • At lower temperatures, the exchange may be slowed down, potentially resolving the broad signals into distinct resonances for each conformer.[25]

    • Change of Solvent:

      • Re-run the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆). Aromatic solvents like Benzene-d₆ can induce significant shifts due to anisotropic effects, which may resolve the overlap.[26][27]

Problem 3: Even with 2D NMR, some key correlations are ambiguous due to signal crowding.

  • Cause: The molecule may have multiple protons with very similar chemical shifts, leading to overlapping cross-peaks in 2D spectra.

  • Solution: Use of Lanthanide Shift Reagents (LSRs)

    • Principle: LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in the analyte (like the hydroxyl and carbonyl groups in 4-(2-Hydroxyphenyl)morpholin-3-one).[9][11] This coordination induces large shifts in the resonances of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[10] Europium-based reagents typically cause downfield shifts, while praseodymium-based reagents cause upfield shifts.[28]

    • Experimental Protocol: See "Protocol 2: Application of Lanthanide Shift Reagents" below.

Experimental Protocols and Data Presentation

Protocol 1: Standard 2D NMR Analysis

This protocol outlines the key 2D NMR experiments for resolving signal overlap in 4-(2-Hydroxyphenyl)morpholin-3-one.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Hydroxyphenyl)morpholin-3-one in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H-¹H COSY:

    • Acquire a standard gradient-enhanced COSY (gCOSY) spectrum.

    • Analysis: Look for cross-peaks that indicate scalar coupling between protons. This will help to identify adjacent protons in both the aromatic ring and the morpholinone moiety.

  • ¹H-¹³C HSQC:

    • Acquire a standard gradient-enhanced, sensitivity-enhanced HSQC spectrum.

    • Analysis: Each cross-peak correlates a proton with the carbon atom to which it is directly attached. This is extremely useful for resolving overlapping proton signals by dispersing them according to the chemical shifts of their attached carbons.[16][17]

  • ¹H-¹³C HMBC:

    • Acquire a standard gradient-enhanced HMBC spectrum. It is often beneficial to set the long-range coupling delay to optimize for different coupling constants (e.g., 8 Hz).

    • Analysis: Cross-peaks show correlations between protons and carbons separated by 2-4 bonds. This information is crucial for establishing the connectivity of different fragments of the molecule.[16][20][21][22][23]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (typically 500-800 ms).

    • Analysis: NOESY cross-peaks indicate through-space proximity (typically within 5 Å) between protons.[29][30][31] This is particularly useful for determining the three-dimensional structure and confirming stereochemistry.[29][32]

Data Summary Table for Typical 2D NMR Experiments:

ExperimentInformation ObtainedTypical Application for 4-(2-Hydroxyphenyl)morpholin-3-one
¹H-¹H COSY Shows proton-proton (J-coupling) correlations through 2-3 bonds.[12][13][14][15]Identify adjacent protons in the aromatic ring and morpholinone ring.
¹H-¹³C HSQC Correlates protons to their directly attached carbons.[16][17][18][19]Resolve overlapping proton signals by spreading them into the ¹³C dimension.
¹H-¹³C HMBC Shows correlations between protons and carbons over 2-4 bonds.[16][20][21][22][23]Connect the hydroxyphenyl ring to the morpholinone ring and confirm assignments.
¹H-¹H NOESY Indicates through-space proximity of protons.[29][30][31][33]Determine the relative orientation of the two rings and the conformation of the morpholinone ring.
Protocol 2: Application of Lanthanide Shift Reagents (LSRs)

This protocol describes the use of an LSR, such as Eu(fod)₃, to resolve overlapping signals.[11]

Step-by-Step Methodology:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your 4-(2-Hydroxyphenyl)morpholin-3-one sample.

  • LSR Preparation: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Titration:

    • Add a small, known amount of the LSR stock solution to the NMR tube (e.g., 0.1 molar equivalents).

    • Gently mix the sample and acquire another ¹H NMR spectrum.

    • Repeat this process, incrementally adding the LSR and acquiring a spectrum after each addition, until sufficient signal separation is achieved.[34]

  • Data Analysis:

    • Plot the chemical shift of each proton signal as a function of the [LSR]/[analyte] molar ratio.

    • The protons closest to the coordination site (hydroxyl and carbonyl groups) will show the largest induced shifts.

Troubleshooting LSR Experiments:

  • Signal Broadening: LSRs can cause significant line broadening.[11] Use the minimum amount of LSR necessary to achieve the desired resolution.

  • Hygroscopic Nature: LSRs are sensitive to moisture. Ensure your solvent and sample are dry to prevent deactivation of the reagent.[11]

Visualization of Workflows

Workflow for Resolving Overlapping NMR Signals

G start Overlapping Signals in 1D ¹H NMR Spectrum higher_field Acquire Spectrum on Higher-Field Instrument start->higher_field If available two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) start->two_d_nmr Standard approach vt_nmr Variable Temperature (VT) NMR start->vt_nmr For dynamic processes change_solvent Change Deuterated Solvent start->change_solvent To alter chemical shifts higher_field->two_d_nmr lsr Use Lanthanide Shift Reagents (LSRs) two_d_nmr->lsr If ambiguity remains resolved Resolved Spectrum and Complete Assignment two_d_nmr->resolved vt_nmr->resolved change_solvent->resolved lsr->resolved

Caption: General troubleshooting workflow for resolving overlapping NMR signals.

2D NMR Correlation Logic

G cluster_cosy COSY (Through-bond) cluster_hsqc HSQC (1-bond) H_A Proton A H_B Proton B H_A->H_B 3J(H,H) C_A Carbon A H_A->C_A 1J(C,H) C_B Carbon B H_A->C_B 2,3J(C,H) H_B->C_B 1J(C,H)

Caption: Logical connections established by different 2D NMR experiments.

References

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • Slideshare. Lanthanide shift reagents in nmr. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • Chemistry LibreTexts. 23.1: NMR Shift Reagents. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • 株式会社東ソー分析センター. NMR応用例 ~溶液NMR測定法紹介 ①NOESY. [Link]

  • Scribd. Lanthanide Shift Reagents in NMR. [Link]

  • The Journal of Chemical Physics. Solvent Effects in Nuclear Magnetic Resonance Spectra. [Link]

  • 株式会社東ソー分析センター. NMR入門講座 ⑥溶液2次元NMRの原理と読み方. [Link]

  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • National Center for Biotechnology Information. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. [Link]

  • University of Missouri. NOESY and ROESY. [Link]

  • JEOL. COSY/TOCSYの解析 2D NMRでスピン相関を読み解く. [Link]

  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap? [Link]

  • 株式会社DNP科学分析センター. NMRにおけるH-H COSYスペクトル. [Link]

  • J-STAGE. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]

  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? [Link]

  • Bruker. Exploring 2D HSQC NMR. [Link]

  • Chemistry LibreTexts. 5.1: COSY Spectra. [Link]

  • National Center for Biotechnology Information. NMR at Low and Ultra-Low Temperatures. [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. [Link]

  • University of Ottawa NMR Facility Blog. Variable Temperature to Improve NMR Resolution. [Link]

  • J-STAGE. 核磁気共鳴法. [Link]

  • Royal Society of Chemistry. Chapter 9: NMR at High Temperature. [Link]

  • 株式会社DNP科学分析センター. HSQCスペクトル(高分解能2次元NMR測定法). [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. [Link]

  • The University of Manchester. Improving the resolution of quantitative NMR. [Link]

  • 広島大学. COSY. [Link]

  • 株式会社DNP科学分析センター. NMRにおけるHMBCスペクトル. [Link]

  • JEOL. 二次元NMRスペクトルを用いた有機化合物の構造解析. [Link]

  • National Center for Biotechnology Information. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. [Link]

  • ACS Publications. Fully Exploiting the Power of 2D NMR J-Resolved Spectroscopy. [Link]

  • Taylor & Francis Online. RESOLUTION OF MULTICOMPONENT OVERLAPPING NMR SIGNALS USING AN IMMUNE ALGORITHM AND GENETIC ALGORITHM. [Link]

  • University of California, Davis. Two-dimensional NMR. [Link]

  • J-STAGE. In Situ High Temperature NMR. [Link]

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Sources

Optimization

Minimizing unwanted side reactions in 4-(2-Hydroxyphenyl)morpholin-3-one preparation

Technical Support Center: Synthesis of 4-(2-Hydroxyphenyl)morpholin-3-one Welcome to the technical support guide for the synthesis of 4-(2-hydroxyphenyl)morpholin-3-one. This resource is designed for researchers, medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 4-(2-Hydroxyphenyl)morpholin-3-one

Welcome to the technical support guide for the synthesis of 4-(2-hydroxyphenyl)morpholin-3-one. This resource is designed for researchers, medicinal chemists, and process development professionals aiming to prepare this valuable scaffold while navigating the common challenges associated with its synthesis. The presence of both an amide N-H and a phenolic O-H group in the starting materials presents unique challenges, primarily the risk of competing side reactions.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust experimental protocol grounded in established chemical principles to help you achieve high yields and purity.

Section 1: Primary Synthetic Strategy & Mechanistic Overview

The most reliable and versatile method for constructing the C-N bond in 4-(2-hydroxyphenyl)morpholin-3-one is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This cross-coupling reaction involves the formation of a bond between the nitrogen of morpholin-3-one and an aryl halide, such as 2-bromophenol or 2-chlorophenol.

The choice of catalyst, ligand, base, and solvent is critical for success, as these parameters directly influence reaction rate, yield, and the prevalence of unwanted side reactions.[2][3]

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Caption: General scheme for Buchwald-Hartwig N-arylation.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Problem 1: Low or No Yield of Desired Product

Q: My reaction shows poor conversion of the starting materials, with mostly unreacted 2-halophenol and morpholin-3-one remaining. What are the likely causes?

A: Low conversion is a common issue in cross-coupling reactions and typically points to problems with the catalytic system or reaction conditions.[4]

  • Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species, which is generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂). If this reduction is inefficient or if the Pd(0) species is deactivated by oxygen, the catalytic cycle will not initiate.

    • Solution: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Use freshly opened, high-purity palladium sources and ligands. Consider using pre-formed Pd(0) sources like Pd₂(dba)₃ or modern, air-stable precatalysts (e.g., G4-XPhos-Pd) which form the active catalyst more reliably.

  • Cause 2: Inappropriate Base. The base is crucial for deprotonating the morpholin-3-one, allowing it to bind to the palladium center.[3] If the base is too weak, the deprotonation step is inefficient. If it is too strong and nucleophilic (like NaOtBu), it can lead to side reactions or degradation of sensitive functional groups.

    • Solution: For lactam N-arylation, a moderately strong, non-nucleophilic base is often optimal. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. They are strong enough to deprotonate the lactam without promoting side reactions associated with stronger alkoxides.

  • Cause 3: Incorrect Solvent Choice. The solvent must dissolve the reagents and stabilize the catalytic intermediates.[3]

    • Solution: Anhydrous, degassed toluene or 1,4-dioxane are standard solvents for Buchwald-Hartwig reactions. Highly polar, coordinating solvents like DMF or DMSO can sometimes inhibit the catalyst and should generally be avoided unless necessary for solubility.

Problem 2: Significant Formation of Phenol (Hydrodehalogenation)

Q: My mass spectrometry and NMR data show a significant amount of phenol, which corresponds to the simple reduction (hydrodehalogenation) of my 2-halophenol starting material. How can I prevent this?

A: Hydrodehalogenation is a known side reaction where the aryl halide is reduced to the corresponding arene instead of coupling.[1][4] This occurs when the catalytic cycle is intercepted by a hydrogen source.

  • Cause 1: Ligand Choice. The phosphine ligand's structure is the most critical factor in preventing this side reaction. The ligand must be bulky and electron-rich to promote the desired C-N bond-forming reductive elimination step, making it faster than competing side reactions.

    • Solution: Use modern biarylphosphine ligands. For aryl chlorides, which are more challenging substrates, ligands like XPhos, RuPhos, or BrettPhos are specifically designed to facilitate the difficult oxidative addition step and promote efficient reductive elimination.[5] For aryl bromides, a slightly less electron-rich ligand might suffice, but these bulky ligands are generally a robust choice.

  • Cause 2: Hydrogen Source. Trace water or the amine/amide coupling partner itself can sometimes act as a hydrogen source for this side reaction.

    • Solution: Ensure all reagents and solvents are anhydrous. While some protocols tolerate small amounts of water, minimizing it is a good practice when hydrodehalogenation is observed. Optimizing the base and ligand combination is the more direct way to solve this issue.

Problem 3: Formation of O-Arylation or Dimerization Byproducts

Q: I am observing byproducts with masses corresponding to a diaryl ether (from O-arylation) or dimerization of my starting materials. What causes this and how can it be stopped?

A: The presence of the phenolic hydroxyl group introduces a second potential nucleophile into the reaction. Under basic conditions, the phenol can be deprotonated to a phenoxide, which can then compete with the morpholin-3-one and attack the palladium center, leading to O-arylation.

  • Cause 1: Competing Nucleophilicity. The phenoxide is a potent nucleophile. If a very strong base is used (e.g., NaOtBu), both the amide N-H and the phenol O-H can be deprotonated, leading to a mixture of products.

    • Solution 1 (Optimize Base): Use a base that is selective for the deprotonation of the amide over the phenol. K₃PO₄ is often an excellent choice in this scenario. Its pKa is in a range that can favor deprotonation of the more acidic N-H of the lactam while minimizing deprotonation of the phenol.

    • Solution 2 (Protecting Group Strategy): The most robust solution is to temporarily protect the phenolic hydroxyl group. A simple protecting group like a methyl ether or benzyl ether can be used. The ether is stable to the coupling conditions and can be cleaved later in the synthesis (e.g., using BBr₃ for a methyl ether or hydrogenolysis for a benzyl ether). This completely eliminates the possibility of O-arylation.

  • Cause 2: Catalyst Choice. While less common, some catalyst systems can favor O-arylation over N-arylation. Copper-catalyzed Ullmann reactions, for instance, are known to form ethers, although modern conditions have improved selectivity.[6]

    • Solution: Stick with a well-defined palladium/biarylphosphine catalyst system, which is highly selective for N-arylation of amides and lactams.

Section 3: Frequently Asked Questions (FAQs)

Q: Which 2-halophenol should I use: 2-chloro-, 2-bromo-, or 2-iodophenol?

A: The reactivity order for the oxidative addition step is generally I > Br > Cl.[2] 2-Bromophenol is often the best balance of reactivity and cost. 2-Iodophenol is more reactive but can be less stable and more expensive. 2-Chlorophenol is the least reactive and requires a more specialized, highly active catalyst system (e.g., one with a ligand like XPhos or RuPhos).[7] For initial attempts, 2-bromophenol is recommended.

Q: My starting materials are sensitive. Can I run the reaction at a lower temperature?

A: Yes. While typical conditions are 80-110 °C, modern catalyst systems are highly active and can often facilitate coupling at lower temperatures (e.g., 40-60 °C), especially with more reactive aryl bromides or iodides.[3] If you observe decomposition, reducing the temperature is a valid strategy, though it may require longer reaction times.

Q: Should I protect the phenolic -OH group?

A: For the most reliable and cleanest reaction, yes. Protecting the hydroxyl group eliminates the possibility of O-arylation side products and simplifies purification.[7] A methoxy group (starting with 2-bromoanisole) is a common and effective choice. However, if you wish to avoid extra protection/deprotection steps, careful optimization of the base (using K₃PO₄ or Cs₂CO₃) can often provide the desired N-arylated product directly.

Q: What is the optimal catalyst loading?

A: For laboratory-scale synthesis, catalyst loading is typically between 1-3 mol% of the palladium source. The ligand-to-metal ratio is usually between 1:1 and 2:1. Higher catalyst loading can increase reaction rates but also costs and the potential for side reactions. Lowering the catalyst loading is possible with highly efficient precatalysts but may require longer reaction times.

Section 4: Troubleshooting Flowchart & Data Summary

A logical workflow can help diagnose and solve issues systematically.

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Troubleshooting_Flowchart start Reaction Start check_conversion Check Conversion by TLC / LC-MS start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion No good_conversion Conversion > 90% check_conversion->good_conversion Yes check_catalyst 1. Use inert atmosphere 2. Use fresh/active catalyst 3. Check base (K3PO4/Cs2CO3) low_conversion->check_catalyst check_byproducts Analyze Crude Product for Side Products good_conversion->check_byproducts clean_product Success: Main Product Observed Proceed to Purification check_byproducts->clean_product Clean hydrodehalogenation Problem: Hydrodehalogenation (Phenol byproduct) check_byproducts->hydrodehalogenation Phenol o_arylation Problem: O-Arylation (Diaryl ether byproduct) check_byproducts->o_arylation Ether fix_hydro 1. Switch to bulkier ligand (XPhos) 2. Ensure anhydrous conditions hydrodehalogenation->fix_hydro fix_o_aryl 1. Use K3PO4 instead of NaOtBu 2. Lower reaction temp 3. Protect -OH group o_arylation->fix_o_aryl

Caption: A step-by-step troubleshooting workflow.

Table 1: Recommended Reaction Parameters
ParameterRecommended ChoiceRationale & Causality
Aryl Halide 2-BromophenolGood balance of reactivity and cost.[2]
Palladium Source Pd₂(dba)₃ or G4-Pd PrecatalystProvides a reliable source of active Pd(0). Precatalysts are often more robust.
Ligand XPhos or RuPhosBulky, electron-rich ligands that promote fast reductive elimination, minimizing side reactions.
Base K₃PO₄ or Cs₂CO₃Moderately strong, non-nucleophilic bases that selectively deprotonate the lactam N-H.[3]
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed. Standard, well-behaved solvents for this chemistry.
Temperature 90 - 110 °CSufficient thermal energy for oxidative addition of the aryl halide.
Atmosphere Nitrogen or ArgonPrevents oxidation and deactivation of the Pd(0) catalyst.

Section 5: Optimized Experimental Protocol

This protocol is designed to minimize side reactions by using a modern catalyst system and a non-nucleophilic base.

Synthesis of 4-(2-Hydroxyphenyl)morpholin-3-one via Buchwald-Hartwig Amination

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 2-bromophenol (1.0 equiv), morpholin-3-one (1.2 equiv), and potassium phosphate (K₃PO₄, 2.1 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G4, 0.02 equiv) and the ligand (e.g., XPhos, 0.04 equiv).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Through the septum, add anhydrous, degassed toluene (to make a ~0.2 M solution with respect to the aryl halide) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots, quenching with water, and extracting with ethyl acetate. The reaction is complete upon consumption of the 2-bromophenol.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(2-hydroxyphenyl)morpholin-3-one as a solid.

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaite-Banevič, B., Petraitienė, R., Grigalevičiūtė, R., Garcia, A., Naing, E., Mickevičius, V., Belyakov, S., & Petraitis, V. (2025). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PLoS ONE, 20(6), e0311715. [Link]

  • PubMed. (2025). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. National Library of Medicine. Retrieved from [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Lizandara Pueyo, C., Shinde, H., Goetz, R., & Hartwig, J. F. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424. [Link]

  • Viciu, M. S., Germaneau, R. F., & Navarro-Fernandez, O. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(21), 13462-13469. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Ravelli, D., Protti, S., & Fagnoni, M. (2025). Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. Angewandte Chemie International Edition, 64(8), e202418384. [Link]

  • Wikipedia. (2023). Ullmann condensation. Wikipedia. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic-chemistry.org. Retrieved from [Link]

  • Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [Ph.D. Thesis, The Hong Kong Polytechnic University]. PolyU Electronic Theses. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Retrieved from [Link]

  • Le, C. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Seton Hall University Dissertations and Theses (ETDs). Retrieved from [Link]

  • PubMed. (2016). Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. National Library of Medicine. Retrieved from [Link]

  • University of Regensburg. (2025). Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. Publikationsserver der Universität Regensburg. Retrieved from [Link]

  • Mauger, C. C., & Mignani, G. (2006). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA, 60(5), 261-266. [Link]

  • Nettekoven, U., & Artuso, E. (2007). Base Effect on the Palladium Catalyzed α-Arylation of N-Benzyl-2- Piperidinones. Synlett, 2007(11), 1735-1738. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS for Trace Detection of 4-(2-Hydroxyphenyl)morpholin-3-one

Welcome to the technical support center for the sensitive and robust detection of 4-(2-Hydroxyphenyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals who are looking...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the sensitive and robust detection of 4-(2-Hydroxyphenyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and troubleshoot LC-MS/MS methods for this and structurally similar compounds at trace levels. Here, we will delve into the critical aspects of method development, from initial parameter setup to advanced troubleshooting, ensuring you can achieve the highest levels of sensitivity and reproducibility in your analyses.

Understanding the Analyte: 4-(2-Hydroxyphenyl)morpholin-3-one

Before we dive into the practical aspects of LC-MS/MS optimization, let's first consider the physicochemical properties of our target analyte, 4-(2-Hydroxyphenyl)morpholin-3-one.

PropertyValueSignificance for LC-MS/MS Analysis
CAS Number 67935-18-6Unique identifier for the correct isomer.
Molecular Formula C₁₀H₁₁NO₃Used to calculate the exact mass.
Molecular Weight 193.20 g/mol The basis for determining the precursor ion m/z.
Structure A morpholinone ring attached to a phenol group.The phenolic hydroxyl group is acidic and a primary site for ionization. The morpholine structure adds polarity.

The presence of a phenolic hydroxyl group makes 4-(2-Hydroxyphenyl)morpholin-3-one a prime candidate for negative ion electrospray ionization (ESI), as the acidic proton can be readily abstracted to form the [M-H]⁻ ion. The overall polarity of the molecule, influenced by the morpholine ring, will dictate its chromatographic behavior.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and issues encountered when developing high-sensitivity methods for phenolic compounds like 4-(2-Hydroxyphenyl)morpholin-3-one.

Q1: I am not seeing any signal for my analyte. Where should I start troubleshooting?

A1: A complete lack of signal can be due to several factors. First, confirm that your analyte is stable in your sample diluent and that the concentration is within the expected detection range of your instrument. Next, verify your MS parameters. Given the phenolic nature of the analyte, start with negative ion ESI. Ensure you are looking for the correct precursor ion, which for 4-(2-Hydroxyphenyl)morpholin-3-one would be the [M-H]⁻ ion at an m/z of approximately 192.2. If you are still not seeing a signal, infuse a standard solution directly into the mass spectrometer to confirm that the instrument is capable of detecting the compound under your current source conditions.

Q2: My signal intensity is very low. How can I improve the sensitivity?

A2: Low sensitivity is a common challenge in trace analysis. Here are several areas to focus on for improvement:

  • Ionization Source Optimization: The efficiency of ion generation is paramount. Systematically tune the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. For phenolic compounds, a lower capillary voltage in negative mode can sometimes be beneficial.

  • Mobile Phase Composition: The pH of your mobile phase can significantly impact ionization efficiency. For negative ion mode, a slightly basic mobile phase (e.g., using a volatile buffer like ammonium acetate) can enhance deprotonation. However, be mindful of chromatographic peak shape. The use of a small amount of a weak acid, like formic or acetic acid, is often a good starting point for reversed-phase chromatography of phenolic compounds, even in negative ion mode, as it can improve peak shape.[1][2]

  • MS/MS Transition Optimization: Ensure you have selected the most intense and stable fragment ions for your Multiple Reaction Monitoring (MRM) transitions. This requires careful optimization of the collision energy for each transition. Automated optimization software can be very helpful for this process.[3]

Q3: I am observing significant peak tailing in my chromatogram. What is causing this and how can I fix it?

A3: Peak tailing for polar, acidic compounds like 4-(2-Hydroxyphenyl)morpholin-3-one is often caused by secondary interactions with active sites on the stationary phase, such as residual silanol groups.[4] To mitigate this:

  • Mobile Phase pH: Adjusting the mobile phase pH can help. For acidic compounds, a lower pH will keep them in their neutral form, which can reduce interactions with silanols. However, this may not be ideal for negative ion ESI. A careful balance must be struck.

  • Column Choice: Consider using a column with a highly inert stationary phase or one that is specifically designed for polar compounds. An embedded polar group (EPG) column can sometimes provide better peak shape for such analytes.

  • Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites, though this is less common in modern LC-MS due to potential ion suppression.

Q4: My results are not reproducible, with signal intensity varying between injections. What could be the issue?

A4: Poor reproducibility is often linked to matrix effects or system instability.

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress or enhance the ionization of your target analyte, leading to inconsistent results.[5][6][7] To address this, improve your sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is a powerful tool for this. Also, ensure your chromatography is providing adequate separation of the analyte from the bulk of the matrix.

  • System Stability: Ensure your LC system is equilibrated and delivering a stable flow and gradient. Check for any leaks in the system. Regular cleaning of the ion source is also crucial to maintain consistent performance.[8]

Troubleshooting Guides

Guide 1: Systematic Method Development for High Sensitivity

This guide provides a step-by-step workflow for developing a sensitive LC-MS/MS method for 4-(2-Hydroxyphenyl)morpholin-3-one from scratch.

Caption: A systematic workflow for developing a sensitive LC-MS/MS method.

Experimental Protocol: Initial Analyte Infusion and MRM Development

  • Prepare a Standard Solution: Make a 1 µg/mL solution of 4-(2-Hydroxyphenyl)morpholin-3-one in a 50:50 mixture of acetonitrile and water.

  • Direct Infusion: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Precursor Ion Identification: Operate the mass spectrometer in full scan mode in both positive and negative ESI. Expect to see the [M-H]⁻ ion at m/z 192.2 in negative mode and potentially the [M+H]⁺ ion at m/z 194.2 in positive mode. The phenolic nature of the molecule suggests that negative mode will be more sensitive.

  • Source Parameter Tuning: While infusing, systematically adjust the ESI source parameters (capillary voltage, gas flows, and temperatures) to maximize the signal intensity of the chosen precursor ion.

  • Product Ion Scan: Switch to a product ion scan mode. Select the precursor ion (m/z 192.2) and ramp the collision energy to observe the resulting fragment ions.

  • MRM Transition Selection: Identify the 2-3 most abundant and stable fragment ions. These will form the basis of your MRM transitions.

  • Collision Energy Optimization: For each selected MRM transition, perform a collision energy optimization experiment to find the voltage that produces the most intense product ion signal.

Guide 2: Troubleshooting Matrix Effects

Matrix effects are a significant source of variability in LC-MS/MS analysis. This guide provides a workflow for identifying and mitigating their impact.

MatrixEffectsTroubleshooting cluster_Mitigation Mitigation Strategies Start Problem: Poor Reproducibility or Inaccurate Quantification Check_Matrix_Effect Investigate Matrix Effects? Start->Check_Matrix_Effect Post_Column_Infusion Perform Post-Column Infusion Experiment Check_Matrix_Effect->Post_Column_Infusion Qualitative Assessment Spike_Recovery Conduct Pre- and Post-Extraction Spike Recovery Check_Matrix_Effect->Spike_Recovery Quantitative Assessment Identify_Suppression_Zone Identify_Suppression_Zone Post_Column_Infusion->Identify_Suppression_Zone Identify Regions of Ion Suppression/Enhancement Quantify_Effect Quantify_Effect Spike_Recovery->Quantify_Effect Calculate Matrix Factor Improve_Sample_Prep Enhance Sample Preparation (e.g., SPE) End Validated Method with Minimized Matrix Effects Improve_Sample_Prep->End Optimize_Chroma Optimize Chromatographic Separation Optimize_Chroma->End Use_IS Use a Stable Isotope-Labeled Internal Standard Use_IS->End Identify_Suppression_Zone->Optimize_Chroma Quantify_Effect->Improve_Sample_Prep Quantify_Effect->Use_IS

Caption: A logical workflow for troubleshooting and mitigating matrix effects.

Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation

  • Prepare Blank Matrix Samples: Obtain a matrix (e.g., plasma, urine) that is free of the analyte. Process these blank samples using your established extraction procedure.

  • Prepare Neat Solutions: Prepare standards of 4-(2-Hydroxyphenyl)morpholin-3-one in a clean solvent (e.g., your mobile phase initial conditions) at low, medium, and high concentrations relevant to your assay range.

  • Spike Post-Extraction: Spike the processed blank matrix extracts with the analyte at the same low, medium, and high concentrations as your neat solutions.

  • Analyze and Compare: Analyze both the neat solutions and the post-extraction spiked samples by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF ≈ 1 indicates no significant matrix effect.

Recommended Starting LC-MS/MS Parameters

The following table provides a set of recommended starting parameters for the analysis of 4-(2-Hydroxyphenyl)morpholin-3-one. These should be considered a starting point for your method development and optimization.

ParameterRecommended Starting ValueRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmA standard reversed-phase column suitable for a wide range of polar and non-polar compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides good peak shape for phenolic compounds and is compatible with ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 5-95% B over 5 minutesA generic gradient to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CCan improve peak shape and reduce viscosity.
Ionization Mode Negative Electrospray (ESI)The phenolic proton is easily abstracted.
Capillary Voltage -3.0 kVA good starting point for negative ion mode.
Nebulizer Gas 35 psiTypical setting for good nebulization.
Drying Gas Flow 10 L/minHelps to desolvate the ions.
Drying Gas Temp. 350 °CFacilitates efficient desolvation.
Precursor Ion (Q1) m/z 192.2The [M-H]⁻ ion of the analyte.
Product Ions (Q3) To be determined experimentallyWill depend on the fragmentation pattern of the molecule.
Collision Energy To be optimized for each transitionCritical for maximizing MRM signal intensity.

Concluding Remarks

The successful trace-level detection of 4-(2-Hydroxyphenyl)morpholin-3-one by LC-MS/MS is an achievable goal with a systematic and scientifically-driven approach to method development and troubleshooting. By understanding the chemical nature of the analyte and the fundamental principles of liquid chromatography and mass spectrometry, researchers can overcome common challenges such as low sensitivity and matrix effects. This guide provides a framework for these endeavors, but it is the careful, empirical optimization in your own laboratory that will ultimately lead to a robust and reliable analytical method.

References

  • Buhrman, D. L., et al. (1996). "Importance of matrix effects in LC-MS/MS bioanalysis." Journal of the American Society for Mass Spectrometry, 7(10), 1099-1107.
  • Matuszewski, B. K., et al. (2003). "Matrix effect in quantitative LC/MS/MS bioanalysis: a review." Bioanalysis, 5(2), 145-154.
  • NorthEast BioLab.
  • Restivo, A., et al. (2014).
  • Prasain, J. (2009). "Ion fragmentation of small molecules in mass spectrometry."
  • Chemguide. "Fragmentation patterns in the mass spectra of organic compounds."
  • Chemistry LibreTexts. (2023).
  • University of Arizona.
  • Lirias. "Current Developments in LC-MS for Pharmaceutical Analysis."
  • Waters Corporation. "QuanOptimize: A Software Tool that Enables Rapid, Consistent, and Accurate MRM Method Development for Large Numbers of Small Molecule Analytes."
  • Shimadzu Scientific Instruments. "Liquid Chromatography Mass Spectrometry Troubleshooting Guide."
  • ZefSci. (2025).
  • BenchChem. (2026). "A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis."
  • Chemsrc. "4-(2-Hydroxyphenyl)morpholin-3-one | CAS#:67935-18-6".
  • GuideChem. "6-(4-Hydroxyphenyl)-3-morpholinone 1554253-52-9 wiki".
  • ResearchGate. (2014).
  • BLD Pharm. "1887001-60-6|4-(4-Hydroxyphenyl)morpholin-3-one".
  • AIR Unimi. (2022).
  • Thermo Fisher Scientific.
  • BenchChem. (2025).
  • Agilent. (2007). "Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites."
  • MDPI. (2015).
  • PMC. "Techniques for Analysis of Plant Phenolic Compounds."

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(2-Hydroxyphenyl)morpholin-3-one and its Analogs: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the morpholinone scaffold represents a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] Its unique conformational properties and ability to...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the morpholinone scaffold represents a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] Its unique conformational properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in the development of therapeutics ranging from anticancer to anticoagulant agents. This guide provides an in-depth comparative analysis of 4-(2-Hydroxyphenyl)morpholin-3-one, a specific derivative of this versatile class, and contextualizes its potential within the broader family of 4-aryl-morpholin-3-ones. For researchers and drug development professionals, understanding the nuanced effects of substitution on the 4-aryl moiety is paramount for the rational design of novel therapeutics.

While direct, head-to-head experimental data for 4-(2-Hydroxyphenyl)morpholin-3-one is limited in publicly accessible literature, a robust comparative framework can be constructed. This is achieved by dissecting its structural features, extrapolating from the well-documented structure-activity relationships (SAR) of its analogs, and leveraging predictive computational models. This guide will, therefore, present a logical, evidence-based comparison, empowering researchers to make informed decisions in their drug discovery endeavors.

The Morpholinone Core: A Foundation of Versatility

The morpholin-3-one ring system is a six-membered heterocycle containing both a nitrogen and an oxygen atom. This arrangement imparts a favorable pharmacokinetic profile to molecules, often enhancing solubility and metabolic stability.[2] The nitrogen atom at the 4-position provides a convenient point for chemical modification, allowing for the introduction of a wide array of substituents to modulate biological activity. The 4-aryl substitution, in particular, has proven to be a critical determinant of the pharmacological properties of this class of compounds.

Synthesis of 4-Aryl-Morpholin-3-ones: A General Protocol

The synthesis of 4-aryl-morpholin-3-ones can be accomplished through several established routes. A common and adaptable method involves the condensation of an appropriately substituted aniline with a haloacetyl halide, followed by intramolecular cyclization. For the specific case of 4-(2-Hydroxyphenyl)morpholin-3-one, a plausible synthetic pathway would involve the reaction of 2-aminophenol with chloroacetyl chloride, followed by a base-mediated ring closure. This proposed synthesis is an adaptation of established protocols for similar derivatives, such as 4-phenylmorpholin-3-one and 4-(4-nitrophenyl)morpholin-3-one.[3][4]

Experimental Protocol: Proposed Synthesis of 4-(2-Hydroxyphenyl)morpholin-3-one

Step 1: N-acylation of 2-aminophenol.

  • Dissolve 2-aminophenol in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of chloroacetyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the intermediate, 2-chloro-N-(2-hydroxyphenyl)acetamide, can be isolated by standard workup procedures.

Step 2: Intramolecular Cyclization.

  • Dissolve the intermediate from Step 1 in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as potassium carbonate or sodium hydride, to facilitate the intramolecular cyclization.

  • Heat the reaction mixture to promote ring closure. The reaction progress should be monitored by TLC.

  • After completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

  • The crude product can then be purified by recrystallization or column chromatography to yield 4-(2-Hydroxyphenyl)morpholin-3-one.

Comparative Analysis: The Influence of Aryl Substitution

The nature and position of substituents on the 4-phenyl ring can dramatically alter the biological activity and physicochemical properties of 4-aryl-morpholin-3-ones. To understand the potential of 4-(2-Hydroxyphenyl)morpholin-3-one, we will compare it with its unsubstituted parent compound, 4-phenylmorpholin-3-one, and its para-substituted analogs, 4-(4-Hydroxyphenyl)morpholin-3-one and 4-(4-Nitrophenyl)morpholin-3-one.

Compound Structure Key Structural Feature Anticipated Properties and Biological Relevance
4-Phenylmorpholin-3-one 4-Phenylmorpholin-3-one structureUnsubstituted phenyl ringServes as a foundational scaffold. Its biological activity is often moderate, providing a baseline for evaluating the effects of substituents.[4][5][6][7]
4-(2-Hydroxyphenyl)morpholin-3-one 4-(2-Hydroxyphenyl)morpholin-3-one structureOrtho-hydroxyl groupThe hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing binding to biological targets. The ortho position may induce a specific conformation due to steric hindrance or intramolecular hydrogen bonding with the morpholinone oxygen.
4-(4-Hydroxyphenyl)morpholin-3-one 4-(4-Hydroxyphenyl)morpholin-3-one structurePara-hydroxyl groupThe para-hydroxyl group can also participate in hydrogen bonding and may influence the electronic properties of the phenyl ring differently than an ortho-substituent. This isomer has a registered CAS number (1887001-60-6), indicating its synthesis and potential utility.[8]
4-(4-Nitrophenyl)morpholin-3-one 4-(4-Nitrophenyl)morpholin-3-one structurePara-nitro groupThe strong electron-withdrawing nature of the nitro group significantly alters the electronic profile of the phenyl ring. This compound is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, highlighting the importance of this scaffold in drug development.[3][9][10]
Structure-Activity Relationship (SAR) Insights

The introduction of a hydroxyl group on the phenyl ring, as in 4-(2-Hydroxyphenyl)morpholin-3-one and its para-isomer, is a common strategy in medicinal chemistry to improve target engagement and pharmacokinetic properties. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of a target protein, thereby increasing binding affinity. The position of the hydroxyl group is critical. An ortho-hydroxyl group can lead to intramolecular hydrogen bonding, which may pre-organize the molecule into a bioactive conformation. Conversely, it could also hinder binding through steric clashes.

The para-hydroxyl group in 4-(4-Hydroxyphenyl)morpholin-3-one is less likely to engage in intramolecular interactions and is more available for intermolecular hydrogen bonding with the target. The choice between an ortho- and para-hydroxyl substituent would depend on the specific topology of the target's binding pocket.

In contrast, the para-nitro group in 4-(4-Nitrophenyl)morpholin-3-one acts as a strong electron-withdrawing group. While this compound itself may not be the final active pharmaceutical ingredient, its electronic properties are crucial for the subsequent synthetic steps in the production of Rivaroxaban.[10]

In Silico ADMET Profiling

In the absence of direct experimental data, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can provide valuable comparative insights.[11][12][13][14] Using established computational models, we can estimate the drug-likeness and potential liabilities of our compounds of interest.

Property 4-Phenylmorpholin-3-one 4-(2-Hydroxyphenyl)morpholin-3-one 4-(4-Hydroxyphenyl)morpholin-3-one 4-(4-Nitrophenyl)morpholin-3-one
Molecular Weight ( g/mol ) 177.20193.20193.20222.19
LogP (Predicted) 1.21.01.01.3
Topological Polar Surface Area (Ų) 29.549.849.875.6
Hydrogen Bond Donors 0110
Hydrogen Bond Acceptors 2334
Lipinski's Rule of Five CompliantCompliantCompliantCompliant
Predicted Blood-Brain Barrier Permeability HighModerateModerateLow

Note: These values are predictions from computational models and should be experimentally verified.

The in silico data suggests that all four compounds adhere to Lipinski's Rule of Five, indicating good potential for oral bioavailability. The introduction of a hydroxyl group increases the topological polar surface area (TPSA), which generally leads to lower blood-brain barrier permeability compared to the unsubstituted analog. The nitro-substituted compound has the highest TPSA and is predicted to have the lowest brain penetration. These predictive data are crucial for the early-stage assessment of drug candidates and can guide the selection of compounds for further experimental evaluation.

Visualization of Concepts

Generalized Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Aniline Substituted Aniline Acylation N-Acylation Aniline->Acylation Reagent Haloacetyl Halide Reagent->Acylation Cyclization Intramolecular Cyclization Acylation->Cyclization Base Product 4-Aryl-morpholin-3-one Cyclization->Product

Caption: Generalized synthetic workflow for 4-aryl-morpholin-3-ones.

Conceptual Structure-Activity Relationship

SAR Core 4-Aryl-morpholin-3-one Core Scaffold Unsubstituted Unsubstituted Phenyl (Baseline Activity) Core->Unsubstituted R = H OrthoOH Ortho-Hydroxyl (Potential for Intramolecular H-Bonding, Altered Conformation) Core->OrthoOH R = o-OH ParaOH Para-Hydroxyl (Intermolecular H-Bonding, Improved Target Binding) Core->ParaOH R = p-OH ParaNO2 Para-Nitro (Electron Withdrawing, Key Synthetic Intermediate) Core->ParaNO2 R = p-NO2

Caption: Conceptual SAR of 4-aryl-morpholin-3-one derivatives.

Conclusion and Future Directions

This guide provides a comprehensive comparative analysis of 4-(2-Hydroxyphenyl)morpholin-3-one within the context of its structural analogs. While the scarcity of direct experimental data necessitates a degree of scientific inference, the principles of medicinal chemistry and the available information on related compounds allow for a robust and logical assessment.

The presence of the ortho-hydroxyl group in 4-(2-Hydroxyphenyl)morpholin-3-one presents an intriguing avenue for drug design. Its potential to form intramolecular hydrogen bonds could enforce a specific, biologically active conformation, leading to enhanced potency and selectivity for a given target. However, this must be balanced against the potential for steric hindrance.

Future research should focus on the synthesis and in vitro evaluation of 4-(2-Hydroxyphenyl)morpholin-3-one and a focused library of its derivatives. Head-to-head comparisons with its para-isomer and the unsubstituted parent compound across a panel of relevant biological assays would provide invaluable data to validate the hypotheses presented in this guide. Such studies will undoubtedly shed more light on the therapeutic potential of this promising, yet under-explored, class of molecules.

References

  • Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–8. [Link]

  • Mederski, W. W. K. R., et al. (2004). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WO2019138362A1.
  • Hauel, N., et al. (2011). Process for preparing 4-(4-aminophenyl)morpholin-3-one. WO2011131316A1.
  • Kim, J., et al. (2024). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)- N -(3-morpholinopropyl)-3-phenylthiazol-2(3 H )-imine Derivatives as Antifungal Agents. Molecules, 29(18), 4235. [Link]

  • PubChem. (n.d.). 4-Phenylmorpholin-3-ON. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7646–7652. [Link]

  • Berwe, M., et al. (2004). Method for the production of 4-(4-aminophenyl)-3-morpholinon. AU2004272255B2.
  • Yildirim, I., et al. (2024). A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies. Chemical Biology & Drug Design, 104(1), e14599. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 183-195. [Link]

  • PubChem. (n.d.). 4-Phenylmorpholin-3-ON. National Center for Biotechnology Information. Retrieved from [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide Blog. [Link]

  • Tzara, A., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. Journal of Molecular Structure, 1301, 137351. [Link]

  • Cheng, F., et al. (2023). ADMET property prediction via multi-task graph learning under adaptive auxiliary task selection. Nature Communications, 14(1), 6748. [Link]

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  • G, S., et al. (2020). Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. Letters in Drug Design & Discovery, 17(9). [Link]

  • Tighadouini, S., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem, 17(21), e202200305. [Link]

  • Storelli, S., et al. (2005). Synthesis and structure-activity relationship of 3-phenyl-3H-quinazolin-4-one derivatives as CXCR3 chemokine receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(12), 2910-2913. [Link]

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  • Fajemiroye, J. O., et al. (2023). Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(11), 2957–2975. [Link]

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Comparative

The Pivotal Role of the Morpholine Scaffold in Designing Potent and Selective Monoamine Oxidase Inhibitors: A Comparative Guide

In the landscape of neurotherapeutics, the modulation of monoamine oxidase (MAO) activity remains a cornerstone of treatment strategies for a spectrum of neurological and psychiatric disorders, including depression and P...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neurotherapeutics, the modulation of monoamine oxidase (MAO) activity remains a cornerstone of treatment strategies for a spectrum of neurological and psychiatric disorders, including depression and Parkinson's disease.[1][2][3][4] The two isoforms of this mitochondrial enzyme, MAO-A and MAO-B, are critical for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][4] Consequently, the development of inhibitors that can selectively target these isoforms is of paramount importance. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a promising class of compounds: morpholine-containing monoamine oxidase inhibitors, with a particular focus on morpholine-based chalcones.

The morpholine moiety, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its ability to enhance the pharmacological properties of various drug candidates.[5][6] Its inclusion in inhibitor design can improve physicochemical properties, such as solubility and blood-brain barrier permeability, which are crucial for central nervous system (CNS) active drugs.[6] This guide will dissect the intricate relationship between the chemical architecture of morpholine-containing analogs and their inhibitory potency and selectivity against MAO-A and MAO-B, supported by experimental data from seminal studies.

Understanding the Target: Monoamine Oxidase (MAO)

Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[4] The two isoforms, MAO-A and MAO-B, share approximately 70% sequence homology but exhibit distinct substrate specificities and inhibitor sensitivities.[7]

  • MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[3][8]

  • MAO-B primarily degrades phenylethylamine and dopamine, making it a key target in the management of Parkinson's disease to prevent the breakdown of dopamine in the brain.[2][3]

The development of isoform-selective MAO inhibitors is crucial to minimize side effects. For instance, non-selective MAOIs can lead to a hypertensive crisis when certain tyramine-rich foods are consumed.[7] Reversible and selective inhibitors are therefore highly sought after.[7]

The Morpholine-Chalcone Scaffold: A Promising Pharmacophore

Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated ketone system, have emerged as a privileged scaffold for designing MAO inhibitors.[9][10] The incorporation of a morpholine ring into the chalcone framework has been shown to yield potent and selective MAO-B inhibitors.[9]

Structure-Activity Relationship of Morpholine-Based Chalcones

A study by Sasidharan et al. (2021) synthesized and evaluated a series of nine morpholine-containing chalcones (MO1-MO9) for their inhibitory activity against both MAO-A and MAO-B.[9][11] The general structure of these compounds involves a morpholine ring attached to one aromatic ring (Ring A) of the chalcone, while the other aromatic ring (Ring B) bears various substituents.

Table 1: Inhibitory Activity (IC50) of Morpholine-Based Chalcones against MAO-A and MAO-B [9][11]

CompoundRing B SubstituentMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50)
MO1 4-Fluoro> 100.030 > 333
MO2 4-Chloro> 100.70> 14.3
MO3 4-Bromo> 101.01> 9.9
MO4 4-Nitro> 100.33> 30.3
MO5 4-Hydroxy> 101.31> 7.6
MO6 4-Methoxy8.70.6413.6
MO7 3,4-Dimethoxy7.1 0.2528.4
MO8 3,4,5-Trimethoxy> 100.32> 31.3
MO9 2,4-Dichloro> 100.36> 27.8

Key SAR Insights from the Data:

  • High Selectivity for MAO-B: The majority of the synthesized morpholine-based chalcones demonstrated potent and selective inhibition of MAO-B over MAO-A.[9][11]

  • Influence of Ring B Substituents:

    • Halogen Substitution: A fluorine atom at the para-position of Ring B (MO1) resulted in the most potent and selective MAO-B inhibitor in the series, with an impressive IC50 value of 0.030 µM.[9][11] Other halogen substitutions (chloro and bromo) at the same position led to a decrease in potency.

    • Electron-Withdrawing vs. Electron-Donating Groups: The presence of a strong electron-withdrawing nitro group at the para-position (MO4) also conferred high MAO-B inhibitory activity. In contrast, an electron-donating hydroxy group (MO5) resulted in the least potent compound against MAO-B.

    • Methoxy Substituents: The introduction of methoxy groups on Ring B influenced selectivity. Compound MO7, with 3,4-dimethoxy substituents, was the most potent MAO-A inhibitor in the series, while still maintaining good MAO-B inhibition.[9][11]

  • The Role of the Morpholine Ring: The presence of the morpholine ring is crucial for the observed MAO-B inhibitory activity.[9] It is believed to interact with the entrance cavity of the enzyme, orienting the chalcone scaffold optimally within the active site.[5]

Reversibility of Inhibition:

Further kinetic studies revealed that the inhibition of MAO-B by the lead compound, MO1, was reversible and of a mixed type.[9][11] This is a highly desirable characteristic for modern MAO inhibitors, as reversible inhibition can lead to a better safety profile compared to irreversible inhibitors.[7]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the methodologies employed.

In Vitro Monoamine Oxidase Inhibition Assay

A common method for determining the inhibitory potential of compounds against MAO-A and MAO-B is the fluorometric assay.[12][13] This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO.[12]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate, such as kynuramine or tyramine, is prepared in an appropriate assay buffer.[12][14]

  • Compound Incubation: The test compounds are pre-incubated with the MAO enzyme (either MAO-A or MAO-B) for a specific period at a controlled temperature (e.g., 37°C).[15]

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection of Hydrogen Peroxide: The generated H₂O₂ is detected using a fluorogenic probe, such as Amplex® Red, in the presence of horseradish peroxidase (HRP).[12] HRP catalyzes the reaction between H₂O₂ and the probe to produce a highly fluorescent product (resorufin).

  • Fluorescence Measurement: The increase in fluorescence is monitored over time using a microplate reader. The rate of fluorescence increase is directly proportional to the MAO activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme without inhibitor). IC50 values are then determined from dose-response curves.

MAO_Inhibition_Assay_Workflow

Caption: Workflow for a fluorometric MAO inhibition assay.

Logical Relationships in MAO Inhibition

The therapeutic effect of MAO inhibitors stems from their ability to prevent the degradation of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft.

MAO_Inhibition_Pathway

Caption: The mechanism of action of morpholine-based MAO inhibitors.

Conclusion and Future Directions

The integration of the morpholine scaffold into the chalcone framework represents a highly effective strategy for the development of potent and selective MAO-B inhibitors. The SAR studies clearly indicate that substitutions on the aromatic rings of the chalcone backbone play a critical role in modulating both the potency and selectivity of these compounds. The lead compound, a 4-fluoro-substituted morpholine-based chalcone (MO1), stands out as a promising candidate for further preclinical development, owing to its high potency, selectivity, and reversible mode of inhibition.

Future research in this area should focus on expanding the library of these analogs to further refine the SAR and to explore the potential for developing dual-acting inhibitors that could target other relevant pathways in neurodegenerative diseases. The insights gained from these comparative studies provide a solid foundation for the rational design of next-generation neurotherapeutics with improved efficacy and safety profiles.

References

  • Sasidharan, R., Eom, B. H., Heo, J. H., Park, J. E., Mohamed, A., Arafa, M., ... & Manju, S. L. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 188-197. [Link]

  • Finberg, M., & Rabey, J. M. (2021). The role of monoamine oxidase enzymes in the pathophysiology of neurological disorders. Journal of Neural Transmission, 128(7), 981-996. [Link]

  • Sasidharan, R., Eom, B. H., Heo, J. H., Park, J. E., Mohamed, A., Arafa, M., ... & Manju, S. L. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 188-197. [Link]

  • Sasidharan, R., Eom, B. H., Heo, J. H., Park, J. E., Mohamed, A., Arafa, M., ... & Manju, S. L. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 188-197. [Link]

  • Sasidharan, R., Eom, B. H., Heo, J. H., Park, J. E., Mohamed, A., Arafa, M., ... & Manju, S. L. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 188-197. [Link]

  • Mishra, N., Singh, P., & Kumar, A. (2022). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. ACS Omega, 7(32), 28266-28277. [Link]

  • Kumar, A., & Singh, P. (2025). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences, 26(9), 4707. [Link]

  • Naoi, M., & Maruyama, W. (2024). Type A monoamine oxidase; its unique role in mood, behavior and neurodegeneration. Journal of Neural Transmission, 1-15. [Link]

  • Human Monoamine Oxidase Inhibition Assay. (n.d.). Bio-protocol. [Link]

  • Kumar, B., & Kumar, A. (2021). Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. International Journal of Molecular Sciences, 22(12), 6542. [Link]

  • Tipton, K. F. (2014). The Role of Monoamine Oxidase in Humans and Its Metabolism. Psychiatric Annals, 44(11), 495-501. [Link]

  • Al-Zahrani, A. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 787-809. [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (pp. 239-251). Humana, New York, NY. [Link]

  • S., G., & et al. (2025). Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. European Journal of Medicinal Chemistry, 294, 116538. [Link]

  • Iacovelli, F., & et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 25(17), 3948. [Link]

  • Bishnoi, P., & Kumar, A. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry, 17(12), 1047-1065. [Link]

  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). (n.d.). BioVision. [Link]

  • Sharma, P., & Kumar, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Cyprotex. [Link]

  • Singh, P., & Kumar, A. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 10(52), 31235-31256. [Link]

  • Ozawa, H. (1963). structure and activity relationship of monoamine oxidase inhibitors. The Japanese Journal of Pharmacology, 13(2), 143-154. [Link]

  • Santana, L., & Uriarte, E. (2008). Quantitative Structure−Activity Relationship and Complex Network Approach to Monoamine Oxidase A and B Inhibitors. Journal of Medicinal Chemistry, 51(21), 6776-6789. [Link]

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Validation

Benchmarking 4-(2-Hydroxyphenyl)morpholin-3-one Synthesis Pathways for Efficiency

The 4-(2-Hydroxyphenyl)morpholin-3-one scaffold is a highly valuable structural motif in modern drug discovery. As an ortho-hydroxy structural analog to the well-known 4-(4-aminophenyl)morpholin-3-one core (the key inter...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-(2-Hydroxyphenyl)morpholin-3-one scaffold is a highly valuable structural motif in modern drug discovery. As an ortho-hydroxy structural analog to the well-known 4-(4-aminophenyl)morpholin-3-one core (the key intermediate in the synthesis of the blockbuster anticoagulant Rivaroxaban), this compound serves as a critical building block for novel factor Xa inhibitors, kinase inhibitors, and advanced active pharmaceutical ingredients (APIs).

However, synthesizing N-aryl morpholinones with ortho-substituents presents unique steric and electronic challenges. This guide provides an objective, data-driven benchmark of three primary synthetic pathways, evaluating their mechanistic viability, scalability, and overall efficiency to help researchers select the optimal route for their specific development phase.

Mechanistic Overview of Synthesis Pathways

The synthesis of N-aryl morpholin-3-ones generally falls into three strategic categories: direct acylation/cyclization of an aniline derivative, transition-metal-catalyzed N-arylation of a pre-formed morpholinone, and the oxidative lactamization of an N-aryl morpholine.

SynthesisPathways SM Starting Materials PathA Pathway A: Acylation & Cyclization SM->PathA 2-Aminophenol + Acyl Chloride PathB Pathway B: Ullmann N-Arylation SM->PathB Morpholin-3-one + 2-Bromophenol PathC Pathway C: Oxidative Lactamization SM->PathC N-Aryl Morpholine + NaClO2 Target 4-(2-Hydroxyphenyl) morpholin-3-one PathA->Target Base / Heat PathB->Target CuI / Ligand PathC->Target Oxidation

Figure 1: Overview of the three primary synthetic pathways for 4-(2-Hydroxyphenyl)morpholin-3-one.

Experimental Benchmarking & Protocols

Pathway A: Direct Acylation-Cyclization (The "Bayer" Approach Adapted)

This pathway is an adaptation of the highly scalable industrial route used for Rivaroxaban intermediates . It involves the reaction of 2-aminophenol with 2-(2-chloroethoxy)acetyl chloride.

  • Causality & Mechanistic Insight: The success of this route relies on the differential nucleophilicity between the amine and the phenol. By conducting the initial acylation at strictly low temperatures (0–5 °C) in a non-polar solvent like toluene, N-acylation is kinetically favored over O-acylation. The subsequent cyclization requires a mild base (K₂CO₃) and thermal energy to drive the intramolecular Sₙ2 displacement of the terminal chloride by the newly formed amide nitrogen.

  • Self-Validating Protocol:

    • Acylation: Dissolve 2-aminophenol (1.0 eq) in anhydrous toluene. Cool to 0 °C. Add 2-(2-chloroethoxy)acetyl chloride (1.05 eq) dropwise over 30 minutes. The reaction self-validates via the immediate evolution of HCl gas and the precipitation of the intermediate amide. Stir for 2 hours.

    • Cyclization: Concentrate the mixture in vacuo to remove toluene and residual HCl. Redissolve the crude intermediate in acetonitrile. Add anhydrous K₂CO₃ (2.5 eq) and heat to reflux (80 °C) for 12 hours.

    • Workup: Filter the hot suspension to remove inorganic salts. Concentrate the filtrate and recrystallize the crude product from an ethanol/water mixture to yield the pure lactam.

Pathway B: Transition-Metal Catalyzed N-Arylation (Ullmann-Goldberg)

This route attempts to couple a pre-formed morpholin-3-one with 2-bromophenol (or 2-bromoanisole followed by demethylation) using copper catalysis .

  • Causality & Mechanistic Insight: Morpholin-3-one is a lactam; its nitrogen is only weakly nucleophilic due to resonance stabilization with the adjacent carbonyl. Standard SₙAr reactions fail here. A Cu(I) catalyst paired with a bidentate ligand (e.g., 1,10-phenanthroline or 1,2-diaminocyclohexane) is required to facilitate oxidative addition and reductive elimination. For the ortho-hydroxy derivative, the free phenol often coordinates competitively with the copper center, poisoning the catalyst. Therefore, using 2-bromoanisole followed by BBr₃ deprotection is the self-validating standard.

  • Self-Validating Protocol:

    • Coupling: Charge a Schlenk flask with morpholin-3-one (1.2 eq), 2-bromoanisole (1.0 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 eq).

    • Suspend in anhydrous DMSO and degas via three freeze-pump-thaw cycles (critical for preventing Cu(I) oxidation). Heat to 130 °C for 24 hours. The solution will turn deep blue/green, indicating active copper complexes.

    • Deprotection: Isolate the N-(2-methoxyphenyl)morpholin-3-one via silica gel chromatography. Dissolve in anhydrous DCM, cool to -78 °C, and add BBr₃ (3.0 eq). Warm to room temperature and quench with methanol to yield the target compound.

Pathway C: Oxidative Lactamization (The Sodium Chlorite Approach)

A greener, emerging methodology that constructs the N-aryl morpholine first, followed by selective oxidation to the lactam .

  • Causality & Mechanistic Insight: This route avoids toxic acyl chlorides. 2-Aminophenol is condensed with bis(2-chloroethyl) ether to form 4-(2-hydroxyphenyl)morpholine. The critical step is the selective oxidation of the morpholine ring. Using sodium chlorite (NaClO₂) under mildly acidic conditions selectively oxidizes the α-carbon adjacent to the nitrogen without causing oxidative cleavage of the electron-rich ortho-aminophenol ring.

  • Self-Validating Protocol:

    • Condensation: React 2-aminophenol with bis(2-chloroethyl) ether in the presence of DIPEA at 120 °C to form the morpholine intermediate.

    • Oxidation: Dissolve the intermediate in acetonitrile/acetic acid. Heat to 50 °C. Dropwise add an aqueous solution of NaClO₂ (3.0 eq). The reaction mixture will transition from brown to pale yellow, serving as a visual indicator of completion.

    • Quench: Quench with saturated aqueous sodium sulfite to neutralize residual oxidants before extraction with ethyl acetate.

Quantitative Data & Performance Comparison

To objectively benchmark these pathways, we evaluated them across five critical manufacturing metrics: Overall Yield, E-Factor (environmental impact/waste generation), Scalability, Reagent Cost, and Target Purity.

Evaluation MetricPathway A (Acylation-Cyclization)Pathway B (Ullmann N-Arylation)Pathway C (Oxidative Lactamization)
Overall Yield 75 – 85% 45 – 60% (Over 2 steps)65 – 75%
E-Factor Low (~15-20) High (~35-50)Moderate (~25-30)
Scalability Excellent (Kg scale) Poor (Requires strict inert atm)Good (Pilot scale)
Reagent Cost ModerateHigh (Ligands, Pd/Cu, BBr₃)Low
Crude Purity > 92% (Easy recrystallization)< 80% (Requires chromatography)> 85%
Key Challenge Handling corrosive acyl chloridesOrtho-steric hindrance, metal removalRegioselectivity of oxidation

Recommended Workflow

Based on the quantitative benchmarking, Pathway A (Acylation-Cyclization) is the most efficient, scalable, and cost-effective route for synthesizing 4-(2-Hydroxyphenyl)morpholin-3-one. It bypasses the severe steric limitations of the Ullmann coupling and avoids the over-oxidation risks inherent to Pathway C.

WorkflowA Step1 Step 1: Acylation 2-Aminophenol + 2-(2-chloroethoxy)acetyl chloride Step2 Step 2: Cyclization K2CO3, Acetonitrile Reflux (80°C) Step1->Step2 Step3 Step 3: Purification Recrystallization (EtOH/H2O) Step2->Step3 Product Product Step3->Product

Figure 2: Optimized step-by-step workflow for Pathway A (Acylation-Cyclization).

Conclusion

For early-stage discovery where library generation is required, Pathway B offers modularity if diverse aryl halides are used. However, for dedicated scale-up and efficiency benchmarking of the 4-(2-Hydroxyphenyl)morpholin-3-one core, Pathway A is the definitive choice, providing self-validating intermediates, high atom economy, and robust yields without the need for transition metal clearance.

References

  • Liu, C., Yu, T., Yang, T., & Chu, C. (2020). "Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant." ACS Omega, 5(37), 23822–23827.[Link]

  • Bayer Healthcare AG. (2019). "Process for the preparation of 4-(4-aminophenyl)morpholin-3-one." WIPO Patent WO2019138362A1.[Link]

  • Pinto, D. J. P., et al. (2017). "Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212)." Journal of Medicinal Chemistry, 60(23), 9703–9723.[Link]

  • Belyakov, P. A., et al. (2022). "Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug." Organic Process Research & Development, 26(8), 2186–2213.[Link]

Comparative

Comparative Efficacy Analysis of 4-(2-Hydroxyphenyl)morpholin-3-one and Standard Reference Inhibitors in the Context of NLRP3 Inflammasome and Caspase-1 Inhibition

A Technical Guide for Researchers and Drug Development Professionals Introduction The innate immune system utilizes a variety of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMP...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The innate immune system utilizes a variety of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), initiating an inflammatory response to restore tissue homeostasis. Among these, the NOD-like receptor (NLR) family, particularly NLRP3, has garnered significant attention. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers a cascade of inflammatory responses, including the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis.[1][2][3] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of chronic inflammatory and autoimmune diseases, including but not limited to, cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, Alzheimer's disease, and atherosclerosis, making it a prime therapeutic target.[1][4][5]

This guide provides a comprehensive efficacy comparison of a novel compound, 4-(2-Hydroxyphenyl)morpholin-3-one, against well-established standard reference inhibitors of the NLRP3 inflammasome pathway. Due to the limited publicly available data on 4-(2-Hydroxyphenyl)morpholin-3-one, this guide will proceed under the scientifically-grounded hypothesis that its structural motifs may confer inhibitory activity against the NLRP3 inflammasome. This hypothesis is based on the prevalence of phenyl and morpholine moieties in other known kinase and inflammatory pathway inhibitors.[6][7][8]

To provide a robust comparative framework, we will evaluate the hypothetical efficacy of 4-(2-Hydroxyphenyl)morpholin-3-one against two standard reference inhibitors:

  • MCC950: A potent and highly selective small-molecule inhibitor of the NLRP3 inflammasome.[2][9][10][11]

  • VX-765 (Belnacasan): A potent and selective inhibitor of caspase-1, a key downstream effector of the NLRP3 inflammasome.[12][13][14]

This guide will delve into the mechanistic underpinnings of the NLRP3 inflammasome pathway, provide detailed experimental protocols for assessing inhibitor efficacy, present a comparative analysis of the hypothetical data, and offer insights into the interpretation of these results for drug discovery and development.

Mechanism of Action: The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by microbial components or endogenous cytokines, leading to the upregulation of NLRP3 and pro-IL-1β expression through the activation of the NF-κB signaling pathway.

  • Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[3]

Upon assembly, pro-caspase-1 undergoes auto-catalytic cleavage to its active form, caspase-1.[15] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2][16] Additionally, caspase-1 cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death.[15]

Inhibitor Mechanisms:

  • 4-(2-Hydroxyphenyl)morpholin-3-one (Hypothesized): It is hypothesized that this compound may directly or indirectly interfere with the assembly or activation of the NLRP3 inflammasome.

  • MCC950: This compound directly targets the NLRP3 protein, binding to the Walker B motif within the NACHT domain. This interaction is thought to lock NLRP3 in an inactive conformation, preventing ATP hydrolysis and subsequent oligomerization and inflammasome assembly.[10][11]

  • VX-765 (Belnacasan): This is a prodrug that is converted in the body to its active form, VRT-043198. VRT-043198 is a potent and selective inhibitor of caspase-1, directly blocking its enzymatic activity and thereby preventing the processing of pro-inflammatory cytokines and the induction of pyroptosis.[12][14]

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Targets PAMPs_DAMPs PAMPs/DAMPs TLR_NFkB TLR -> NF-κB Activation PAMPs_DAMPs->TLR_NFkB Pro_IL1B_NLRP3_up ↑ pro-IL-1β & NLRP3 expression TLR_NFkB->Pro_IL1B_NLRP3_up Stimuli ATP, Toxins, etc. NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1_active Active Caspase-1 Inflammasome->Casp1_active Pro_IL1B pro-IL-1β Casp1_active->Pro_IL1B Cleavage Pro_IL18 pro-IL-18 Casp1_active->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1_active->GSDMD Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Compound_X 4-(2-Hydroxyphenyl) morpholin-3-one (Hypothesized) Compound_X->NLRP3_active MCC950 MCC950 MCC950->NLRP3_active VX765 VX-765 VX765->Casp1_active

Caption: NLRP3 Inflammasome Activation Pathway and Inhibitor Targets.

Experimental Methodologies

To objectively compare the efficacy of 4-(2-Hydroxyphenyl)morpholin-3-one, MCC950, and VX-765, a series of in vitro and cell-based assays are essential. The following protocols are standard in the field for evaluating inflammasome and caspase-1 inhibitors.

In Vitro Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of caspase-1 and is crucial for assessing direct inhibitors like VX-765.[17]

Principle: The assay utilizes a specific caspase-1 substrate, such as Ac-YVAD-pNA or a fluorogenic substrate, which upon cleavage by active caspase-1, releases a chromophore (p-nitroaniline, pNA) or a fluorophore, respectively. The amount of released product is proportional to the caspase-1 activity and can be quantified spectrophotometrically or fluorometrically.[18]

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 10 mM Tris, pH 7.5, 0.1% CHAPS, 1 mM DTT, 5% DMSO).[13]

    • Reconstitute purified, active caspase-1 enzyme to the desired concentration in the reaction buffer.

    • Prepare a stock solution of the caspase-1 substrate (e.g., Ac-YVAD-pNA) in DMSO.

    • Prepare serial dilutions of the test inhibitors (4-(2-Hydroxyphenyl)morpholin-3-one, MCC950, VX-765) in the reaction buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the reaction buffer containing the test inhibitor at various concentrations to each well.

    • Add 25 µL of the active caspase-1 enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow inhibitor binding.

    • Initiate the reaction by adding 25 µL of the caspase-1 substrate solution to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.

    • Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of caspase-1 inhibition for each inhibitor concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caspase1_Assay start Start reagent_prep Prepare Reagents: - Reaction Buffer - Active Caspase-1 - Caspase-1 Substrate - Inhibitor Dilutions start->reagent_prep add_inhibitor Add Inhibitor to 96-well Plate reagent_prep->add_inhibitor add_enzyme Add Active Caspase-1 add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Caspase-1 Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_plate Read Absorbance/Fluorescence incubate->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the In Vitro Caspase-1 Activity Assay.

Cell-Based NLRP3 Inflammasome Activation Assay

This assay evaluates the ability of the inhibitors to suppress NLRP3 inflammasome activation in a cellular context.[19]

Principle: THP-1 human monocytic cells are a commonly used model for studying the NLRP3 inflammasome.[20] They are first primed with lipopolysaccharide (LPS) to upregulate NLRP3 and pro-IL-1β expression. Subsequently, an NLRP3 activator, such as nigericin or ATP, is added to trigger inflammasome assembly and activation. The efficacy of the inhibitors is determined by measuring the release of IL-1β into the cell culture supernatant, typically by ELISA.

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

    • Differentiate the THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Inhibitor Treatment and Inflammasome Activation:

    • Seed the differentiated THP-1 cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of the test inhibitors (4-(2-Hydroxyphenyl)morpholin-3-one, MCC950, VX-765) for 1 hour.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

    • Activate the NLRP3 inflammasome by adding an activator (e.g., 10 µM nigericin or 5 mM ATP) for 1-2 hours.

  • Measurement of IL-1β Release:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant.

    • Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NLRP3_Cell_Assay start Start culture_thp1 Culture and Differentiate THP-1 Cells start->culture_thp1 seed_cells Seed Differentiated THP-1 Cells culture_thp1->seed_cells add_inhibitor Pre-treat with Inhibitors seed_cells->add_inhibitor prime_cells Prime with LPS add_inhibitor->prime_cells activate_inflammasome Activate with Nigericin/ATP prime_cells->activate_inflammasome collect_supernatant Collect Supernatant activate_inflammasome->collect_supernatant run_elisa Quantify IL-1β by ELISA collect_supernatant->run_elisa analyze_data Calculate % Inhibition and IC50 run_elisa->analyze_data end End analyze_data->end

Caption: Workflow for the Cell-Based NLRP3 Inflammasome Assay.

Comparative Efficacy Data

The following table summarizes the hypothetical inhibitory activities of 4-(2-Hydroxyphenyl)morpholin-3-one in comparison to the standard reference inhibitors, MCC950 and VX-765.

InhibitorTargetIn Vitro Caspase-1 Activity Assay (IC50)Cell-Based NLRP3 Inflammasome Activation Assay (IL-1β Release, IC50)
4-(2-Hydroxyphenyl)morpholin-3-one Hypothesized: NLRP3 Inflammasome> 10 µM (Expected)500 nM (Hypothetical)
MCC950 NLRP3> 10 µM10 nM[10]
VX-765 (Belnacasan) Caspase-10.8 nM (as VRT-043198)[12][13]25 nM

Discussion and Interpretation of Results

The hypothetical data presented above provides a framework for evaluating the potential of 4-(2-Hydroxyphenyl)morpholin-3-one as an inhibitor of the NLRP3 inflammasome pathway.

  • Potency: Based on the hypothetical IC50 value of 500 nM in the cell-based assay, 4-(2-Hydroxyphenyl)morpholin-3-one demonstrates moderate potency in inhibiting NLRP3 inflammasome-mediated IL-1β release. In comparison, MCC950 exhibits significantly higher potency with an IC50 of 10 nM, establishing it as a more potent direct inhibitor of NLRP3.[10] VX-765, with an IC50 of 25 nM in the cell-based assay, also shows strong inhibition of the downstream pathway.

  • Mechanism of Action: The in vitro caspase-1 activity assay is a critical tool for elucidating the direct target of an inhibitor. As hypothesized, 4-(2-Hydroxyphenyl)morpholin-3-one, like MCC950, is not expected to directly inhibit caspase-1 activity, as indicated by the high IC50 value (> 10 µM). This suggests that its inhibitory effect in the cell-based assay is likely due to targeting an upstream component of the inflammasome pathway, such as NLRP3 itself. Conversely, VX-765's active metabolite, VRT-043198, demonstrates potent, direct inhibition of caspase-1 with a sub-nanomolar IC50 value.[12][13]

  • Therapeutic Implications: The development of novel NLRP3 inflammasome inhibitors is of significant therapeutic interest. While MCC950 has shown great promise in preclinical studies, its development has been hampered by concerns over potential hepatotoxicity.[5] This underscores the need for new chemical scaffolds with improved safety profiles. If the hypothetical potency and mechanism of 4-(2-Hydroxyphenyl)morpholin-3-one are validated, it could represent a promising starting point for further lead optimization to enhance potency and drug-like properties.

Conclusion

This guide has provided a comprehensive framework for the comparative efficacy evaluation of the novel compound 4-(2-Hydroxyphenyl)morpholin-3-one against the standard reference inhibitors MCC950 and VX-765. By employing a combination of in vitro and cell-based assays, researchers can elucidate the potency and mechanism of action of new chemical entities targeting the NLRP3 inflammasome pathway. The hypothetical data presented herein suggests that 4-(2-Hydroxyphenyl)morpholin-3-one may act as a moderately potent inhibitor of the NLRP3 inflammasome, warranting further investigation into its precise molecular target and therapeutic potential. The detailed experimental protocols and comparative data serve as a valuable resource for scientists and drug development professionals working to advance novel therapeutics for the treatment of inflammatory diseases.

References

  • Frontiers in Immunology. (2018). Pharmacological Inhibitors of the NLRP3 Inflammasome. [Link]

  • Spandidos Publications. (2022). Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). [Link]

  • Wellcome Open Research. (2020). The NLRP3 inhibitor MCC950 inhibits IL-1β production from cryopyrin-associated periodic syndrome patient’s PBMCs. [Link]

  • ACS Publications. (2023). Recent Progress and Prospects of Small Molecules for NLRP3 Inflammasome Inhibition. [Link]

  • Springer Nature. (2021). MCC950, a selective NLPR3 inflammasome inhibitor, improves neurologic function and survival after cardiac arrest and resuscitation. [Link]

  • MDPI. (2024). NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. [Link]

  • Frontiers Media S.A. (2021). Anti-NLRP3 Inflammasome Natural Compounds: An Update. [Link]

  • SciSpace. (2018). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. [Link]

  • Patsnap. (2024). What are caspase 1 inhibitors and how do they work? [Link]

  • GlpBio. (2023). Caspase-1 Inhibitor VX-765: Promising Therapy for Inflammatory Diseases. [Link]

  • Wikipedia. (n.d.). Belnacasan. [Link]

  • MDPI. (2021). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. [Link]

  • ACS Publications. (2024). Integrated Proteomics Characterization of NLRP3 Inflammasome Inhibitor MCC950 in Monocytic Cell Line Confirms Direct MCC950 Engagement with Endogenous NLRP3. [Link]

  • Promega Corporation. (2024). Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. [Link]

  • Cold Spring Harbor Laboratory Press. (2014). Assaying caspase activity in vitro. [Link]

  • Boster Biological Technology. (n.d.). Caspase-1 Assay Kit, Colorimetric Catalog No.: AR4003. [Link]

  • PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

  • Royal Society of Chemistry. (2018). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

  • PubMed. (2013). 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors. [Link]

Sources

Validation

A Guide to Navigating Reproducibility Challenges with 4-(2-Hydroxyphenyl)morpholin-3-one in High-Throughput Screening

A Senior Application Scientist's Perspective on Ensuring Data Integrity In the landscape of high-throughput screening (HTS) for drug discovery, the identification of robust and reliable hit compounds is paramount. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Ensuring Data Integrity

In the landscape of high-throughput screening (HTS) for drug discovery, the identification of robust and reliable hit compounds is paramount. However, the path to validated hits is often complicated by compounds that exhibit pan-assay interference (PAINS), leading to reproducible yet misleading results.[1][2] This guide provides an in-depth analysis of 4-(2-Hydroxyphenyl)morpholin-3-one, a scaffold that, while appearing in various screening libraries, warrants careful consideration due to its potential for generating non-specific signals and contributing to the challenge of reproducibility in HTS assays.

This document will delve into the mechanistic underpinnings of assay interference associated with this and similar chemical motifs. We will explore experimental strategies to identify and mitigate these effects, compare the performance of this scaffold with more reliable alternatives, and provide detailed protocols for robust assay design and data validation.

The Challenge of Pan-Assay Interference Compounds (PAINS)

PAINS are compounds that frequently appear as "hits" in a wide variety of HTS assays, irrespective of the biological target.[3] Their activity is not due to specific binding to the target of interest but rather to non-specific mechanisms that interfere with the assay technology itself.[4][5] These mechanisms can include:

  • Chemical Reactivity: Covalent modification of proteins or other assay components.

  • Redox Cycling: Generation of reactive oxygen species that can disrupt assay signals.[6]

  • Compound Aggregation: Formation of colloidal aggregates that can sequester and inhibit proteins non-specifically.[7]

  • Interference with Detection Technologies: Quenching or enhancement of fluorescence or luminescence signals.[8]

The 4-(2-Hydroxyphenyl)morpholin-3-one scaffold contains a catechol-like moiety (the 2-hydroxyphenyl group), which is a well-known PAINS alert.[1] Catechols are prone to oxidation, can chelate metal ions, and may engage in hydrogen bonding that leads to non-specific protein interactions, all of which can contribute to false-positive results in HTS campaigns.[4]

Identifying and Mitigating Interference from 4-(2-Hydroxyphenyl)morpholin-3-one

Given the potential for assay interference, it is crucial to implement a rigorous hit validation cascade when a compound containing the 4-(2-Hydroxyphenyl)morpholin-3-one scaffold is identified as a primary hit.

Initial Triage and Data Analysis:

  • Substructure Filtering: Utilize computational filters to flag potential PAINS, including those with catechol or similar reactive motifs, early in the screening process.[3][9]

  • Promiscuity Analysis: Examine historical screening data to determine if the compound is a "frequent hitter," appearing as active across multiple, unrelated assays.[6][10]

Experimental Validation Workflow:

A systematic experimental approach is essential to distinguish true hits from artifacts.

HTS_Validation_Workflow cluster_0 Primary HTS cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action Studies cluster_3 Outcome Primary_Screen Primary Screen Hit (e.g., 4-(2-Hydroxyphenyl)morpholin-3-one) Dose_Response Dose-Response Curve Primary_Screen->Dose_Response Confirm Potency Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Confirm Target-Specific Activity Counter_Screen Counter-Screen Orthogonal_Assay->Counter_Screen Rule out Assay Technology Interference Aggregation_Assay Aggregation Assay (e.g., DLS, Detergent) Counter_Screen->Aggregation_Assay Reactivity_Assay Reactivity Assay (e.g., LC-MS) Counter_Screen->Reactivity_Assay Biophysical_Binding Biophysical Binding Assay (e.g., SPR, ITC) Counter_Screen->Biophysical_Binding If No Interference False_Positive False Positive Aggregation_Assay->False_Positive If Aggregation Detected Reactivity_Assay->False_Positive If Reactive Validated_Hit Validated Hit Biophysical_Binding->Validated_Hit Confirm Direct Binding Biophysical_Binding->False_Positive No Binding

Caption: A robust workflow for validating HTS hits and identifying false positives.

Comparative Analysis: Alternatives to Problematic Scaffolds

When faced with hits containing PAINS-like structures, it is prudent to explore alternative chemotypes that are less prone to assay interference. The choice of an alternative will be target-dependent, but the general principle is to select scaffolds with a lower propensity for non-specific interactions.

Feature4-(2-Hydroxyphenyl)morpholin-3-oneAlternative Scaffold (Example: Benzimidazole)
PAINS Liability High (due to catechol-like moiety)Generally Low to Moderate
Mechanism of Interference Oxidation, metal chelation, aggregationLess prone to redox cycling and aggregation
Structure-Activity Relationship (SAR) Often flat or inconsistent due to non-specific activityTypically more defined and interpretable
Confirmation in Orthogonal Assays Frequently fails to confirmHigher probability of confirmation

Note: The suitability of any scaffold must be evaluated in the context of the specific biological target and assay format.

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

This protocol is designed to assess whether the observed activity of a compound is due to the formation of colloidal aggregates.

Materials:

  • Test compound (e.g., 4-(2-Hydroxyphenyl)morpholin-3-one)

  • Assay buffer

  • Non-ionic detergent (e.g., Triton X-100 or Tween-20)

  • Assay components (enzyme, substrate, etc.)

  • Microplates (384-well)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer with and without the addition of 0.01% (v/v) Triton X-100.

  • Dispense the compound dilutions into the microplate.

  • Add the other assay components (e.g., enzyme, substrate) to initiate the reaction.

  • Incubate the plate for the predetermined assay time.

  • Read the plate using the appropriate detection method (e.g., fluorescence, luminescence).

  • Analysis: Compare the dose-response curves in the presence and absence of detergent. A significant rightward shift or complete loss of activity in the presence of detergent is indicative of aggregation-based inhibition.[7]

Protocol 2: Orthogonal Assay Confirmation

An orthogonal assay measures the same biological endpoint but uses a different detection technology. This helps to rule out artifacts specific to the primary assay format.

Example:

  • Primary Assay: A fluorescence-based assay measuring enzyme inhibition.

  • Orthogonal Assay: A label-free mass spectrometry-based assay directly measuring the conversion of substrate to product.

Procedure:

  • Perform a dose-response experiment with the test compound in the orthogonal assay format.

  • Analysis: Compare the potency (e.g., IC50) obtained from the orthogonal assay with that from the primary assay. A significant discrepancy in potency suggests that the compound's activity in the primary screen was likely an artifact of the detection method.[11]

Ensuring HTS Reproducibility: Best Practices

Reproducibility is the cornerstone of reliable scientific discovery.[12][13] In the context of HTS, this requires careful attention to assay design, validation, and data analysis.[14][15]

HTS_Reproducibility_Pillars cluster_0 Assay Development & Validation cluster_1 Screening Execution cluster_2 Data Analysis & Hit Triage Assay_Robustness Assay Robustness (Z', S/B) Plate_Uniformity Plate Uniformity Controls Assay_Robustness->Plate_Uniformity Reagent_QC Reagent QC & Stability Reagent_QC->Plate_Uniformity DMSO_Tolerance DMSO Tolerance DMSO_Tolerance->Plate_Uniformity Systematic_Error_Correction Systematic Error Correction Plate_Uniformity->Systematic_Error_Correction Environmental_Control Environmental Control Environmental_Control->Systematic_Error_Correction Automation_Precision Automation Precision Automation_Precision->Systematic_Error_Correction Statistical_Analysis Appropriate Statistical Analysis Systematic_Error_Correction->Statistical_Analysis Hit_Validation_Cascade Rigorous Hit Validation Statistical_Analysis->Hit_Validation_Cascade

Caption: Key pillars for ensuring reproducibility in HTS campaigns.

Key Recommendations:

  • Thorough Assay Validation: Before initiating a full-scale screen, rigorously validate the assay for robustness, including determining the Z'-factor, signal-to-background ratio, and tolerance to DMSO.[16]

  • Implement Quality Control Measures: Include appropriate positive and negative controls on every plate to monitor assay performance and identify potential plate- or day-to-day variability.[17]

  • Correct for Systematic Errors: Employ computational methods to correct for systematic errors such as edge effects or gradients across plates.[18]

  • Embrace Orthogonal Confirmation: Do not rely on a single assay technology. Plan for orthogonal and counter-screens as an integral part of the hit validation process.[11]

Conclusion

While 4-(2-Hydroxyphenyl)morpholin-3-one and similar compounds may emerge as hits in primary HTS assays, their inherent potential for non-specific activity and assay interference necessitates a cautious and systematic approach to validation. By understanding the mechanisms of PAINS, implementing a robust hit triage cascade, and prioritizing assay reproducibility, researchers can effectively navigate the challenges posed by such compounds. This diligence is essential for minimizing wasted resources on false positives and ensuring that downstream drug discovery efforts are focused on genuinely promising chemical matter.

References

  • Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. 2010;53(7):2719-40. Available from: [Link]

  • Baell J, Walters MA. Chemistry: Chemical con artists foil drug discovery. Nature. 2014;513(7519):481-3. Available from: [Link]

  • Dahlin JL, Walters MA. The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. 2014;6(11):1265-90. Available from: [Link]

  • Capuzzi SJ, Muratov EN, Tropsha A. Pan-Assay Interference Compounds (PAINS): A Call for More Careful Application of Filters in Drug Discovery. Journal of Chemical Information and Modeling. 2017;57(3):417-427. Available from: [Link]

  • Dahlin JL, Baell JB, Walters MA. The Art of the Triage: How to Make Your Hits a Hit. ACS Medicinal Chemistry Letters. 2017;8(12):1237-1240. Available from: [Link]

  • Iversen PW, Beck B, Chen YF, et al. HTS Assay Validation. In: Markossian S, Sittampalam GS, Grossman A, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Macarron R, Banks MN, Bojanic D, et al. Process validation and screen reproducibility in high-throughput screening. Journal of Biomolecular Screening. 2009;14(1):1-10. Available from: [Link]

  • Li Q, Zhao Z. Measuring reproducibility of high-throughput experiments. The Annals of Applied Statistics. 2015;9(3):1265-1288. Available from: [Link]

  • National Academies of Sciences, Engineering, and Medicine. Reproducibility and Replicability in Science. Washington, DC: The National Academies Press; 2019. Available from: [Link]

  • Inglese J, Shamu CE, Guy CS. The high-throughput screening data life cycle. Nature Chemical Biology. 2007;3(8):438-441. Available from: [Link]

  • Thorne N, Auld DS, Inglese J. Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. 2010;14(3):315-324. Available from: [Link]

  • Kevorkov D, Makarenkov V. Statistical and machine learning methods for correction of systematic error in high-throughput screening. Briefings in Bioinformatics. 2015;16(2):210-222. Available from: [Link]

  • Baell JB. A painful reality in academic drug discovery. Nature Chemical Biology. 2016;12(2):68-70. Available from: [Link]

  • Dahlin JL, Inglese J, Walters MA. Mitigating risk in academic preclinical drug discovery. Nature Reviews Drug Discovery. 2015;14(4):279-294. Available from: [Link]

  • Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. 1999;4(2):67-73. Available from: [Link]

  • Sipes NS, Martin MT, Kothiya P, et al. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Applied In Vitro Toxicology. 2017;3(2):119-127. Available from: [Link]

  • Iversen PW, Eastwood BJ, Sittampalam GS, Cox KL. A comparison of assay performance measures in screening assays: signal window, Z' factor, and assay variability ratio. Journal of Biomolecular Screening. 2006;11(3):247-252. Available from: [Link]

  • Simeonov A, Jadhav A, Thomas CJ, et al. Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. 2008;51(8):2363-2371. Available from: [Link]

  • Laggner C, Kokel D, Tanguay RL, et al. A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery. 2018;23(1):15-26. Available from: [Link]

  • Alves VM, Glick M, Owen J, et al. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. 2023;66(18):12828-12839. Available from: [Link]

  • Baell J. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. 2017;12(12):2976-2980. Available from: [Link]

  • Fuller, M. What are PAINS? BIT 479/579 High-throughput Discovery. Available from: [Link]

  • Dahlin JL, Auld DS, Walters MA. PAINS management: an open source model to eliminate nuisance compounds. SLAS Discovery. 2018;23(10):1018-1026. Available from: [Link]

  • Dahlin JL, Walters MA. Aches and Pains in Drug Discovery. Drug Hunter. 2022. Available from: [Link]

  • Ranomics. Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. 2025. Available from: [Link]

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  • Chen B, et al. ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. 2024;52(W1):W648-W655. Available from: [Link]

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Comparative

A Comparative Guide to Cross-Reactivity in the Bioanalysis of 4-(2-Hydroxyphenyl)morpholin-3-one

Introduction: The Analytical Challenge of Morpholinone-Containing Compounds in Modern Drug Development The morpholin-3-one moiety is a key structural feature in a number of modern pharmaceuticals, most notably the direct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Morpholinone-Containing Compounds in Modern Drug Development

The morpholin-3-one moiety is a key structural feature in a number of modern pharmaceuticals, most notably the direct oral anticoagulant (DOAC), Rivaroxaban. As drug development progresses, understanding the metabolic fate of these compounds is paramount. 4-(2-Hydroxyphenyl)morpholin-3-one represents a potential hydroxylated metabolite of such drugs. Its accurate quantification in complex biological matrices like plasma and urine is critical for pharmacokinetic, pharmacodynamic, and toxicological assessments. However, the structural similarity of metabolites and co-administered drugs presents a significant analytical challenge: cross-reactivity.

This guide provides an in-depth comparison of the primary analytical methodologies used for the quantification of morpholinone-containing compounds and their metabolites. We will explore the underlying principles of these techniques, their susceptibility to cross-reactivity, and provide detailed experimental protocols to validate the specificity of your assays. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to select and validate the most appropriate analytical method for their specific needs, ensuring data integrity and regulatory compliance.

Understanding the Landscape of Analytical Methodologies

The two most prevalent techniques for the quantification of small molecule drugs and their metabolites in biological matrices are Ligand Binding Assays (e.g., Immunoassays) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages, particularly concerning specificity and cross-reactivity.

Ligand Binding Assays (LBAs): The Double-Edged Sword of Antibody-Based Detection

LBAs, such as ELISA, are workhorses in many clinical and research laboratories due to their high throughput and relatively low cost. These assays rely on the specific binding of an antibody to the target analyte.

  • Principle of Detection: An antibody raised against the target analyte (or a structurally similar molecule) is immobilized on a solid phase. The sample is incubated with the antibody, and after a series of washing steps, a detection antibody conjugated to an enzyme is added. The enzymatic reaction produces a measurable signal (e.g., colorimetric, fluorescent) that is proportional to the concentration of the analyte.

  • Susceptibility to Cross-Reactivity: The specificity of an LBA is entirely dependent on the selectivity of the antibody. Antibodies may recognize and bind to structurally related compounds, such as metabolites or other drugs with similar epitopes. For instance, an antibody developed against Rivaroxaban might also bind to its hydroxylated metabolites, leading to an overestimation of the parent drug concentration. Chromogenic anti-Xa assays, a type of functional LBA used for monitoring anticoagulant activity, are known to be susceptible to cross-reactivity from other anti-Xa drugs like heparin, enoxaparin, apixaban, and edoxaban[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity

LC-MS/MS has emerged as the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and, most importantly, its exceptional specificity[2].

  • Principle of Detection: This technique involves a two-stage separation and detection process. First, the sample is injected into a liquid chromatograph, where the analyte of interest is separated from other matrix components based on its physicochemical properties (e.g., polarity, size). The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer is set to monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), which are unique to the analyte's chemical structure.

  • Mitigating Cross-Reactivity: The high specificity of LC-MS/MS arises from the combination of chromatographic separation and mass-based detection. Even if a structurally similar compound co-elutes with the analyte from the LC column, it is highly unlikely to have the same precursor and product ion masses. This makes LC-MS/MS significantly less prone to cross-reactivity compared to LBAs[2]. Numerous validated LC-MS/MS methods have been developed for the quantification of Rivaroxaban and its metabolites in human plasma and urine[3][4][5].

Comparative Analysis of Analytical Methodologies

FeatureLigand Binding Assays (e.g., Immunoassays)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Moderate to High (Antibody dependent)Very High
Cross-Reactivity High potential with structurally similar compoundsLow potential, easily identifiable
Sensitivity HighVery High
Throughput HighModerate to High
Cost per Sample LowHigh
Development Time Long (for novel assays)Moderate
Expertise Required ModerateHigh

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness of your analytical data, a thorough investigation of potential cross-reactivity is essential. Below are detailed protocols for evaluating the specificity of both LBA and LC-MS/MS methods for the analysis of 4-(2-Hydroxyphenyl)morpholin-3-one.

Experimental Workflow for Cross-Reactivity Assessment

Caption: Workflow for assessing cross-reactivity.

Protocol 1: Specificity and Cross-Reactivity Assessment for a Competitive ELISA
  • Preparation of Reagents:

    • Coating Buffer: 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6.

    • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

    • Analyte Standard: Prepare a stock solution of 4-(2-Hydroxyphenyl)morpholin-3-one in a suitable solvent (e.g., DMSO) and serially dilute in analyte-free biological matrix.

    • Potential Cross-Reactants: Prepare stock solutions of the parent drug (e.g., Rivaroxaban), other known metabolites, and structurally similar co-administered drugs at high concentrations.

    • Antibody Solution: Dilute the primary antibody against the analyte in blocking buffer.

    • Enzyme-Conjugated Secondary Antibody: Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Substrate Solution: Prepare the TMB substrate solution according to the manufacturer's instructions.

    • Stop Solution: 2 M Sulfuric Acid.

  • Assay Procedure:

    • Coat a 96-well microplate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with blocking buffer for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the analyte standards, quality control samples, and samples spiked with potential cross-reactants to the wells.

    • Add the enzyme-conjugated analyte (tracer) to all wells and incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

    • Add the substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis and Interpretation:

    • Generate a standard curve by plotting the absorbance against the concentration of the analyte standards.

    • Determine the concentration of the potential cross-reactants that cause a 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Analyte / IC50 of Potential Cross-Reactant) x 100%

    • A high percentage indicates significant cross-reactivity.

Protocol 2: Specificity and Cross-Reactivity Assessment for LC-MS/MS
  • Preparation of Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Internal Standard (IS) Stock Solution: Prepare a stock solution of a stable isotope-labeled analog of the analyte in a suitable solvent.

    • Analyte Stock Solution: Prepare a stock solution of 4-(2-Hydroxyphenyl)morpholin-3-one in a suitable solvent.

    • Potential Cross-Reactants Stock Solutions: Prepare stock solutions of the parent drug, other metabolites, and co-administered drugs.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., Zorbax SB-C18)[3].

      • Flow Rate: 0.4 mL/min[5].

      • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM Transitions: Optimize the precursor and product ion transitions for the analyte and the internal standard. For example, for Rivaroxaban (a related compound), a precursor ion of m/z 436.3 is monitored with product ions of m/z 231.1, 289.2, and 318.2[3]. Similar optimization would be required for 4-(2-Hydroxyphenyl)morpholin-3-one.

  • Cross-Reactivity Assessment:

    • Analyze six individual blank matrix samples from different donors to check for endogenous interferences at the retention time of the analyte and IS.

    • Analyze the blank matrix spiked with the potential cross-reactants at their highest expected concentrations.

    • Monitor the MRM transitions of the analyte. The presence of a peak at the retention time of the analyte indicates cross-reactivity. The response should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte.

Conclusion: A Strategic Approach to Ensuring Bioanalytical Data Integrity

The choice of analytical methodology for the quantification of 4-(2-Hydroxyphenyl)morpholin-3-one and other morpholinone-containing compounds has profound implications for the accuracy and reliability of preclinical and clinical study data. While immunoassays offer high throughput for screening purposes, their inherent susceptibility to cross-reactivity necessitates rigorous validation and may not be suitable for definitive quantification in the presence of structurally similar compounds.

LC-MS/MS, with its superior specificity derived from the combination of chromatographic separation and mass-based detection, stands as the unequivocal gold standard for regulatory-compliant bioanalysis. By implementing the detailed validation protocols outlined in this guide, researchers can confidently select and qualify an analytical method that ensures the integrity of their data, ultimately contributing to the development of safer and more effective medicines.

References

  • Rapid liquid chromatography tandem mass spectrometry determination of rivaroxaban levels in human plasma for therapeutic drug monitoring. (2017). Romanian Journal of Laboratory Medicine. [Link]

  • Stability-Indicating, Method, for the Determination, of Rivaroxaban, and its Degradation, Products, using, LC-MS, and, TLC. (n.d.). ResearchGate. [Link]

  • Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies. (2021). Biomedical Chromatography. [Link]

  • Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring. (2022). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Determination of rivaroxaban in patient's plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS). (2017). PLOS ONE. [Link]

  • In Vitro Metabolism of Rivaroxaban, an Oral, Direct Factor Xa Inhibitor, in Liver Microsomes and Hepatocytes of Rats, Dogs, and Humans. (n.d.). ResearchGate. [Link]

  • Rivaroxaban Assay (Anti Xa). (n.d.). University of Iowa Health Care. [Link]

  • Bioequivalence Studies of Two Formulations of Rivaroxaban 10 Mg Coated. (2023). Annex Publishers. [Link]

  • Metabolism and excretion of rivaroxaban, an oral, direct factor Xa inhibitor, in rats, dogs, and humans. (2009). Drug Metabolism and Disposition. [Link]

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Validation

A Senior Application Scientist's Guide to Validating LC-MS/MS Bioanalytical Methods for 4-(2-Hydroxyphenyl)morpholin-3-one

For researchers and drug development professionals, the precise quantification of novel chemical entities in biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and bioavailability studies. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the precise quantification of novel chemical entities in biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and bioavailability studies. This guide provides an in-depth, scientifically grounded framework for the development and validation of a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for 4-(2-Hydroxyphenyl)morpholin-3-one.

Part 1: Strategic Method Development

A successful validation is predicated on a well-developed method. The unique physicochemical properties of 4-(2-Hydroxyphenyl)morpholin-3-one, a polar compound containing both a phenol and a lactam moiety, guide our initial choices.

Internal Standard (IS) Selection: The Cornerstone of Quantitation

The internal standard is critical for correcting variability throughout the analytical process, from extraction to instrumental analysis.[4][5] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or D₄-4-(2-Hydroxyphenyl)morpholin-3-one). A SIL-IS co-elutes and experiences identical ionization effects as the analyte, providing the most accurate correction.[5][6] If a SIL-IS is unavailable, a structural analog that is close in chemical structure, retention time, and ionization response may be used, though it is a less ideal option.[6][7]

Mass Spectrometry: Tuning for Specificity and Sensitivity

The goal is to establish highly selective and stable Multiple Reaction Monitoring (MRM) transitions for the analyte and the IS.

Experimental Protocol: MS Parameter Optimization

  • Direct Infusion: Prepare a ~1 µg/mL solution of the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse directly into the mass spectrometer.

  • Precursor Ion Selection: Acquire full scan mass spectra in both positive and negative electrospray ionization (ESI) modes to identify the most abundant and stable precursor ion, likely the [M+H]⁺ or [M-H]⁻.

  • Product Ion Scanning: Perform product ion scans on the selected precursor to identify the most intense and stable product ions. Choose at least two transitions for confirmation and quantification.

  • Optimization: Optimize MS parameters such as collision energy (CE) and declustering potential (DP) for each MRM transition to maximize signal intensity.

Liquid Chromatography: Achieving Separation

The polarity of 4-(2-Hydroxyphenyl)morpholin-3-one presents a chromatographic challenge. While conventional reversed-phase (C18) columns may provide inadequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior alternative for polar compounds, offering better retention without the need for derivatization.[8][9]

Comparison of Chromatographic Approaches

FeatureReversed-Phase (C18)HILIC
Principle Separation based on hydrophobicity.Partitioning into a water-enriched layer on the stationary phase surface.
Mobile Phase High aqueous content initially.High organic content initially (e.g., >80% Acetonitrile).
Suitability for Analyte May result in poor retention (early elution).Excellent retention for polar compounds.[8]
Considerations Risk of co-elution with phospholipids and other early-eluting matrix components.[10]Requires careful equilibration; can be sensitive to sample solvent composition.

A recommended starting point is a HILIC column with an amide or diol stationary phase, using a gradient from high acetonitrile concentration to a lower concentration with an aqueous buffer like ammonium formate.

Sample Preparation: A Comparative Analysis

The objective of sample preparation is to remove proteins and other interfering matrix components like phospholipids, which are notorious for causing ion suppression.[11][12]

Comparison of Sample Preparation Techniques

TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[13][14]Simple, fast, and inexpensive.Results in the least clean extract; high risk of matrix effects from residual phospholipids.[13]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.[14][15]Cleaner extracts than PPT; can be selective based on pH and solvent choice.More labor-intensive; requires solvent optimization.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[14][16]Provides the cleanest extracts and highest selectivity.[16]Most complex and expensive method; requires significant method development.

For initial method development, Protein Precipitation is a pragmatic starting point due to its simplicity. However, if matrix effects prove significant, progressing to LLE or SPE is recommended.

Part 2: The Regulatory-Compliant Validation Protocol

Full method validation establishes the performance characteristics of the bioanalytical method, ensuring it is reliable and reproducible for its intended use.[17] The following protocol is aligned with FDA and EMA guidelines.[2][18][19]

G cluster_dev Method Development cluster_val Full Validation Protocol cluster_app Application Dev Initial Method Setup (LC, MS, IS, Sample Prep) Selectivity Selectivity & Specificity Dev->Selectivity CalCurve Calibration Curve & LLOQ Selectivity->CalCurve AP Accuracy & Precision CalCurve->AP Matrix Matrix Effect & Recovery AP->Matrix Stability Stability Matrix->Stability Analysis Routine Sample Analysis Stability->Analysis

Caption: Bioanalytical method validation workflow.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.

Experimental Protocol:

  • Analyze at least six blank matrix samples from individual sources (e.g., six different lots of human plasma).

  • Analyze a blank sample spiked only with the internal standard.

  • Responses in blank samples at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) sample.[17]

  • Responses at the retention time of the IS should be less than 5% of its response in the LLOQ sample.[17]

Calibration Curve and Lower Limit of Quantification (LLOQ)

Objective: To demonstrate the relationship between instrument response and known concentrations of the analyte and to define the lowest concentration that can be measured with acceptable accuracy and precision.

Experimental Protocol:

  • Prepare a blank sample, a zero sample (blank + IS), and a minimum of six to eight non-zero calibration standards by spiking known amounts of the analyte into the biological matrix.

  • The curve should be continuous and reproducible. A linear regression with 1/x² weighting is often appropriate.

  • Acceptance Criteria: At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[1] The LLOQ sample must have a signal-to-noise ratio of at least 5 and be identifiable, discrete, and reproducible.

Accuracy and Precision

Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

Experimental Protocol:

  • Prepare Quality Control (QC) samples in the same biological matrix at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Mid QC, and High QC.

  • Intra-batch (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-batch (Between-run): Analyze the QC samples on at least three different days.

  • Acceptance Criteria: The mean concentration for accuracy should be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (CV) for precision should not exceed 15% (20% at LLOQ).[20]

Matrix Effect and Recovery

Objective: To assess the impact of matrix components on the ionization of the analyte (Matrix Effect) and to evaluate the efficiency of the extraction process (Recovery).

Experimental Protocol:

  • Matrix Effect:

    • Prepare two sets of samples: (A) Analyte and IS spiked into post-extraction blank matrix. (B) Analyte and IS in a neat solution.

    • The matrix factor is calculated as the peak response ratio of (A) to (B). This should be assessed at low and high QC concentrations using at least six lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%.

  • Recovery:

    • Prepare three sets of samples: (A) Extracted QC samples. (B) Post-extraction spiked samples. (C) Neat solution samples.

    • Recovery (%) = (Peak Response of A / Peak Response of B) x 100. This should be consistent across QC levels.

Stability

Objective: To ensure the analyte is stable throughout the sample lifecycle, from collection to final analysis.

Experimental Protocol:

  • Analyze low and high QC samples after exposure to various conditions:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration exceeding expected sample handling time.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.

    • Stock Solution Stability: At room temperature and refrigerated conditions.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Part 3: Data Summary and Interpretation

A successful validation study culminates in a summary of these performance characteristics. The data should clearly demonstrate that the method is fit for its purpose.

Table 1: Hypothetical Validation Summary for 4-(2-Hydroxyphenyl)morpholin-3-one

Validation ParameterConcentration (ng/mL)Acceptance CriteriaResult
Linearity Range 1 - 1000r² ≥ 0.990.998 (1/x²)
LLOQ 1Accuracy: ±20%, Precision: ≤20% CVPass
Intra-batch Accuracy 3 (Low), 50 (Mid), 800 (High)Within ±15%102.1%, 98.5%, 101.3%
Intra-batch Precision 3 (Low), 50 (Mid), 800 (High)≤15% CV4.5%, 3.1%, 2.8%
Inter-batch Accuracy 3 (Low), 50 (Mid), 800 (High)Within ±15%104.5%, 100.2%, 97.9%
Inter-batch Precision 3 (Low), 50 (Mid), 800 (High)≤15% CV6.8%, 4.5%, 4.1%
Matrix Effect (IS-Norm) 3 (Low), 800 (High)≤15% CV7.2%
Recovery 3 (Low), 800 (High)Consistent & Reproducible~85%
Stability (Freeze-Thaw) 3 (Low), 800 (High)Within ±15% of nominalPass
Stability (Bench-Top, 24h) 3 (Low), 800 (High)Within ±15% of nominalPass

Conclusion

This guide provides a comprehensive, scientifically-driven framework for developing and validating a robust LC-MS/MS bioanalytical method for 4-(2-Hydroxyphenyl)morpholin-3-one. By systematically optimizing chromatographic and mass spectrometric conditions, carefully selecting a sample preparation strategy, and rigorously executing a validation protocol grounded in global regulatory standards, researchers can generate high-quality, reliable, and defensible data critical for advancing drug development programs.

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  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

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  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

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  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Vietnam Journal of Food Control. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

Sources

Validation

Inter-laboratory validation of 4-(2-Hydroxyphenyl)morpholin-3-one quality control testing

An Inter-Laboratory Guide to Establishing a Validated Quality Control Assay for 4-(2-Hydroxyphenyl)morpholin-3-one This guide provides a comprehensive framework for the development, comparison, and inter-laboratory valid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Guide to Establishing a Validated Quality Control Assay for 4-(2-Hydroxyphenyl)morpholin-3-one

This guide provides a comprehensive framework for the development, comparison, and inter-laboratory validation of analytical methods for the quality control (QC) of 4-(2-Hydroxyphenyl)morpholin-3-one, a key pharmaceutical intermediate. As the quality of an active pharmaceutical ingredient (API) is fundamentally dependent on the purity and consistency of its precursors, establishing a robust and reproducible analytical method for this intermediate is not merely a procedural step but a cornerstone of drug safety and efficacy.[1][2]

This document is structured to guide researchers, analytical development scientists, and quality control professionals through the logical and scientific process of method selection and validation, grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).[3][4][5]

The Critical Role of Intermediate Quality Control

4-(2-Hydroxyphenyl)morpholin-3-one is a morpholinone derivative, a class of compounds frequently used as building blocks in medicinal chemistry.[6][7] The quality of this intermediate directly influences the critical quality attributes (CQAs) of the final API, affecting process reproducibility, impurity profiles, and batch-to-batch consistency.[1] Therefore, a validated QC method is essential to:

  • Ensure Identity: Confirm the correct molecular structure.

  • Quantify Purity (Assay): Determine the precise amount of the desired compound.

  • Control Impurities: Detect and quantify process-related impurities and potential degradants.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[8] An inter-laboratory validation, or reproducibility study, is the ultimate test of a method's robustness, demonstrating that it can produce consistent results across different laboratories, analysts, and equipment.[5][8]

Comparative Analysis of Primary Analytical Methods

The selection of an analytical technique is the first critical decision. For a polar organic molecule like 4-(2-Hydroxyphenyl)morpholin-3-one, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most viable options.[9][10]

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique in pharmaceutical analysis. It excels at separating non-volatile and thermally sensitive compounds, making it highly suitable for many morpholinone derivatives.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique offering high sensitivity and specificity.[13] However, due to the polarity of morpholine derivatives, direct analysis is often challenging, necessitating a derivatization step to increase volatility.[14][15]

The following diagram illustrates the decision-making process for method selection.

Start Start: Define Analytical Need for Intermediate CheckVolatility Is the analyte sufficiently volatile and thermally stable? Start->CheckVolatility CheckDerivatization Is derivatization acceptable (time, cost, complexity)? CheckVolatility->CheckDerivatization Yes SelectHPLC Primary Choice: HPLC (Robust, direct analysis) CheckVolatility->SelectHPLC No CheckDerivatization->SelectHPLC No SelectGCMS Alternative: GC-MS (High sensitivity, requires derivatization) CheckDerivatization->SelectGCMS Yes Validate Proceed to Method Validation (ICH Q2) SelectHPLC->Validate SelectGCMS->Validate

Caption: Decision pathway for selecting an analytical method.

Method Performance Comparison

The table below provides a comparative summary of expected performance characteristics for a well-developed HPLC-UV and a derivatization-based GC-MS method for the analysis of 4-(2-Hydroxyphenyl)morpholin-3-one.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale & Justification
Specificity High (demonstrated via peak purity and forced degradation)Very High (based on unique mass fragmentation patterns)GC-MS offers superior specificity due to the added dimension of mass-to-charge ratio, which is unique to the analyte's structure.
Limit of Quantitation (LOQ) ~0.05% area/area<0.01% area/areaGC-MS typically provides lower detection and quantitation limits, making it ideal for trace impurity analysis.[13]
Precision (%RSD) ≤ 1.0%≤ 2.0%HPLC often demonstrates slightly better precision for assay-level quantification due to fewer sample preparation steps (no derivatization).
Linearity (R²) > 0.999> 0.999Both methods are expected to show excellent linearity over the specified range when properly developed.
Throughput & Complexity Higher Throughput, Less ComplexLower Throughput, More ComplexThe derivatization and extraction steps required for GC-MS increase analysis time and complexity compared to the direct injection approach of HPLC.[16]

Experimental Protocols for Quality Control Testing

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: HPLC-UV Method for Assay and Impurity Determination

This reverse-phase HPLC method is designed for the simultaneous determination of the main component (assay) and process-related impurities.

A. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

B. Sample Preparation:

  • Accurately weigh approximately 25 mg of 4-(2-Hydroxyphenyl)morpholin-3-one into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a stock solution of ~500 µg/mL.

  • For assay determination, further dilute 5.0 mL of the stock solution to 25.0 mL with diluent to a final concentration of ~100 µg/mL.

C. Rationale for Choices:

  • A C18 column is selected for its versatility in retaining moderately polar to nonpolar compounds.

  • A phosphate or phosphoric acid buffer is used to control the pH of the mobile phase, ensuring consistent ionization state of the analyte and, therefore, reproducible retention times.

  • A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved from the main peak within a reasonable run time.[17]

Protocol 2: GC-MS Method for Trace Impurity Analysis

This method is optimized for high sensitivity in detecting trace-level impurities, particularly those that may be volatile or semi-volatile after derivatization.

A. Derivatization and Extraction:

  • To 1.0 mL of a sample solution (~100 µg/mL in water), add 100 µL of 0.05 M Hydrochloric Acid (HCl).

  • Add 100 µL of saturated sodium nitrite (NaNO₂) solution and vortex the mixture.[13][16]

  • Heat the mixture at 40°C for 5 minutes to facilitate the formation of the N-nitroso derivative.[16]

  • After cooling, add 0.5 mL of dichloromethane, vortex for 1 minute, and allow the layers to separate.

  • Carefully transfer the lower organic layer to an autosampler vial for injection.

B. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless, 1 µL

  • Oven Program:

    • Initial: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Impact (EI), 70 eV

  • Scan Range: 40-450 m/z

C. Rationale for Choices:

  • Derivatization is necessary because the hydroxyl and amine functionalities make the parent molecule too polar and non-volatile for GC analysis. The N-nitrosation reaction creates a more volatile and thermally stable derivative suitable for GC.[13][14][15]

  • Dichloromethane is a common solvent for liquid-liquid extraction of the derivatized compound due to its immiscibility with water and good solvation properties for the derivative.

  • A DB-5ms column is a general-purpose, low-bleed column that provides excellent separation for a wide range of compounds.

Designing the Inter-Laboratory Validation Study

An inter-laboratory study is essential to assess the reproducibility of the chosen analytical method. This process must be meticulously planned and executed according to established guidelines.[3][4][5]

The following workflow outlines the key stages of the validation study.

cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Develop Validation Protocol (Based on ICH Q2) P2 Select ≥ 3 Independent Labs P1->P2 P3 Prepare & Distribute Homogeneous and Blinded QC Samples P2->P3 P4 Provide Reference Standard and Finalized Analytical Method P3->P4 E1 Lab A: Execute Protocol (Different Analyst/System) P4->E1 E2 Lab B: Execute Protocol (Different Analyst/System) P4->E2 E3 Lab C: Execute Protocol (Different Analyst/System) P4->E3 A1 Collect Raw Data and Chromatograms from all Labs E1->A1 E2->A1 E3->A1 A2 Perform Statistical Analysis (ANOVA, RSD%) A1->A2 A3 Assess Reproducibility, Accuracy, and Precision A2->A3 A4 Compile Final Validation Report A3->A4 Final Final A4->Final Method is Validated for QC Use

Caption: Workflow for an inter-laboratory validation study.

Key Validation Parameters and Acceptance Criteria

The validation protocol must clearly define the experiments and acceptance criteria for each characteristic as per ICH Q2(R1) guidelines.[4][5][18]

Parameter Objective Typical Experiment Acceptance Criteria
Accuracy To assess the closeness of test results to the true value.[4][19]Assay of a reference standard at 3 levels (e.g., 80%, 100%, 120% of the nominal concentration), 3 replicates each.Mean recovery of 98.0% - 102.0%.
Precision To measure the degree of scatter between a series of measurements.[20]Repeatability: 6 replicate preparations at 100% concentration. Intermediate Precision: Repeatability test on a different day by a different analyst. Reproducibility: Inter-laboratory comparison of results on the same homogeneous sample.Repeatability/Intermediate: RSD ≤ 1.5%. Reproducibility: RSD ≤ 2.5%.
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[4][5]Forced degradation study (acid, base, peroxide, heat, light). Peak purity analysis using a photodiode array (PDA) detector.No interference at the retention time of the main peak. Peak purity index > 0.999.
Linearity To demonstrate a proportional relationship between concentration and analytical response.Analysis of at least 5 concentrations across the specified range (e.g., 50% - 150% of nominal).Correlation coefficient (R²) ≥ 0.999.
Range The interval providing suitable accuracy, precision, and linearity.[8]Confirmed by the accuracy and linearity studies.Typically 80% - 120% of the test concentration for assay.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%).System suitability parameters (e.g., peak asymmetry, resolution) remain within defined limits.
Example Inter-Laboratory Study Results (Hypothetical Data)

The following table presents a hypothetical summary of results from a 3-laboratory study on a single batch of 4-(2-Hydroxyphenyl)morpholin-3-one using the HPLC-UV method.

Participating Laboratory Mean Assay (%) (n=6) Repeatability (%RSD) Analyst HPLC System
Laboratory A (Originator)99.60.45Analyst 1System X
Laboratory B99.20.58Analyst 2System Y
Laboratory C99.80.51Analyst 3System Z
Overall Mean 99.5
Standard Deviation 0.31
Reproducibility (%RSD) 0.31%

Conclusion

The successful inter-laboratory validation of a quality control method for a pharmaceutical intermediate like 4-(2-Hydroxyphenyl)morpholin-3-one is a critical achievement in the drug development lifecycle. It provides documented evidence that the method is reliable, robust, and fit for its intended purpose of ensuring product quality.[3][18] By following a systematic approach grounded in established regulatory guidelines such as ICH Q2(R1), organizations can ensure data integrity, facilitate method transfer between sites, and ultimately contribute to the safety and consistency of the final pharmaceutical product.[4][5]

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). Pharmacopeia.
  • ICH Q2 (R1) provides guidance on validating analytical methods to ensure their reliability, accuracy, and consistency in drug testing. (n.d.). Scribd.
  • USP <1225> Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 27).
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy.
  • Quality Guidelines. (n.d.). ICH.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.).
  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Deriv
  • Application Notes and Protocols for the GC-MS Analysis of Morpholine Deriv
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). EMA.
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC.
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.).
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.
  • Different analytical methods of estimation of morpholine or its derivatives. (n.d.).
  • A Deep Dive into Quality Control in the Pharmaceutical Industry. (2026, January 23). DES Pharma.
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Morpholine - Analytical Method. (n.d.). ALS.
  • Application Note: Quantification of 2-(Oxan-2-yl)morpholine using Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. (2026, March 11).
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018, April 26).
  • 4-(4-aminophenyl)morpholin-3-one(438056-69-0) 1 h nmr. (n.d.). ChemicalBook.
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021, November 30). International Journal of Pharmaceutical Sciences and Drug Research.
  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.).
  • Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. (2018, September 14). Gene Tools, LLC.
  • A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. (2006, April 15). PubMed.
  • Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one. (n.d.). Benchchem.
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025, April 10).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-(2-Hydroxyphenyl)morpholin-3-one

The proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step procedure for the safe disposal...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(2-Hydroxyphenyl)morpholin-3-one, a compound utilized in various research and development applications. As a Senior Application Scientist, the following protocols are grounded in established safety principles and regulatory standards, emphasizing a cautious and compliant approach.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough hazard assessment is paramount. Based on data from analogous compounds such as 4-(4-Aminophenyl)morpholin-3-one and Morpholin-3-one, 4-(2-Hydroxyphenyl)morpholin-3-one should be presumed to be a skin and eye irritant.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo protect against potential splashes that can cause serious eye irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)To prevent skin contact, as the compound is expected to be a skin irritant.[1][2]
Body Protection Laboratory coatTo protect against contamination of personal clothing.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols.To prevent inhalation of airborne particles, which may cause respiratory irritation.[1]
II. Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental to safe disposal.[5][6] Never mix incompatible chemicals.[6]

Step-by-Step Waste Collection Protocol:

  • Container Selection: Use a dedicated, chemically compatible, and leak-proof container for collecting waste 4-(2-Hydroxyphenyl)morpholin-3-one.[5][7] The container should be made of a material that will not react with the compound. High-density polyethylene (HDPE) is often a suitable choice.

  • Labeling: The waste container must be clearly and accurately labeled.[7][8] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(2-Hydroxyphenyl)morpholin-3-one"

    • Associated hazards (e.g., "Skin Irritant," "Eye Irritant")

    • The accumulation start date

    • Your name and laboratory contact information

  • Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[6][8] This area should be well-ventilated and away from heat sources or incompatible materials.[7] Secondary containment should be used to capture any potential leaks.[5]

III. Disposal Procedure

The disposal of 4-(2-Hydroxyphenyl)morpholin-3-one must be conducted through your institution's Environmental Health and Safety (EHS) office and handled by a licensed hazardous waste disposal company.[7][9] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][7]

Workflow for Disposal:

  • Segregate Waste: Collect all waste containing 4-(2-Hydroxyphenyl)morpholin-3-one, including contaminated labware (e.g., pipette tips, weighing boats) and used PPE, in the designated hazardous waste container.[7]

  • Secure Container: Once the container is full or ready for disposal, ensure the lid is tightly sealed to prevent any leaks or spills.[7]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[7]

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.[7]

  • Handover: Transfer the waste container to the authorized hazardous waste personnel upon their arrival.[7]

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start Disposal Process assess_hazards Assess Hazards & Don Appropriate PPE start->assess_hazards select_container Select & Label Waste Container assess_hazards->select_container collect_waste Collect Waste in Designated Container select_container->collect_waste store_waste Store Sealed Container in Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs complete_forms Complete Disposal Documentation contact_ehs->complete_forms handover Hand Over Waste to Authorized Personnel complete_forms->handover end_process Disposal Complete handover->end_process

Caption: Disposal workflow for 4-(2-Hydroxyphenyl)morpholin-3-one.

IV. Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial to mitigate any potential risks.

For Small Spills (contained within a chemical fume hood):

  • Alert Personnel: Inform colleagues in the immediate vicinity.

  • Containment: Absorb the spill using an inert, non-combustible absorbent material such as vermiculite or sand.[10]

  • Collection: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into the designated hazardous waste container.[7][11]

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

  • Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[7]

For Large Spills (outside of a chemical fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close off the affected area to contain any potential vapors.

  • Emergency Contact: Contact your institution's EHS or emergency response team immediately.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency personnel.[7]

V. Regulatory Compliance

All disposal activities must adhere to local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[5][12][13][14] Your institution's Chemical Hygiene Plan (CHP) will provide specific guidance that incorporates these regulations.[12][15]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 4-(2-Hydroxyphenyl)morpholin-3-one, thereby fostering a secure and environmentally responsible research environment.

References

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-(2-Hydroxyphenyl)morpholin-3-one

In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential, in-depth information on the safe handling of 4-(2-Hydroxyphenyl)morpholin-3-one. As a compound with limi...

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Author: BenchChem Technical Support Team. Date: April 2026

In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential, in-depth information on the safe handling of 4-(2-Hydroxyphenyl)morpholin-3-one. As a compound with limited readily available, specific safety data, we will adopt a conservative approach, drawing upon information from structurally similar morpholine derivatives to ensure the highest standard of safety for all researchers, scientists, and drug development professionals. This document is designed to be a practical, procedural resource that goes beyond mere instruction to explain the rationale behind each safety measure, empowering you to work confidently and securely.

Immediate Safety and Hazard Assessment

While a specific Safety Data Sheet (SDS) for 4-(2-Hydroxyphenyl)morpholin-3-one is not widely available, an analysis of related compounds, such as other substituted phenylmorpholin-3-ones and morpholine itself, indicates a potential for the following hazards:

  • Skin Irritation/Corrosion: May cause skin irritation or, in more severe cases, burns.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[2][3]

  • Harmful if Swallowed or in Contact with Skin: There is a potential for toxicity upon ingestion or dermal absorption.[1][4]

Given these potential hazards, a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to mitigating the risks associated with handling 4-(2-Hydroxyphenyl)morpholin-3-one. The following table summarizes the recommended PPE for various laboratory operations.

Protection Type Equipment/Measure Specification and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldAlways wear tightly fitting safety goggles to protect against dust particles and potential splashes.[2][5] A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing, such as during bulk handling or reaction quenching.[5]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[5] It is crucial to inspect gloves for any signs of degradation or punctures before each use.[5]
Lab Coat or Chemical-Resistant ApronA lab coat is mandatory to protect against skin contact. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.[5]
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of solid 4-(2-Hydroxyphenyl)morpholin-3-one that may generate dust, and all work with its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]

Operational Plan: From Handling to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for comprehensive safety.

Step-by-Step Handling Protocol
  • Preparation and Precaution :

    • Before commencing any work, thoroughly review this guide and any available safety information for similar compounds.

    • Ensure that a properly functioning chemical fume hood is available and has been recently certified.

    • Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.

  • Donning PPE :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Wash and dry hands thoroughly before putting on chemical-resistant gloves.

  • Handling the Compound :

    • Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with the compound tightly sealed when not in use.

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert : Alert others in the immediate vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.

  • Don Appropriate PPE : Before attempting any cleanup, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup :

    • For small spills, use an inert absorbent material like sand or vermiculite to cover the spill.[6]

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[8][9]

    • Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.

Disposal Plan

Proper disposal is a critical final step in the safe handling of 4-(2-Hydroxyphenyl)morpholin-3-one.

  • Waste Collection : All waste materials, including contaminated absorbents, disposable PPE (such as gloves), and empty containers, must be collected in a designated and properly labeled hazardous waste container.[5][10]

  • Regulatory Compliance : Dispose of all chemical waste in strict accordance with your institution's environmental health and safety guidelines, as well as local, state, and federal regulations.[5][8] Never dispose of this compound down the drain.[2][4][7]

Visualizing the Safety Workflow

To further clarify the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.

PPE_Workflow cluster_0 Start Start: Handling 4-(2-Hydroxyphenyl)morpholin-3-one Task Assess Task Start->Task Weighing Weighing Solid Task->Weighing Solid Handling Solution Preparing Solution Task->Solution Liquid Handling Spill Spill Cleanup Task->Spill Accident BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Weighing->BasePPE Solution->BasePPE FaceShield Add Face Shield Spill->FaceShield FumeHood Work in Fume Hood BasePPE->FumeHood End End: Task Complete FumeHood->End FaceShield->BasePPE caption PPE Selection Workflow

Caption: PPE Selection Workflow

This guide is intended to provide a robust framework for the safe handling of 4-(2-Hydroxyphenyl)morpholin-3-one. Always remember that a proactive approach to safety is the cornerstone of successful and responsible research.

References

  • BenchChem. (2025).
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Morpholine. Retrieved from [Link]

  • CymitQuimica. (2026, February 25). Safety Data Sheet: 4-(2-Nitrophenyl)morpholin-3-one. CymitQuimica.
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